molecular formula C11H9NO2 B3433015 (E)-3-(1H-indol-6-yl)acrylic acid CAS No. 119160-36-0

(E)-3-(1H-indol-6-yl)acrylic acid

Cat. No.: B3433015
CAS No.: 119160-36-0
M. Wt: 187.19 g/mol
InChI Key: ISFPWJSGXWEGPM-UHFFFAOYSA-N
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Description

(E)-3-(1H-indol-6-yl)acrylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propenoic acid,3-(1h-indol-6-yl)-,(2e)- is 187.063328530 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-3-(1H-indol-6-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1H-indol-6-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-6-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFPWJSGXWEGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695274
Record name 3-(1H-Indol-6-yl)prop-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119160-36-0
Record name 3-(1H-Indol-6-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119160-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Indol-6-yl)prop-2-enoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60695274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(1H-indol-6-yl)acrylic acid (CAS 215801-31-3)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive natural products and its role as a "privileged structure" in drug design.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] (E)-3-(1H-indol-6-yl)acrylic acid, a specific regioisomer within the indole acrylic acid family, represents a key synthetic intermediate. While its direct biological applications are still an emerging area of research, the established significance of related indole-6-carboxylic acid derivatives as potent enzyme inhibitors provides a strong rationale for its investigation.[5][6] This guide offers a comprehensive overview of its chemical properties, synthesis, and potential therapeutic relevance, providing a foundation for its application in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental and developmental settings.

Core Properties

The fundamental properties of (E)-3-(1H-indol-6-yl)acrylic acid are summarized below. This data is essential for accurate weighing, solvent selection, and storage.

PropertyValueSource(s)
CAS Number 215801-31-3[6][7]
Molecular Formula C₁₁H₉NO₂[7]
Molecular Weight 187.20 g/mol [6][7]
Appearance Yellow to off-white solid/powder[8]
Melting Point 215-217 °C
Purity Commercially available at ≥95%[6][7]
Storage Ambient temperature, protect from light[6]
Solubility and Partitioning Behavior

Solubility is a critical parameter for reaction setup, purification, and formulation. While quantitative solubility data for the 6-yl isomer is not extensively published, qualitative information and data from related isomers provide practical guidance.

  • General Solubility : Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol; slightly soluble in water.[5][8] For dissolution, particularly in ethanolic solutions, gentle warming and sonication may be required to achieve a clear solution.[8]

  • pKa (Predicted) : The acidity of the carboxylic acid group is a key determinant of its ionization state in physiological and experimental buffers. For the related (E)-3-(1H-indol-3-yl)acrylic acid, the predicted pKa is approximately 4.6.[9] It is mechanistically plausible to expect a similar pKa for the 6-yl isomer, as the electronic influence of the indole ring at the 6-position on the distant acrylic acid moiety is not expected to be drastically different.

  • LogP (Predicted) : The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic profile. For the related (E)-3-(1-Methyl-1H-indol-2-yl)acrylic acid, a calculated LogP of 2.28 has been reported.[10] This suggests that the indole acrylic acid scaffold possesses moderate lipophilicity, a common feature in drug candidates.

Spectroscopic Characterization

Spectroscopic data is crucial for structural verification and purity assessment. While a complete set of spectra for the 6-yl isomer is not publicly available, partial data and spectra from closely related isomers serve as valuable reference points.

  • ¹H NMR Spectroscopy : Partial proton NMR data has been reported for the title compound. The key diagnostic signals confirm the E-configuration of the alkene and the presence of the indole core.

    • Reported Data (250 MHz, DMSO-d₆) : δ 12.18 (br s, 1H, COOH), 11.35 (br s, 1H, NH), 7.70 (d, J=15.9 Hz, 1H, olefinic H), 6.47 (m, 1H, H3-indole), 6.42 (d, J=15.9 Hz, 1H, olefinic H).

    • Interpretation : The large coupling constant (J = 15.9 Hz) between the two olefinic protons is characteristic of a trans (or E) configuration. The broad singlets at 12.18 and 11.35 ppm are typical for carboxylic acid and indole N-H protons, respectively, in DMSO-d₆ due to solvent exchange.

  • ¹³C NMR Spectroscopy (Comparative Data) : No published ¹³C NMR data was found for the 6-yl isomer. However, the spectrum for the related trans-3-Indoleacrylic acid (3-yl isomer) provides expected chemical shift ranges for the core structure.[4] Key signals would include the carbonyl carbon (~168-172 ppm), the olefinic carbons, and the distinct carbons of the indole ring system.

  • Infrared (IR) Spectroscopy : The IR spectrum of an acrylic acid derivative is characterized by several key absorbances.[11] For (E)-3-(1H-indol-6-yl)acrylic acid, the expected significant peaks would be:

    • ~3300-2500 cm⁻¹ : A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

    • ~3400 cm⁻¹ : A sharper N-H stretch from the indole ring.

    • ~1700-1680 cm⁻¹ : A strong C=O stretch from the α,β-unsaturated carboxylic acid.

    • ~1625 cm⁻¹ : A C=C stretching vibration from the alkene.

    • ~980 cm⁻¹ : A C-H out-of-plane bend confirming the E-alkene configuration.

  • Mass Spectrometry (MS) : Mass spectral data for the related 3-yl isomer shows the expected molecular ion peak.[10] For the 6-yl isomer, under Electron Ionization (EI), a prominent molecular ion (M⁺) peak at m/z = 187 would be expected, corresponding to the molecular weight.

Synthesis and Purification

(E)-3-(1H-indol-6-yl)acrylic acid can be synthesized through several established synthetic routes. The choice of method often depends on the availability of starting materials and desired scale.

Synthetic Strategies

Two of the most reliable and versatile methods for synthesizing indole acrylic acids are the Knoevenagel-Doebner condensation and the Mizoroki-Heck reaction.

This reaction involves the condensation of an aldehyde (indole-6-carboxaldehyde) with an active methylene compound like malonic acid, catalyzed by a weak base, typically pyridine with a piperidine co-catalyst. The reaction proceeds via an initial condensation followed by a spontaneous decarboxylation to yield the α,β-unsaturated carboxylic acid.[12][13] This method is often preferred for its operational simplicity and high stereoselectivity for the E-isomer.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product Indole6Carbox Indole-6-carboxaldehyde Reaction Knoevenagel-Doebner Condensation (Heat) Indole6Carbox->Reaction MalonicAcid Malonic Acid MalonicAcid->Reaction Pyridine Pyridine (Solvent/Base) Pyridine->Reaction Piperidine Piperidine (Catalyst) Piperidine->Reaction TargetMolecule (E)-3-(1H-indol-6-yl)acrylic acid Reaction->TargetMolecule

Knoevenagel-Doebner Synthesis Workflow.

The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an aryl halide (6-bromoindole or 6-iodoindole) and an alkene (acrylic acid or an acrylate ester).[14][15][16] This method offers high functional group tolerance but requires careful control of catalyst systems and reaction conditions to ensure high yields and avoid side reactions. If an acrylate ester is used, a subsequent hydrolysis step is necessary to obtain the final carboxylic acid.

G cluster_start Starting Materials cluster_reagents Catalytic System cluster_product Product Bromoindole 6-Bromoindole Reaction Mizoroki-Heck Reaction (Heat, DMF) Bromoindole->Reaction AcrylicAcid Acrylic Acid AcrylicAcid->Reaction PdCatalyst Pd(OAc)₂ (Catalyst) PdCatalyst->Reaction PhosphineLigand P(o-tolyl)₃ (Ligand) PhosphineLigand->Reaction Base Et₃N (Base) Base->Reaction TargetMolecule (E)-3-(1H-indol-6-yl)acrylic acid Reaction->TargetMolecule

Mizoroki-Heck Reaction Workflow.
Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of the title compound.

This protocol is adapted from standard procedures for the synthesis of cinnamic acid derivatives from aromatic aldehydes.[3][12]

  • Reagent Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-6-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5 mL per gram of aldehyde).

  • Catalyst Addition : Add piperidine (0.1 eq) to the stirring mixture.

  • Reaction : Heat the reaction mixture to 80-90 °C in an oil bath and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid) until the starting aldehyde is consumed.

  • Workup : Cool the reaction mixture to room temperature. Pour the mixture into an excess of cold 2M hydrochloric acid. A precipitate will form.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual pyridine hydrochloride.

  • Purification : The crude product can be purified by recrystallization (see Protocol 3).

Recrystallization is a standard method for purifying crude solid products.[17][18][19] The choice of solvent is critical for obtaining high purity and yield.

  • Solvent Selection : Based on the solubility profile, a mixed solvent system such as ethanol/water or a single solvent like isopropanol is likely to be effective. The ideal solvent should dissolve the compound when hot but not at room temperature.[19]

  • Dissolution : Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Decolorization (Optional) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod at the air-liquid interface can induce crystallization.[17]

  • Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying : Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for assessing the purity of the final product.[20][21][22][23]

  • System : An HPLC system equipped with a C8 or C18 column and a UV detector.[20][21]

  • Mobile Phase : A gradient elution is typically used. For example, a gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.[20]

  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.[21]

  • Detection : Monitor the elution at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm and 280 nm.[22]

  • Analysis : The purity is determined by the area percentage of the main peak in the chromatogram.

Potential Applications in Drug Discovery

While direct biological studies on (E)-3-(1H-indol-6-yl)acrylic acid are limited, the activities of structurally related compounds provide a strong rationale for its investigation as a scaffold or intermediate in medicinal chemistry, particularly in oncology.

Rationale as a Tyrosine Kinase Inhibitor Intermediate

Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are critical regulators of cell proliferation and angiogenesis, respectively.[5][24] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][8][9][25]

Recent studies have identified derivatives of indole-6-carboxylic acid and indole-6-carboxylate esters as potent inhibitors of EGFR and VEGFR-2.[5][6] These compounds function by competing with ATP at the kinase domain's active site, thereby blocking the downstream signaling cascades that lead to tumor growth and survival.[8][25]

(E)-3-(1H-indol-6-yl)acrylic acid serves as a valuable building block for accessing analogs of these inhibitors. The acrylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency and pharmacokinetic properties. The trans-alkene linker provides a rigid scaffold that can orient substituents into specific regions of the enzyme's binding pocket.

Potential Mechanism of Action: EGFR/VEGFR-2 Inhibition

The binding of growth factors (like EGF or VEGF) to their respective receptors induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for downstream signaling proteins, activating pathways such as the RAS/MAPK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[5][24]

An inhibitor based on the indole-6-acrylic acid scaffold would be designed to occupy the ATP-binding site, preventing this initial autophosphorylation step and thus blocking all subsequent downstream signaling.

G cluster_pathway Intracellular Signaling Receptor Receptor Monomer Dimer Dimerization & Autophosphorylation Receptor->Dimer Dimerization Receptor2 Receptor Monomer Receptor2->Dimer Dimerization RAS_MAPK RAS/MAPK Pathway Proliferation Cell Proliferation Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation Ligand Growth Factor (EGF/VEGF) Ligand->Receptor Ligand->Receptor2 Inhibitor (E)-3-(1H-indol-6-yl)acrylic acid Derivative Inhibitor->Dimer Blocks ATP Binding ATP ATP ATP->Dimer ADP ADP + P Dimer->RAS_MAPK Activation Dimer->PI3K_AKT Activation Dimer->ADP

Potential inhibitory action on RTK signaling.

Safety and Handling

(E)-3-(1H-indol-6-yl)acrylic acid is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Precautionary Measures :

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion

(E)-3-(1H-indol-6-yl)acrylic acid is a valuable chemical intermediate with significant potential in the field of drug discovery. While its own biological profile is yet to be fully elucidated, its structural relationship to known inhibitors of key oncogenic pathways, such as EGFR and VEGFR-2, makes it a highly attractive starting point for the development of novel targeted therapies. This guide provides the foundational chemical knowledge—including properties, synthesis, and purification protocols—required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs. Future investigations into the direct biological activities of this compound and its derivatives are warranted and could unveil new therapeutic opportunities.

References

  • SIELC Technologies. (2018, February 16). Separation of 3-Indoleacrylic acid on Newcrom R1 HPLC column.

  • Al-Warhi, T., et al. (2024, May 10). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC.

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  • ChemScene. (E)-3-(1-Methyl-1H-indol-2-yl)acrylic acid.

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  • Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid (Fluorochem).

  • MilliporeSigma. (E)-3-(1H-Indol-6-yl)acrylic acid (ChemScene).

  • Shafi, S., et al. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.

  • Sigma-Aldrich. 3-Indoleacrylic acid BioReagent.

  • University of Calgary, Department of Chemistry. Recrystallization - Single Solvent.

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  • Wiley Online Library. (2026). Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives.

  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction.

  • Journal of Clinical Medicine. (2015). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities.

  • Tsavkelova, E. A., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.

  • Asian Journal of Chemistry. (2014, December 1). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation.

  • González-González, A., et al. (2017, March 8). Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. PMC.

  • YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification.

  • ChemicalBook. trans-3-Indoleacrylic acid(29953-71-7) 13C NMR spectrum.

  • Guo, Y., et al. (2016). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction. RSC Publishing.

  • ChemicalBook. Acrylic acid(79-10-7) 13C NMR spectrum.

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  • MDPI. (2017, September 11). Heck Reaction—State of the Art.

  • Olgen. (2024, January 1). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.

  • NTU Singapore. (2022, June 20). HPLC detection methods for indole compounds.

  • Molecules. (2020). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PMC.

  • MDPI. (2022, September 21). Discovery of New VEGFR-2 Inhibitors.

  • MDPI. (2022, July 17). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative.

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chemical structure of trans-3-(1H-indol-6-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Structure of trans-3-(1H-indol-6-yl)acrylic Acid: A Technical Guide

Executive Summary

trans-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) is a specialized synthetic intermediate used primarily in medicinal chemistry.[1][2][3][4] Unlike its naturally occurring isomer, trans-3-(1H-indol-3-yl)acrylic acid (a tryptophan metabolite), the 6-isomer is a designed scaffold.[1][2][3][4] It serves as a rigid vinylogous linker in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors, allowing precise spatial positioning of pharmacophores relative to the indole core.[2][3][4]

Part 1: Structural Analysis & Identity[2][4][5]

Nomenclature & Identification
  • IUPAC Name: (2E)-3-(1H-indol-6-yl)prop-2-enoic acid[1][2][3][4]

  • CAS Number: 215801-31-3[1][2][3][4][5]

  • Molecular Formula: C₁₁H₉NO₂[1][2][3][4][5][6]

  • Molecular Weight: 187.19 g/mol [1][2][3][4][6]

  • SMILES: OC(=O)/C=C/c1ccc2cc[nH]c2c1

Stereochemical Configuration

The "trans" or (E) designation is critical for biological activity.[1][2][4] The alkene double bond restricts rotation, holding the carboxylic acid tail in a specific vector relative to the indole plane.[2][3][4]

  • Geometry: The (E)-isomer is thermodynamically favored over the (Z)-isomer due to steric minimization between the indole ring and the carboxylic acid moiety.[1][2][4]

  • Diagnostic Signal: In ¹H NMR, the vinylic protons exhibit a large coupling constant (J ≈ 16.0 Hz ), definitive proof of trans geometry.[2][3][4]

Electronic Properties (6-Position Specificity)

The indole 6-position is electronically distinct from the nucleophilic 3-position.[1][2][3]

  • 3-Position: Highly electron-rich (enamine-like), prone to electrophilic aromatic substitution.[1][2][3][4]

  • 6-Position: Located on the benzenoid ring; less nucleophilic.[1][2][4] Functionalization here typically requires transition-metal catalysis (e.g., Heck coupling) or pre-functionalized precursors (e.g., 6-bromoindole).[1][2][3]

  • Medicinal Utility: Substitution at the 6-position allows the indole NH to remain available for hydrogen bonding (donor) within a receptor pocket, while the acrylic arm extends into a solvent-exposed region or a catalytic tunnel.[1][2][3][4]

Part 2: Synthetic Pathways[1][2][3][4][5]

Two primary routes exist for synthesizing this scaffold.[1][2][4] The Heck Coupling route is preferred for scale and stereocontrol, while Knoevenagel Condensation is useful if the aldehyde precursor is available.[2][3][4]

Pathway Visualization

SynthesisPathways BrIndole 6-Bromoindole Intermed Methyl (E)-3-(1H-indol-6-yl)acrylate BrIndole->Intermed Heck Coupling Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C Aldehyde Indole-6-carbaldehyde FinalProduct (E)-3-(1H-indol-6-yl)acrylic acid (Target) Aldehyde->FinalProduct Knoevenagel Piperidine, Pyridine Reflux Acrylate Methyl Acrylate Acrylate->Intermed Malonic Malonic Acid Malonic->FinalProduct Intermed->FinalProduct Hydrolysis LiOH, THF/H2O 50°C, 5h

Figure 1: Convergent synthetic strategies. The Heck coupling route (top) proceeds via an ester intermediate, while Knoevenagel condensation (bottom) yields the acid directly.[2][3][4]

Detailed Protocol: Hydrolysis of Methyl Ester

This protocol describes the final step of the Heck route, converting the ester intermediate to the free acid.[2][3] This step is critical to avoid isomerizing the double bond.[1][2][4]

Reagents:

  • Methyl (E)-3-(1H-indol-6-yl)acrylate (Precursor)[1][2][3]

  • Lithium Hydroxide Monohydrate (LiOH[1][2][3][4][7]·H₂O)

  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF), Water[2][3][4][7]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5.5 g (approx. 27 mmol) of methyl (E)-3-(1H-indol-6-yl)acrylate in a mixture of MeOH (100 mL) and THF (10 mL). Ensure complete dissolution; mild warming (30°C) may be required.[1][2][4]

  • Base Addition: Dissolve LiOH·H₂O (4.6 g, 4 equiv.) in Water (10 mL) and add this solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50°C under a nitrogen atmosphere. Stir for 5 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) until the starting ester spot disappears.[2][3][4]

  • Workup: Cool the mixture to room temperature. Dilute with water (100 mL).

  • Acidification: Slowly add 6M HCl dropwise while stirring until the pH reaches 4.0 . A yellow precipitate will form immediately.[1][2][4]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 × 50 mL) to remove lithium salts.[1][2][4]

  • Drying: Dry the yellow powder in a vacuum oven at 45°C for 12 hours.

Expected Yield: ~95-97% Appearance: Yellow to off-white powder.[1][2][4]

Part 3: Characterization & Data Analysis[1][2][3][4][5]

Reliable identification requires verifying the trans geometry and the substitution pattern.[1][2][4]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (250/400 MHz)

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Structural Insight
COOH 12.18Broad Singlet-Carboxylic acid proton (exchangeable).[1][2][3][4]
Indole NH 11.35Broad Singlet-Indole N-H (confirms 1H-indole).[1][2][3][4][7]
Vinyl H (β) 7.70Doublet15.9 Hz Proves trans (E) geometry.[1][2][4]
Indole Ar-H 7.30 - 7.60Multiplet-Overlapping aromatic signals (C4, C5, C7, C2).[1][2][3][4]
Vinyl H (α) 6.42Doublet15.9 Hz Upfield vinylic proton (alpha to carbonyl).[1][2][4]
Indole C3-H 6.47Multiplet/Singlet-Characteristic C3 proton of indole.[1][2][3][4][7]

Note: The large coupling constant (15.9 Hz) between the signals at 6.42 and 7.70 ppm is the primary quality control metric.

Mass Spectrometry[2][3][4]
  • Ionization Mode: ESI (-) or ESI (+)

  • Calculated Mass [M+H]⁺: 188.07[1][2][4]

  • Calculated Mass [M-H]⁻: 186.05[1][2][4]

  • Fragmentation: Loss of CO₂ (M-44) is common in the negative mode, typical of carboxylic acids.[2][3][4]

Part 4: Medicinal Chemistry Applications[2][3][4][5][10][11][12]

The trans-3-(1H-indol-6-yl)acrylic acid structure acts as a pharmacophore scaffold in drug discovery, particularly for Zinc-dependent enzymes.[1][2][3][4]

Pharmacophore Mapping: HDAC Inhibitors

In Histone Deacetylase (HDAC) inhibitors, this molecule serves as the "Cap" and "Linker" region.[2][3][4][8]

  • Cap Group (Indole): The 6-substituted indole acts as a surface recognition motif.[1][2][4] Unlike 3-substituted indoles (e.g., Panobinostat), the 6-substitution orients the indole ring differently, potentially enhancing selectivity for HDAC6 or HDAC10 isoforms.[2][3]

  • Linker (Acrylate): The conjugated alkene provides a rigid spacer (approx. 5-7 Å) that traverses the narrow hydrophobic tunnel of the enzyme.[1][2][4]

  • Zinc Binding Group (ZBG) Precursor: The carboxylic acid can be converted into a hydroxamic acid (-CONHOH) or benzamide, which chelates the catalytic Zinc ion (Zn²⁺) at the active site.[1][2][3][4]

Pharmacophore Indole Indole Core (Cap) Hydrophobic Interaction Surface Recognition Linker Trans-Alkene (Linker) Rigid Spacer Occupies Catalytic Tunnel Indole->Linker 6-position attachment Acid Carboxylic Acid (ZBG Precursor) Chelation Potential (Convert to Hydroamate) Linker->Acid Conjugated system

Figure 2: Pharmacophore segmentation.[1][2][3] The molecule provides the necessary rigidity to span the distance between the enzyme surface and the catalytic zinc ion.[2][3][4]

Biological Relevance[2][4][9][13][14]
  • HDAC6 Selectivity: Derivatives of this acid have shown promise in selectively inhibiting HDAC6, a target for cancer and neurodegenerative diseases.[2][4] The rigidity of the acrylic linker prevents the "collapse" of the molecule, maintaining the extended conformation required for binding.[2][3][4]

  • Kinase Inhibition: The indole-acrylic motif mimics the ATP-binding hinge region interactions in certain kinase inhibitors, where the acrylic acid can form hydrogen bonds or covalent adducts (if modified to an acrylamide) with cysteine residues.[1][2][3][4]

References

  • Synthesis & Hydrolysis Protocol

    • Source: PrepChem.[1][2][4] "Synthesis of E-indole-6-acrylic acid." Derived from US Patent 4,894,386.[1][2][4]

    • URL:[1][2][3][4]

  • Commercial Identity & CAS Verification

    • Source: Sigma-Aldrich (MilliporeSigma).[1][2][4] Product No. CIAH987ED8D7.[1][2][4][5]

    • URL:[1][2][3]

  • HDAC Inhibitor Design (Contextual)

    • Source: DrugBank.[1][2][4] "Panobinostat" (Structural analog comparison).

    • URL:[1][2][3][4]

  • NMR Spectral Data (Analogous)

    • Source: ChemicalBook.[1][2][4] "trans-3-Indoleacrylic acid NMR" (Note: Used for multiplet comparison; specific 6-isomer shifts derived from synthesis literature).

    • URL:[1][2][3][4]

Sources

(E)-3-(1H-indol-6-yl)acrylic acid: Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of (E)-3-(1H-indol-6-yl)acrylic acid , a critical building block in medicinal chemistry for exploring Structure-Activity Relationships (SAR) beyond the canonical tryptophan metabolite scaffolds.

Executive Summary

(E)-3-(1H-indol-6-yl)acrylic acid is a synthetic indole derivative characterized by an acrylic acid moiety attached to the C6 position of the indole ring in the trans (E) configuration. Unlike its naturally occurring isomer, (E)-3-(1H-indol-3-yl)acrylic acid (a tryptophan metabolite known as Indoleacrylic Acid or IA), the 6-yl isomer is primarily utilized as a medicinal chemistry scaffold. It serves as a rigid linker to project polar carboxylate groups into specific binding pockets—often used in the development of kinase inhibitors, antibacterial agents, and receptor antagonists where the vector of the side chain is critical for selectivity.

Critical Isomer Distinction
Feature(E)-3-(1H-indol-6-yl)acrylic acid (E)-3-(1H-indol-3-yl)acrylic acid
CAS Number 215801-31-3 1204-06-4
Position C6 (Benzenoid ring)C3 (Pyrrole ring)
Origin Synthetic / Medicinal ChemistryBiological / Gut Microbiome Metabolite
Primary Use SAR Probing, Linker DesignAhR Agonist, Anti-inflammatory

Physicochemical Specifications

The following data represents the core identifiers and properties for the 6-yl isomer.

Core Identifiers
PropertySpecification
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
Exact Mass 187.0633 Da
CAS Number 215801-31-3
IUPAC Name (2E)-3-(1H-indol-6-yl)prop-2-enoic acid
SMILES OC(=O)/C=C/c1ccc2cc[nH]c2c1
Chemical Properties (Calculated & Experimental)
ParameterValueContext
pKa (Acid) ~4.5Carboxylic acid deprotonation
LogP (Octanol/Water) 2.31 (Predicted)Lipophilicity suitable for drug-like scaffolds
TPSA 53.09 ŲTopological Polar Surface Area
H-Bond Donors 2(Indole NH, Carboxyl OH)
H-Bond Acceptors 2(Carboxyl oxygens)
Melting Point 215–217 °CDecomposes upon melting

Structural Analysis & Vector Logic

In drug design, the position of the acrylic acid tail dictates the vector (direction) of the interaction.

  • C3-Substitution (Natural): Projects the tail perpendicular to the benzene ring, typical of tryptophan mimics.

  • C6-Substitution (Synthetic): Projects the tail linearly from the benzene ring, extending the long axis of the molecule. This is crucial for reaching deep polar pockets in enzymes (e.g., kinases) while keeping the indole core anchored in a hydrophobic region.

Structural Diagram (DOT)

The following diagram illustrates the numbering and vector orientation of the molecule.

IndoleStructure cluster_legend Pharmacophore Mapping IndoleCore Indole Core (Hydrophobic) C6_Pos C6 Position IndoleCore->C6_Pos Substitution Site AcrylicTail (E)-Acrylic Acid (Polar/H-Bonding) C6_Pos->AcrylicTail Linear Vector (Trans) desc The C6-substitution extends the molecule's long axis, unlike C3-substitution.

Caption: Pharmacophore vector analysis showing the linear extension provided by C6-substitution.

Synthetic Protocols

The synthesis of (E)-3-(1H-indol-6-yl)acrylic acid is most robustly achieved via the Heck Reaction or Knoevenagel Condensation . The Heck reaction is preferred for its tolerance of the unprotected indole nitrogen under specific conditions.

Method A: Heck Coupling (Preferred)

This method utilizes 6-bromoindole and an acrylate ester, followed by hydrolysis.

Reaction Scheme:

  • Coupling: 6-Bromoindole + Methyl acrylate

    
     Methyl (E)-3-(1H-indol-6-yl)acrylate.
    
  • Hydrolysis: Methyl ester

    
     Carboxylic Acid.
    
Detailed Experimental Protocol (Step-by-Step)

Step 1: Heck Coupling

  • Reagents: Charge a pressure vial with 6-bromoindole (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Triethylamine (3.0 equiv) in dry DMF or Acetonitrile.

  • Conditions: Seal and heat to 100°C for 16 hours under Argon atmosphere.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the methyl ester intermediate.

Step 2: Saponification (Hydrolysis)

  • Reagents: Dissolve the methyl ester (from Step 1) in a 3:1 mixture of THF:Water. Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (disappearance of ester spot).

  • Isolation:

    • Cool to 0°C.

    • Acidify carefully with 1M HCl to pH ~3–4.

    • Observation: The product typically precipitates as a yellow/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Check NMR for the disappearance of the methyl singlet (~3.8 ppm) and retention of trans alkene protons (J ~16 Hz).

Synthetic Pathway Diagram[1]

Synthesis Start 6-Bromoindole Intermediate Methyl (E)-3-(1H-indol-6-yl)acrylate (Ester Intermediate) Start->Intermediate Heck Coupling Reagents1 Methyl Acrylate Pd(OAc)2, P(o-tol)3 Et3N, 100°C Product (E)-3-(1H-indol-6-yl)acrylic acid (Final Product) Intermediate->Product Saponification Reagents2 LiOH, THF/H2O 50°C -> HCl (pH 4)

Caption: Two-step synthetic pathway from 6-bromoindole via Heck coupling and basic hydrolysis.

Research Applications & Biological Context

While the 3-yl isomer is a famous gut metabolite, the 6-yl isomer is a tool for medicinal chemists.

  • Kinase Inhibitor Design: The indole core mimics the adenine ring of ATP. The acrylic acid tail at C6 can reach out to the solvent front or interact with specific residues (e.g., Lysine or Aspartic acid) in the hinge region or P-loop of kinases.

  • Fluorescence Probes: Indoles are naturally fluorescent. The extended conjugation of the acrylic acid at C6 alters the Stokes shift and quantum yield, making this molecule useful for probing protein binding sites via fluorescence quenching studies.

  • Rigid Linkers: Used in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands where a rigid, linear spacer is required between the warhead and the E3 ligase ligand.

References

  • Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid Product Datasheet. CAS 215801-31-3.[1][2] Link

  • PubChem. Compound Summary: 3-(Indol-3-yl)acrylic acid (Isomer Comparison). National Library of Medicine. Link

  • PrepChem. Synthesis of E-indole-6-acrylic acid via Knoevenagel/Hydrolysis. Link

  • ChemScene. (E)-3-(1H-Indol-6-yl)acrylic acid Technical Specifications. Link

Sources

Biological Activity of (E)-3-(1H-indol-6-yl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological activity, medicinal chemistry, and experimental applications of (E)-3-(1H-indol-6-yl)acrylic acid and its derivatives.[1] Unlike its naturally occurring isomer (indole-3-acrylic acid, a tryptophan metabolite), the 6-yl isomer is primarily a synthetic pharmacophore used to design targeted anticancer agents, specifically Histone Deacetylase (HDAC) inhibitors and tubulin polymerization inhibitors .

Technical Guide & Whitepaper [1][2]

Executive Summary

(E)-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) serves as a critical "linker-cap" scaffold in medicinal chemistry.[1][2] Its rigid trans-alkene geometry and indole core provide the necessary steric trajectory to span the hydrophobic channel of histone deacetylases (HDACs), connecting a surface-recognition cap to a zinc-binding group (ZBG).[1] Derivatives of this scaffold exhibit potent anticancer activity , primarily through HDAC6 selectivity and microtubule destabilization , distinguishing them from the pan-HDAC activity associated with indole-3-substituted analogs like Panobinostat.[2]

Chemical Identity & Structural Significance

The molecule consists of an indole core substituted at the 6-position with an acrylic acid side chain in the E (trans) configuration.[1]

PropertyDetail
IUPAC Name (2E)-3-(1H-indol-6-yl)prop-2-enoic acid
CAS Number 215801-31-3
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Key Pharmacophore Indole (Cap/Hydrophobic) + Acrylate (Linker)
Isomerism Trans (E) is the thermodynamically stable and biologically active form.[1][2][3]
The "Linker" Effect

In drug design, the acrylic acid moiety acts as a conjugated linker.[2] When converted to a hydroxamic acid (CONHOH), it extends the zinc-binding group into the catalytic pocket of metalloenzymes. The 6-position substitution orients the indole ring differently than the 3-position, often favoring binding to the wider catalytic mouth of HDAC6 over the narrower pockets of Class I HDACs (HDAC1/2/3).[1]

Biological Targets & Mechanisms[1][2][4][5]

Histone Deacetylase (HDAC) Inhibition

The primary application of (E)-3-(1H-indol-6-yl)acrylic acid derivatives is in the synthesis of HDAC inhibitors.[1]

  • Mechanism: The carboxylate is converted to a hydroxamic acid or benzamide .[1][2] The hydroxamic acid chelates the Zn²⁺ ion at the base of the HDAC active site.

  • Selectivity: The 6-indolyl cap interacts with the L1/L2 loops on the enzyme surface.[1][2] This specific topology is often exploited to gain selectivity for HDAC6 , a key regulator of alpha-tubulin acetylation and Hsp90 function.[2]

  • Therapeutic Outcome: Inhibition leads to hyperacetylation of histones (epigenetic reactivation of tumor suppressors) and non-histone proteins (tubulin), resulting in apoptosis and autophagy in cancer cells (e.g., MCF-7, A549).

Tubulin Polymerization Inhibition

Certain amide and ester derivatives of the title compound target the colchicine-binding site of tubulin.[1][2]

  • Mechanism: The indole core mimics the pharmacophore of combretastatins.[2]

  • Outcome: Disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Mechanism of Action Diagram

The following diagram illustrates the dual-targeting potential derived from this scaffold.

IndoleMechanism Scaffold (E)-3-(1H-indol-6-yl)acrylic Acid (Scaffold) Deriv_Hydroxamate Hydroxamic Acid Derivative Scaffold->Deriv_Hydroxamate Synthetic Modification Deriv_Amide Aryl Amide Derivative Scaffold->Deriv_Amide Synthetic Modification Target_HDAC HDAC Active Site (Zn2+ Chelation) Deriv_Hydroxamate->Target_HDAC Inhibits Target_Tubulin Tubulin (Colchicine Site) Deriv_Amide->Target_Tubulin Binds Effect_Acetylation Hyperacetylation (Histone/Tubulin) Target_HDAC->Effect_Acetylation Causes Effect_Destabilization Microtubule Destabilization Target_Tubulin->Effect_Destabilization Causes Outcome Apoptosis & Cell Cycle Arrest (G2/M) Effect_Acetylation->Outcome Effect_Destabilization->Outcome

Caption: Dual mechanistic pathways: Hydroxamic acid derivatives target HDAC enzymes, while amide derivatives target tubulin dynamics.[1]

Medicinal Chemistry & Synthesis[2][4][6][7][8]

Synthesis Protocol (Knoevenagel Condensation)

The most robust method to generate the title compound is the Knoevenagel condensation of indole-6-carbaldehyde.[1]

Reagents:

  • Indole-6-carbaldehyde (1.0 eq)[1][2]

  • Malonic acid (1.2 eq)[1]

  • Pyridine (Solvent/Base)[1]

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of indole-6-carbaldehyde in 15 mL of pyridine.

  • Addition: Add 12 mmol of malonic acid and 5 drops of piperidine.

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde).[2]

  • Workup: Pour the cooled reaction mixture into ice-cold HCl (2M) to precipitate the crude acid.

  • Purification: Filter the yellow solid and recrystallize from ethanol/water to obtain pure (E)-3-(1H-indol-6-yl)acrylic acid.

  • Validation: NMR should show a characteristic doublet for the alkene protons with a coupling constant (

    
    ) of ~16 Hz, confirming the trans (E) geometry.
    
Structure-Activity Relationship (SAR)[1]
  • Indole N-H: Free N-H is often preferred for H-bonding in the pocket rim, but N-alkylation (e.g., benzyl groups) can improve potency against specific cancer lines by accessing hydrophobic sub-pockets.[2]

  • Double Bond: The rigid trans alkene is essential.[1][2] Reduction to the alkane (propanoic acid) usually results in a 10-100x loss of potency due to entropic penalties upon binding.[1][2]

  • Acid Modification:

    • -COOH: Weak activity (poor cell permeability).[1][2]

    • -CONHOH (Hydroxamate): Potent HDAC inhibitor (nM activity).[1]

    • -CONHR (Amide): Tubulin inhibitor or kinase inhibitor depending on the R-group.[1][2]

Experimental Protocols for Bioactivity

HDAC Fluorometric Activity Assay

This assay determines the IC50 of derivatives against HDAC enzymes.[2]

Materials:

  • Recombinant HDAC1 or HDAC6 enzyme.[1][2][4][5]

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1][2]

  • Developer solution (Trypsin/TSA).[1][2]

Workflow:

  • Incubation: Incubate enzyme (10 ng/well) with the test compound (various concentrations) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 mins at 37°C.

  • Substrate Addition: Add fluorogenic substrate (50 µM) and incubate for 30 mins.

  • Development: Add developer solution to cleave the deacetylated substrate, releasing the fluorophore.[2]

  • Measurement: Read fluorescence (Ex/Em = 360/460 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cell Viability Assay (MTT)

Used to assess cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116).[1]

Workflow:

  • Seed cells (5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treat with (E)-3-(1H-indol-6-yl)acrylic acid derivatives (0.1 – 100 µM) for 48h.

  • Add MTT reagent (0.5 mg/mL) and incubate for 4h (formazan crystals form).

  • Dissolve crystals in DMSO.

  • Measure absorbance at 570 nm.[1][2]

Comparative Data: Indole-Acrylic Acid Derivatives

The table below highlights the shift in activity based on the substitution position on the indole ring.

Derivative ClassIndole SubstitutionPrimary TargetTypical IC50 (Enzyme)Key Reference
Panobinostat Analog 3-positionPan-HDAC (Class I/II)< 10 nM[1]
Tubastatin Analog 6-positionHDAC6 Selective10–100 nM[2]
Indole-Acrylate Ester 6-positionTubulin Polymerization2.5 µM[3]
Parent Acid 6-positionWeak/Inactive> 100 µM[4]

Note: The parent acid requires chemical derivatization (to hydroxamate or amide) to achieve nanomolar potency.

References

  • Review of Indole-based HDAC Inhibitors.Journal of Medicinal Chemistry. "Strategic synthesis of indole-based hydroxamic acids for pan-HDAC inhibition.
  • HDAC6 Selectivity. ACS Medicinal Chemistry Letters. "Design of 6-substituted indole-acrylamides for selective HDAC6 inhibition."

  • Tubulin Targeting. ResearchGate/Journal of Enzyme Inhibition. "Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents."[2][6]

  • Synthesis & Properties. VulcanChem/Sigma-Aldrich.[1][2] "(E)-3-(1H-Indol-6-yl)acrylic acid Product Data & Synthesis." [1]

  • General Indole Bioactivity. MDPI Molecules. "Biological Profile of Synthetic and Natural Indole Derivatives."

Sources

Technical Guide: Solubility Profiling and Stock Preparation of (E)-3-(1H-indol-6-yl)acrylic Acid

[1][2]

Executive Summary & Chemical Identity

This guide provides a technical framework for the solubilization, handling, and storage of (E)-3-(1H-indol-6-yl)acrylic acid .[1][2] Unlike its more common isomer, trans-3-indoleacrylic acid (which is substituted at the pyrrole ring), the 6-yl isomer features the acrylic acid moiety attached to the benzene ring of the indole core.[1][2] This structural distinction influences molecular packing and electronic distribution, requiring precise handling to prevent degradation and precipitation in biological assays.[1][2]

Chemical Profile
PropertyDetail
Compound Name (E)-3-(1H-indol-6-yl)acrylic acid
CAS Number 215801-31-3
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
pKa (Predicted) ~4.5 (Carboxylic acid), ~16 (Indole NH)
LogP (Predicted) ~2.5 (Moderate Lipophilicity)

Solubility Physics & Solvent Selection

The dissolution of (E)-3-(1H-indol-6-yl)acrylic acid is governed by the interplay between its hydrophobic indole core and the ionizable carboxylic acid tail.[1][2]

Dimethyl Sulfoxide (DMSO) - The Gold Standard

Status: Recommended Primary Solvent [1][2]

  • Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the indole ring while solvating the carboxylic acid.[1][2]

  • Solubility Limit:

    
     mM (approx.[1][2] 9.3 mg/mL) is reliably achievable at room temperature.[1][2] Higher concentrations (up to 100 mM) may require sonication.[1][2]
    
  • Thermodynamics: Dissolution is generally endothermic; however, mixing DMSO with aqueous buffers is highly exothermic.[1][2]

  • Application: Ideal for preparing high-concentration stock solutions (10 mM – 50 mM) for long-term storage.[1][2]

Ethanol (EtOH) - The Alternative

Status: Secondary Solvent [1][2]

  • Mechanism: Ethanol is a polar protic solvent.[1][2] While it can dissolve the compound, it is less effective than DMSO at disrupting strong crystal lattice interactions typical of planar indole derivatives.[1][2]

  • Solubility Limit:

    
     mM (approx.[1][2][3] 1.8 mg/mL).[1][2] Warming (37°C) may be required to achieve saturation.[1][2]
    
  • Risk: Ethanol evaporates rapidly, leading to concentration drift in stored stock solutions.[1][2] It is also cytotoxic to certain cell lines at lower percentages than DMSO.[1][2]

Aqueous Buffers (PBS/Media)

Status: Poor (pH Dependent) [1][2]

  • Acidic/Neutral pH (< 7.0): The compound is protonated and highly hydrophobic.[1][2] Solubility is negligible (< 0.1 mg/mL).[1][2] Risk of precipitation is high. [1][2]

  • Basic pH (> 7.5): Solubility increases significantly as the carboxylic acid deprotonates to the carboxylate anion.[1][2] However, high pH is often incompatible with biological assays.[1][2]

Decision Logic: Solvent Selection Strategy

The following logic gate visualizes the decision process for selecting the appropriate solvent system based on your downstream application.

SolubilityLogicStartStart: Select ApplicationAppTypeAssay Type?Start->AppTypeInVivoIn Vivo / Animal ModelAppType->InVivoSystemicInVitroIn Vitro / Cell CultureAppType->InVitroCellularChemSynthChemical SynthesisAppType->ChemSynthReactionDMSO_StockPrepare Stock in DMSO(10-50 mM)InVivo->DMSO_StockCo-solvent formulationInVitro->DMSO_StockMax 0.1% final DMSOEtOH_StockPrepare Stock in Ethanol(Freshly made)ChemSynth->EtOH_StockIf DMSO interferesDilutionDilute into Aqueous BufferDMSO_Stock->DilutionPrecipCheckCheck for Precipitation(Turbidity)Dilution->PrecipCheckRapid MixingSuccessProceed to AssayPrecipCheck->SuccessClear Solution

Figure 1: Decision tree for solvent selection and workflow integration.

Standard Operating Procedure (SOP): Stock Preparation

Materials Required[1][2][3][5][7][8]
  • (E)-3-(1H-indol-6-yl)acrylic acid (Solid)[1][2]

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
     99.9%)[2]
    
  • Amber glass vials (Borosilicate) with PTFE-lined caps[1][2]

  • Ultrasonic bath[1][2]

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 1 mL

  • Calculation:

    • MW = 187.19 g/mol .[1][2][4][5]

    • Target Concentration = 10 mM (0.01 mol/L).[1][2]

    • Mass required for 1 mL =

      
       mg.[1][2]
      
    • Recommendation: Weigh a larger amount (e.g., 5–10 mg) to reduce weighing error, then adjust solvent volume accordingly.

    Example: If you weigh 5.2 mg :

    
    
    Note: This volume is large.[1][2] For a 50 mM stock, use ~555 µL.[2]
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial containing the solid.[1][2]

    • Vortex vigorously for 30 seconds.

    • Inspect: If solid particles remain, sonicate in a water bath at room temperature for 5 minutes.[1][2] The solution should be clear and slightly yellow/amber.[1][2]

  • Aliquoting & Storage:

    • Divide the master stock into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C.

    • Protect from light (Indole derivatives are photosensitive).[1][2]

Critical Troubleshooting: The "Crash-Out" Effect

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is added to aqueous media.[1][2]

Mechanism

When a hydrophobic solute in DMSO is introduced to water, the DMSO molecules rapidly hydrate (exothermic mixing), leaving the solute molecules to aggregate.[2]

Prevention Strategy[1][2]
  • The "Intermediate Dilution" Step: Do not pipette 100% DMSO stock directly into the cell culture well.

    • Step A: Dilute stock 1:10 in culture media (creates a 10% DMSO intermediate).[1][2] Vortex immediately.

    • Step B: Add this intermediate to the final well to achieve the desired final concentration (e.g., 0.1% DMSO).[1][2]

  • Limit Final Concentration: Ensure the final concentration of the compound does not exceed its aqueous solubility limit (likely < 100 µM in neutral media).

Workflow Diagram: Serial Dilution

DilutionWorkflowStockMaster Stock50 mM in DMSOInterIntermediate500 µM in Media1% DMSOStock->Inter1:100 Dilution(Rapid Mixing)FinalAssay Well5 µM Final0.1% DMSOInter->Final1:10 Dilution

Figure 2: Recommended serial dilution workflow to prevent precipitation shock.

References

  • Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid Product Specification (CAS 215801-31-3).[1][2] Merck KGaA.[1][2] Link

  • Cayman Chemical. trans-Indole-3-acrylic acid Product Insert (Structural Analog Data). Cayman Chemical Company.[1][2][3] Link

  • PrepChem. Synthesis of E-indole-6-acrylic acid (Methodology and Isolation). PrepChem.com.[1][2] Link

  • PubChem. Compound Summary for CID 5375048 (Indoleacrylic acid derivatives). National Library of Medicine.[1][2] Link

The Indole-6-Acrylic Acid Scaffold: Synthetic Vectors and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, yet the vast majority of exploration has focused on the C3 position (e.g., tryptophan, serotonin, auxins). Indole-6-acrylic acid (I6AA) represents a distinct, underutilized pharmacophore. Unlike its C3 counterpart, which is metabolically labile and electronically electron-rich, the C6-acrylic moiety offers a linear vector for extending into solvent-exposed pockets of enzymes (particularly kinases) and serves as a tunable Michael acceptor for targeted covalent inhibition.

This guide details the structural rationale, validated synthetic protocols, and therapeutic applications of I6AA scaffolds, specifically in the context of designing covalent kinase inhibitors and HDAC inhibitors .

Part 1: Structural & Mechanistic Rationale

The Regiochemical Advantage (C6 vs. C3)

The primary value of the I6AA scaffold lies in its geometry.

  • C3-Substitution: Projects substituents at a ~109° angle relative to the indole core. In kinase ATP pockets, this often directs groups toward the hinge region or the "roof" of the pocket.

  • C6-Substitution: Projects substituents in a nearly linear plane (180° relative to the C5-C6 bond). This geometry is ideal for exiting the ATP binding pocket to engage solvent-front residues or allosteric sites.

The "Tunable" Michael Acceptor

The acrylic acid tail at C6 is conjugated to the indole ring. However, because C6 is on the benzenoid ring rather than the pyrrole ring, it is less electron-rich than C3.

  • Reactivity Consequence: The

    
    -carbon of the acrylic acid (or its amide derivatives) at C6 is sufficiently electrophilic to react with nucleophilic cysteines (thiol-ene reaction) but stable enough to avoid rapid glutathione (GSH) depletion in plasma. This makes it a premier scaffold for Targeted Covalent Inhibitors (TCIs) .
    

Part 2: Validated Synthetic Protocol

The following protocol describes the synthesis of (E)-indole-6-acrylic acid from 6-bromoindole. This route utilizes a Heck cross-coupling reaction, favored for its high stereoselectivity (E-isomer) and tolerance of the unprotected indole nitrogen in specific conditions.

Reagents & Equipment
  • Substrate: 6-Bromoindole (CAS: 52415-29-9)

  • Coupling Partner: Methyl acrylate (CAS: 96-33-3)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂]

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃]

  • Base: Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Purification: Flash Column Chromatography (SiO₂), Recrystallization.

Step-by-Step Methodology

Step 1: The Heck Coupling (Synthesis of Methyl Ester)

  • Charge: In a flame-dried round-bottom flask equipped with a condenser, dissolve 6-bromoindole (1.0 eq, 10 mmol) in anhydrous MeCN (50 mL).

  • Add: Add methyl acrylate (1.5 eq), Et₃N (2.5 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Degas: Sparge the solution with Argon for 15 minutes to remove O₂ (critical to prevent Pd oxidation).

  • Reflux: Heat the mixture to 85°C for 12–16 hours under Argon. Monitor by TLC (Hexane:EtOAc 3:1). The product is usually highly fluorescent.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: Purify residue via flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes). Isolate Methyl (E)-indole-6-acrylate.[1]

Step 2: Hydrolysis to Indole-6-Acrylic Acid

  • Solubilize: Dissolve the methyl ester (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

  • Saponify: Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.

  • Acidify: Cool to 0°C. Slowly add 1M HCl until pH reaches ~3.0. A yellow/off-white precipitate should form immediately.

  • Isolate: Filter the solid, wash with cold water (2x) and cold diethyl ether (1x) to remove trace organic impurities.

  • Dry: Dry under high vacuum over P₂O₅.

Synthesis Pathway Visualization

HeckSynthesis Start 6-Bromoindole Intermediate Methyl (E)-indole-6-acrylate (Ester) Start->Intermediate Heck Coupling Reagents Methyl Acrylate Pd(OAc)2, P(o-tol)3 Et3N, 85°C Reagents->Intermediate Product (E)-Indole-6-Acrylic Acid (Target Scaffold) Intermediate->Product Saponification Hydrolysis LiOH, THF/H2O then HCl (pH 3) Hydrolysis->Product

Caption: Figure 1. Synthetic pathway for (E)-Indole-6-Acrylic Acid via Pd-catalyzed Heck cross-coupling and subsequent saponification.

Part 3: Therapeutic Applications & Data[2][3][4][5][6][7]

Covalent Kinase Inhibition (EGFR/VEGFR)

Indole-6-acrylic acid derivatives are potent precursors for irreversible kinase inhibitors . By converting the acid to an amide (e.g., N-(4-chlorophenyl)-3-(1H-indol-6-yl)acrylamide), the molecule can bind to the ATP pocket of EGFR, positioning the acrylamide "warhead" to form a covalent bond with Cys797 .

Mechanism of Action:

  • Recognition: Indole core mimics the adenine ring of ATP, forming H-bonds with the hinge region (Met793).

  • Positioning: The C6-vector orients the acrylic tail toward the solvent front.

  • Ligation: The vinyl group undergoes a Michael addition with the thiol of Cys797.

Experimental Validation: GSH Trapping Assay

To verify the "tunability" of the Michael acceptor, a Glutathione (GSH) trapping assay is essential before moving to cell-based models.

Protocol:

  • Incubate: Mix Indole-6-acrylamide derivative (10 µM) with GSH (5 mM, 500-fold excess) in Phosphate Buffer (pH 7.4) at 37°C.

  • Monitor: Analyze aliquots at 0, 15, 30, 60, and 120 minutes using LC-MS/MS.

  • Success Criteria:

    • Too Reactive: >90% adduct formation in <5 mins (High toxicity risk).

    • Ideal: 50% adduct formation in 15–60 mins (Selective covalent binder).

    • Inert: <10% adduct formation in 2 hours (Ineffective warhead).

Comparative Potency Data (Hypothetical SAR Summary)

Data summarized from structure-activity relationship trends in indole-based kinase inhibitors.

Scaffold VariantTargetIC50 (Enzymatic)Mode of Action
Indole-6-acrylic acid (Free Acid) EGFR (WT)> 10 µMWeak Reversible (Poor cell permeability)
Indole-6-acrylamide (Phenyl amide) EGFR (WT)150 nMReversible/Slow Covalent
Indole-6-acrylamide (Michael Acceptor) EGFR (T790M)12 nM Irreversible Covalent
Indole-3-acrylic acid analog EGFR (T790M)850 nMSteric Clash in Pocket

Part 4: Signaling Pathway & Mechanism

The following diagram illustrates how Indole-6-acrylic acid derivatives (specifically amides) intervene in the EGFR signaling cascade, leading to apoptosis in non-small cell lung cancer (NSCLC) cells.

EGFR_Pathway cluster_effect Therapeutic Effect Ligand EGF (Growth Factor) EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding Phospho Autophosphorylation EGFR->Phospho Activation Inhibitor Indole-6-Acrylamide (Covalent Inhibitor) Inhibitor->EGFR Covalent Bond (Cys797) Inhibitor->Phospho Blocks Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Ras Ras-GTP Phospho->Ras Signaling Raf Raf/MEK/ERK Ras->Raf Proliferation Cell Proliferation Raf->Proliferation

Caption: Figure 2.[2] Mechanism of Indole-6-acrylamide derivatives blocking EGFR autophosphorylation and inducing apoptosis.

Part 5: References

  • PrepChem. Synthesis of E-indole-6-acrylic acid. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity. Retrieved from [Link]

  • Vera, B., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.[3][4] Retrieved from [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Retrieved from [Link]

  • National Institutes of Health (NIH). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of (E)-3-(1H-indol-6-yl)acrylic acid via the Doebner-Modified Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-acrylic acids are privileged scaffolds in medicinal chemistry, frequently serving as critical precursors for the development of histone deacetylase (HDAC) inhibitors, targeted covalent inhibitors (TCIs), and novel fluorophores. This application note details a highly efficient, scalable, and stereoselective protocol for the synthesis of (E)-3-(1H-indol-6-yl)acrylic acid from 1H-indole-6-carbaldehyde. By employing the Doebner modification of the Knoevenagel condensation, researchers can achieve excellent yields and exclusive (E)-stereoselectivity under operationally simple conditions.

Mechanistic Rationale & Causality

The standard Knoevenagel condensation couples an active methylene compound with a carbonyl group. The Doebner modification specifically utilizes malonic acid in the presence of pyridine and a catalytic secondary amine (typically piperidine) to yield


-unsaturated carboxylic acids .

The success and stereoselectivity of this protocol rely on a precise sequence of organocatalytic and thermodynamic events :

  • Organocatalytic Activation: Piperidine acts as a nucleophilic catalyst, condensing with 1H-indole-6-carbaldehyde to form a highly electrophilic iminium ion. This intermediate is significantly more reactive than the parent aldehyde, lowering the activation energy for the subsequent Mannich-type nucleophilic attack by the malonate enolate .

  • Thermodynamic Decarboxylation: Following dehydration, the resulting alkylidenemalonic acid intermediate undergoes a concerted, pyridine-assisted decarboxylation. Driven by thermal energy (reflux), the expulsion of CO

    
     gas pushes the reaction forward. The cyclic transition state of this decarboxylation ensures that the reaction is under thermodynamic control, exclusively yielding the more sterically relaxed (E)-alkene isomer.
    

Reaction Pathway Visualization

Mechanism N1 1H-Indole-6-carbaldehyde + Malonic Acid N2 Iminium Formation (Piperidine Catalysis) N1->N2 Step 1 N3 Mannich-type Addition & Dehydration N2->N3 Step 2 N4 Alkylidenemalonic Acid Intermediate N3->N4 Step 3 N5 Decarboxylation (-CO2, Pyridine, Δ) N4->N5 Step 4 N6 (E)-3-(1H-indol-6-yl)acrylic acid N5->N6 Step 5

Figure 1: Mechanistic workflow of the Doebner-modified Knoevenagel condensation.

Materials and Reagents

The following quantitative parameters are optimized for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
1H-Indole-6-carbaldehyde 145.161.01.45 g (10.0 mmol)Electrophilic Substrate
Malonic Acid 104.061.51.56 g (15.0 mmol)Active Methylene / Nucleophile
Piperidine 85.150.10.10 mL (1.0 mmol)Organocatalyst
Pyridine 79.10Solvent10.0 mLSolvent & Weak Base
6M Hydrochloric Acid 36.46Excess~10-15 mLQuenching / Protonation Agent

Experimental Protocol

This methodology is designed as a self-validating system; visual and chemical checkpoints are integrated to ensure protocol fidelity.

Step 1: Reaction Assembly To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-6-carbaldehyde (1.45 g) and malonic acid (1.56 g). Suspend the solid mixture in anhydrous pyridine (10.0 mL).

  • Causality: Pyridine acts as the primary solvent and a stoichiometric base to facilitate the later decarboxylation step.

Step 2: Catalytic Initiation Add piperidine (0.10 mL) dropwise to the suspension at room temperature. Attach a reflux condenser to the flask.

  • Causality: Piperidine initiates the catalytic cycle by forming the reactive iminium species.

Step 3: Thermal Activation & Decarboxylation Submerge the flask in a pre-heated oil bath at 90–100 °C. Stir vigorously for 4 to 6 hours.

  • Self-Validation Checkpoint: Observe the reaction mixture for the evolution of gas bubbles (CO

    
    ). The cessation of bubbling is a strong macroscopic indicator that the decarboxylation phase is nearing completion.
    

Step 4: In-Process Control (IPC) After 4 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of 5% Methanol in Dichloromethane (DCM).

  • Self-Validation Checkpoint: The starting aldehyde spot (visualized under UV 254 nm) should be completely consumed, replaced by a highly polar, baseline-hugging spot corresponding to the carboxylate salt of the product.

Step 5: Quenching and pH-Driven Precipitation Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice and water. While stirring vigorously, add 6M HCl dropwise until the solution reaches a pH of 2–3 (verify with pH paper).

  • Causality: In the basic pyridine medium, the product exists as a highly soluble pyridinium/piperidinium carboxylate salt. Acidification protonates the carboxylate into the free carboxylic acid, drastically reducing its aqueous solubility and forcing the (E)-acrylic acid to precipitate out of solution as an off-white to pale-yellow solid.

Step 6: Isolation and Purification Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 15 mL). Dry the solid under high vacuum at 45 °C for 12 hours. If ultra-high purity (>98%) is required for downstream biological assays, recrystallize the crude solid from boiling ethanol.

Analytical Characterization & Troubleshooting

Expected Analytical Data
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    The definitive proof of the (E)-configuration is found in the vinylic protons. Expect the
    
    
    -proton to appear as a doublet at approximately
    
    
    6.4 ppm with a large trans-coupling constant (
    
    
    Hz). The
    
    
    -proton will appear as a doublet further downfield at approximately
    
    
    7.7 ppm (
    
    
    Hz). The indole NH typically appears as a broad singlet around
    
    
    11.3 ppm.
Troubleshooting Guide
  • Issue: Incomplete Reaction / Presence of the Bis-carboxylic Acid Intermediate.

    • Cause: Insufficient thermal energy or premature quenching prevents the final decarboxylation step.

    • Solution: Ensure the oil bath maintains a true 90–100 °C. Do not quench the reaction until CO

      
       evolution has completely ceased.
      
  • Issue: Poor Precipitation Yield during Workup.

    • Cause: The pH was not lowered sufficiently, leaving the product in its soluble salt form.

    • Solution: Verify the pH is strictly between 2 and 3. Indole-acrylic acids can sometimes form supersaturated solutions; scratching the inside of the beaker with a glass rod can help induce crystallization.

References

  • Knoevenagel Condensation Source: Wikipedia URL:[Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation Source: Journal of Organic Chemistry (Zacuto, M. J., 2019, 84(10), 6465-6474) URL:[Link]

using (E)-3-(1H-indol-6-yl)acrylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Role: Pharmaceutical Intermediate & Scaffold for Histone Deacetylase (HDAC) Inhibitors

Executive Summary

(E)-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) is a specialized pharmaceutical intermediate used primarily in the synthesis of Histone Deacetylase (HDAC) inhibitors . Unlike its naturally occurring isomer, indole-3-acrylic acid (a tryptophan metabolite), the 6-isomer is a synthetic scaffold designed to alter the spatial orientation of the "cap" group in drug candidates.

This guide details the synthesis, purification, and downstream application of this intermediate.[1] It focuses on its utility in Structure-Activity Relationship (SAR) studies, where shifting the acrylic acid linker from the C3 to the C6 position of the indole ring allows researchers to probe the solvent-exposed rim of the HDAC active site, often resulting in altered isoform selectivity profiles (e.g., HDAC6 vs. HDAC1 selectivity).

Chemical Profile & Distinctions
Feature(E)-3-(1H-indol-6-yl)acrylic acid (E)-3-(1H-indol-3-yl)acrylic acid
CAS Number 215801-31-3 29953-71-7
Role Synthetic Intermediate (Pharma)Natural Metabolite / Auxin Analog
Linker Position C6 (Benzenoid ring)C3 (Pyrrole ring)
Primary Use HDAC Inhibitor "Linker-Cap" scaffoldTryptophan metabolism studies
Solubility DMSO, Methanol (warm), basic aqueousDMSO, Ethanol

Key Structural Insight: The 6-position substitution preserves the indole N-H for hydrogen bonding within the enzyme pocket while extending the conjugated linker into a different vector space than the 3-position. This is critical for optimizing the pharmacokinetic properties of "Panobinostat-like" analogs.

Protocol A: Synthesis of (E)-3-(1H-indol-6-yl)acrylic acid

Methodology: Knoevenagel Condensation Objective: To synthesize high-purity (>98%) intermediate from indole-6-carboxaldehyde.

Reagents & Materials
  • Precursor: Indole-6-carboxaldehyde (CAS: 1196-70-9)

  • Reagent: Malonic acid (1.2 equivalents)

  • Solvent/Base: Pyridine (Anhydrous)

  • Catalyst: Piperidine (0.1 equivalents)

  • Work-up: Hydrochloric acid (2N), Ethyl Acetate, Brine.

Step-by-Step Procedure
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Indole-6-carboxaldehyde (10.0 g, 68.9 mmol) in Pyridine (50 mL).

  • Addition: Add Malonic acid (8.6 g, 82.7 mmol) and Piperidine (0.6 mL, catalytic).

  • Reaction: Heat the mixture to reflux (115°C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM). The aldehyde spot (

      
      ) should disappear, replaced by the more polar acid spot near the baseline (streaking).
      
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold water (200 mL) containing concentrated HCl (60 mL) to neutralize the pyridine. The pH should be adjusted to < 3.

  • Precipitation: A yellow/off-white precipitate will form immediately. Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Yield Expectation: 75–85%

    • Appearance: Pale yellow crystalline solid.[2]

Process Logic (Why this works):
  • Pyridine/Piperidine System: Pyridine acts as both solvent and base to deprotonate malonic acid. Piperidine forms a transient iminium ion with the aldehyde, accelerating the nucleophilic attack.

  • Decarboxylation: The reflux temperature drives the thermal decarboxylation of the intermediate dicarboxylic acid, ensuring the formation of the trans (E)-acrylic acid exclusively due to thermodynamic stability.

Protocol B: Downstream Application (HDAC Inhibitor Synthesis)

Methodology: Amide Coupling to Hydroxamic Acid (ZBG) Objective: To convert the acrylic acid intermediate into a bioactive hydroxamic acid (e.g., for HDAC assay screening).

Workflow Diagram

G Aldehyde Indole-6-carboxaldehyde Intermediate (E)-3-(1H-indol-6-yl) acrylic acid Aldehyde->Intermediate Knoevenagel (Malonic acid, Pyridine) Coupling Coupling Agent (EDC/HOBt or PyBOP) Intermediate->Coupling Protected THP-Protected Hydroxamate Intermediate->Protected NH2OTHP + Coupling Agent Coupling->Protected Final Indole-6-Hydroxamic Acid (Active Drug Candidate) Protected->Final Acid Deprotection (TFA or HCl)

Caption: Synthetic workflow from aldehyde precursor to active HDAC inhibitor via the acrylic acid intermediate.

Detailed Protocol
  • Activation: Dissolve (E)-3-(1H-indol-6-yl)acrylic acid (1.0 eq) in anhydrous DMF. Add EDC.HCl (1.5 eq) and HOBt (1.5 eq). Stir at RT for 30 min.

    • Note: Avoid using HATU if possible, as it can sometimes lead to side reactions with the free indole N-H if not protected. EDC/HOBt is milder.

  • Coupling: Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (

    
    ) (1.2 eq) and DIPEA  (3.0 eq). Stir at RT for 12–16 hours.
    
  • Work-up: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the THP-protected intermediate in DCM/MeOH (10:1) . Add HCl (4M in dioxane) or TFA (5-10 eq) at 0°C. Stir for 1–2 hours.

  • Final Isolation: Concentrate the solvent. Neutralize carefully with saturated bicarbonate (if using HCl) or purify directly via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Quality Control & Analytical Data

To validate the identity of the 6-isomer versus the common 3-isomer, specific NMR signals must be checked.

Analytical MethodSpecification (6-Isomer)Diagnostic Feature
1H NMR (DMSO-d6)

7.5–7.7 (d, J=16Hz, Vinyl H)
Large coupling constant (16Hz) confirms (E)-geometry.
1H NMR (Aromatic) C3-H appears as a singlet/doublet near

6.4-6.5
The C3 proton is present (unlike in the 3-isomer where C3 is substituted).
HPLC Purity > 98.0% (AUC)Retention time will differ significantly from indole-3-acrylic acid on C18.
Mass Spec (ESI-) [M-H]- = 186.06Ionizes well in negative mode due to carboxylic acid.

Self-Validating Check: If your NMR spectrum shows a singlet at


 ~11.0-11.5 ppm (Indole NH) and a distinct proton signal at the C3 position (typically 

~6.4 ppm), you have successfully synthesized the 6-substituted isomer. If the C3 signal is missing, you have the wrong starting material (3-isomer).
Mechanism of Action (Pharmacophore)

The utility of this intermediate lies in its ability to present the Zinc Binding Group (ZBG) to the catalytic metal ion of HDAC enzymes while positioning the indole ring in the "surface recognition domain."

SAR cluster_logic SAR Logic ZBG Hydroxamic Acid (Zinc Binding) Linker (E)-Acrylic Linker (Spacer) ZBG->Linker Covalent Bond Target HDAC Active Site ZBG->Target Chelates Zn2+ Cap Indole-6-yl Core (Surface Recognition) Linker->Cap C6-Attachment Cap->Target Hydrophobic Interaction Insight 6-Substitution vector probes different rim pocket than 3-substitution.

Caption: Pharmacophore mapping of the Indole-6-acrylic acid scaffold within the HDAC active site.

References
  • Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid Product Specification. Accessed 2024.[3][4][5] Link

  • Park, H., et al. (2016). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (Demonstrates the utility of indole regioisomers in HDAC inhibition). Link

  • Mai, A., et al. (2005). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Foundational chemistry for pyrrole/indole acrylic acid coupling). Link

  • Lessene, G., et al. (2013). Structure-guided design of a selective BCL-X(L) inhibitor. Nature Chemical Biology. (Illustrates the use of indole-6-carboxaldehyde as a building block for diversity-oriented synthesis). Link

Sources

Application Note: Preparation and Characterization of Indole-6-Acrylamide Derivatives as Targeted Covalent Kinase Inhibitors

[1]

Abstract

This application note details the rational design, synthesis, and biochemical validation of indole-6-acrylamide derivatives. These compounds function as Targeted Covalent Inhibitors (TCIs), specifically designed to target non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) within the ATP-binding pocket of protein kinases.[1] Unlike reversible inhibitors, these derivatives offer prolonged target residence time and improved potency against drug-resistant mutations.[1] This guide provides a robust synthetic protocol avoiding common polymerization pitfalls and outlines the gold-standard

Part 1: Rational Design & Structural Logic[1]

The indole scaffold serves as a privileged structure in kinase drug discovery, often mimicking the adenine ring of ATP to anchor the molecule in the hinge region. The introduction of an acrylamide "warhead" at the 6-position is not arbitrary; it is a geometric necessity for specific targets.

Structural Causality
  • Hinge Binding: The indole NH and C3-substituents typically engage the kinase hinge region via hydrogen bonds.

  • Warhead Positioning: In targets like EGFR (T790M), the distance between the hinge-binding motif and the reactive Cys797 is approximately 10-15 Å.[1] Functionalizing the 6-position of the indole orients the acrylamide electrophile towards the solvent front where the cysteine resides, facilitating the Michael addition.

Mechanism of Action

The acrylamide moiety acts as a Michael acceptor.[2][3] The nucleophilic thiol (-SH) of the cysteine attacks the

MechanismIndoleIndole-6-Acrylamide(Electrophile)TransitionTransition State(Michael Addition)Indole->Transition AlignmentCysKinase Cysteine-SH(Nucleophile)Cys->Transition Nucleophilic AttackComplexCovalent Adduct(Irreversible Inhibition)Transition->Complex Thioether Bond Formation

Figure 1: Mechanism of Michael addition between the indole-6-acrylamide warhead and the kinase cysteine residue.[1]

Part 2: Synthetic Protocol

The synthesis of indole-6-acrylamides is prone to low yields due to the instability of the acrylamide moiety (polymerization) and competitive side reactions.[1] The following protocol utilizes a 3-chloropropionyl chloride intermediate strategy, which is superior to direct acryloylation for purity and yield.[1]

Reagents & Equipment[1][4]
  • Starting Material: 6-Aminoindole derivative (synthesized via reduction of 6-nitroindole).[1]

  • Reagents: 3-Chloropropionyl chloride, Triethylamine (Et

    
    N) or DIPEA, Acetonitrile (ACN) or THF (anhydrous).[1]
    
  • Equipment: LC-MS (for monitoring), Ice bath, Rotary evaporator.

Step-by-Step Workflow
Step 1: Acylation (Formation of the Intermediate)
  • Dissolution: Dissolve the 6-aminoindole derivative (1.0 eq) in anhydrous THF or ACN under an inert atmosphere (

    
    ). Cool the solution to 0°C.
    
  • Base Addition: Add Et

    
    N (1.5 eq) dropwise.[1] Note: Excess base is avoided at this stage to prevent premature elimination.
    
  • Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 10 minutes.

    • Expert Insight: Using 3-chloropropionyl chloride instead of acryloyl chloride prevents the formation of bis-acrylated byproducts and reduces polymerization risk during the exothermic addition.[1]

  • Monitoring: Stir at 0°C for 1 hour. Monitor by LC-MS for the formation of the 3-chloropropanamide intermediate [M+H] = Mass

    
     + 90.5.[1]
    
Step 2: Elimination (Warhead Activation)[1]
  • Temperature Adjustment: Allow the reaction mixture to warm to room temperature (20-25°C).

  • Elimination: Add a second portion of Et

    
    N (2.0 - 3.0 eq) or heat gently to 40-50°C if elimination is slow. This step eliminates HCl to form the vinyl group (acrylamide).
    
  • Completion: Monitor LC-MS for the appearance of the acrylamide product [M+H] = Mass

    
     + 54.[1]
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc. Wash organic layer with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). Critical: Do not use nucleophilic solvents (methanol) during purification if the warhead is highly reactive.

SynthesisNitro6-NitroindolePrecursorAmino6-AminoindoleNitro->Amino Reduction(Pd/C, H2 or SnCl2)ChloroInt3-ChloropropanamideIntermediateAmino->ChloroInt 3-Cl-Propionyl Chloride0°C, 1.5 eq BaseFinalIndole-6-Acrylamide(Final Product)ChloroInt->Final Elimination(HCl removal)Excess Base, RT-50°C

Figure 2: Two-step "Masked Warhead" synthesis strategy to maximize yield and minimize polymerization.

Part 3: Biochemical Validation Protocols

Standard IC

14


1
Protocol A: Determination of

Objective: Quantify the efficiency of covalent bond formation.

  • Enzyme Preparation: Prepare kinase solution (e.g., EGFR T790M) at 2x final concentration in assay buffer.[1]

  • Inhibitor Incubation: Prepare a serial dilution of the indole-6-acrylamide inhibitor.[1]

  • Time-Course Reaction:

    • Mix enzyme and inhibitor.[5]

    • At specific time points (

      
       = 0, 5, 10, 30, 60 min), remove an aliquot.
      
    • Immediately add ATP/Substrate mixture to the aliquot to measure remaining enzyme activity.

    • Note: The ATP concentration should be near

      
       to ensure competitive binding kinetics are observable.
      
  • Data Analysis:

    • Plot % Remaining Activity vs. Time for each inhibitor concentration.[1] Fit to a single exponential decay to find

      
       (observed rate constant).[1]
      
    • Plot

      
        vs. [Inhibitor] .[1] Fit to the hyperbolic equation:
      
      
      
      [1]
    • Calculate the ratio

      
       (
      
      
      ). A higher value indicates a more potent covalent inhibitor.
Protocol B: Intact Protein Mass Spectrometry

Objective: Confirm covalent modification and stoichiometry (Self-Validation).

  • Incubation: Incubate the kinase domain (1-5

    
    M) with the inhibitor (excess, e.g., 10-50 
    
    
    M) for 60 minutes.[1]
  • Desalting: Remove non-covalently bound small molecules using a C4 desalting spin column or online LC diversion.

  • MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer.[1] Deconvolute the raw spectra.

  • Validation Criteria:

    • Control: Mass of Apo-protein (e.g., 35,000 Da).

    • Treated: Mass of Apo-protein + Mass of Inhibitor (e.g., 35,000 + 450 Da).[1]

    • Success: A complete shift of the spectral peak indicates 100% occupancy.

Summary of Key Parameters
ParameterDefinitionTarget Value (Good Candidate)

Reversible binding affinity< 100 nM

Rate of covalent bond formation> 0.05 min


Overall covalent efficiency> 10

M

s

Mass Shift

Mass in MS
Exact MW of inhibitor

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Polymerization:

    • Symptom:[1][6][7][8][9] Insoluble white solid during synthesis or storage.

    • Solution: Store solid compounds at -20°C. Add radical inhibitors (e.g., BHT) if storing in solution for extended periods.[1]

  • Low

    
     (Slow Reaction): 
    
    • Cause: The acrylamide is not properly aligned with the cysteine.

    • Solution: Modify the linker length between the indole C6 and the acrylamide, or change the acrylamide substitution (e.g., add a methyl group to make it a methacrylate, though this lowers reactivity).

  • High Non-Specific Binding:

    • Cause: Warhead is too reactive (acting as a promiscuous alkylator).[1]

    • Solution: Perform a Glutathione (GSH) reactivity assay.[1] A good drug candidate should have a

      
       > 1-2 hours in the presence of physiological GSH concentrations.[1]
      

References

  • Schwartz, P. A., et al. (2014).[1] Covalent EGFR inhibitor analysis. Proceedings of the National Academy of Sciences. [Link][1]

  • Che, A. (2023).[1] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium/Chem-Bio Insights. [Link]

  • Domainex. (2023).[1] kinact / KI Assay for Irreversible Covalent Compounds. Domainex Protocols. [Link][1]

  • Strelow, J. M. (2017).[1] A Perspective on the Kinetics of Covalent Binding. SLAS Discovery. [Link]

Application Note: Optimized Synthesis of (E)-3-(1H-indol-6-yl)acrylic Acid via Heck Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(E)-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, most notably Panobinostat (LBH589) . The molecule features an indole core coupled to an acrylic acid moiety at the C6 position with high trans (E) stereoselectivity.

While direct coupling of 6-bromoindole with acrylic acid is theoretically possible, it often suffers from polymerization side reactions and difficult purification. This guide details the "Ester Route" , an industry-standard, robust two-step protocol:

  • Heck Coupling: Reaction of 6-bromoindole with ethyl acrylate to form ethyl (E)-3-(1H-indol-6-yl)acrylate.

  • Saponification: Hydrolysis of the ester to the free acid.

This approach ensures maximal yield, simplified purification, and strict control over stereochemistry.

Retrosynthetic Analysis & Pathway

The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide with an activated alkene. The C6 position of the indole ring is electronically distinct from the reactive C2/C3 positions, allowing for selective coupling without N-protection in many cases.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 6-Bromoindole (C8H6BrN) Intermediate Ethyl (E)-3-(1H-indol-6-yl)acrylate (Heck Product) SM1->Intermediate Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C SM2 Ethyl Acrylate (C5H8O2) SM2->Intermediate Product (E)-3-(1H-indol-6-yl)acrylic acid (Target) Intermediate->Product LiOH, THF/H2O 50°C, then HCl

Figure 1: Two-step synthetic pathway via ethyl ester intermediate.

Critical Parameter Optimization

Catalyst & Ligand Selection[1]
  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] is preferred over Pd(PPh₃)₄ due to its stability in air and lower cost. It is reduced in situ to the active Pd(0) species.[1]

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] is the "Gold Standard" for this reaction. The steric bulk of the o-tolyl groups facilitates the dissociation of the ligand from the Pd(II) complex, accelerating the oxidative addition step, while also stabilizing the active species against formation of inactive Palladium black.

  • Stoichiometry: A 1:2 ratio of Pd:Ligand is standard (e.g., 5 mol% Pd(OAc)₂ + 10 mol% P(o-tol)₃).

Base & Solvent
  • Base: Triethylamine (Et₃N) is the base of choice. It acts as a proton scavenger and a reducing agent for Pd(II) -> Pd(0). Inorganic bases like K₂CO₃ can be used but often require higher temperatures or phase-transfer catalysts.

  • Solvent: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) are required to dissolve the polar indole and sustain the high temperatures (100-120°C) needed for aryl bromide activation.

Indole Protection (To Protect or Not?)

For 6-bromoindole, N-protection is generally NOT required . The C6 position is on the benzenoid ring, remote from the nucleophilic nitrogen. However, if yields are <50% due to catalyst poisoning, protecting the nitrogen with a Boc (tert-butyloxycarbonyl) group is the standard mitigation strategy.

Experimental Protocols

Protocol A: Heck Coupling (Synthesis of Ethyl Ester)

Objective: Synthesize ethyl (E)-3-(1H-indol-6-yl)acrylate.

Materials:

  • 6-Bromoindole (1.0 equiv)

  • Ethyl acrylate (1.5 - 2.0 equiv)

  • Pd(OAc)₂ (0.05 equiv / 5 mol%)

  • P(o-tol)₃ (0.10 equiv / 10 mol%)

  • Triethylamine (3.0 equiv)

  • Anhydrous DMF (Concentration: 0.2 M relative to indole)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[2]

  • Charging: Add 6-bromoindole, Pd(OAc)₂, and P(o-tol)₃ to the flask.

  • Solvent Addition: Add anhydrous DMF via syringe. Stir to dissolve.

  • Reagent Addition: Add Triethylamine followed by Ethyl acrylate via syringe.

  • Reaction: Heat the mixture to 100–110°C in an oil bath. Stir for 12–16 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product is usually more polar and fluorescent than the starting bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.

    • Wash organic layer with Brine (1x).[3]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the dark residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of Hexane -> Hexane:EtOAc (80:20).[3]

    • Yield Expectation: 75–85%.

Protocol B: Saponification (Hydrolysis to Acid)

Objective: Convert the ethyl ester to (E)-3-(1H-indol-6-yl)acrylic acid.

Materials:

  • Ethyl (E)-3-(1H-indol-6-yl)acrylate (from Protocol A)

  • LiOH[4]·H₂O (3.0 equiv)

  • Solvent: THF : Methanol : Water (3:1:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture.

  • Base Addition: Dissolve LiOH in the water portion and add to the reaction.

  • Reaction: Stir at 50°C for 3–5 hours .

    • Checkpoint: TLC should show complete disappearance of the ester spot (high Rf) and a baseline spot (acid).

  • Workup:

    • Evaporate organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Acidification: Cool to 0°C and slowly add 1M HCl until pH reaches ~3–4. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[5]

Experimental Workflow Diagram

Workflow Start Start: 6-Bromoindole Heck Heck Coupling Pd(OAc)2, P(o-tol)3, Et3N DMF, 110°C, 16h Start->Heck Workup1 Extraction (EtOAc/H2O) & Column Chromatography Heck->Workup1 Intermediate Intermediate: Ethyl Indole-acrylate Workup1->Intermediate Hydrolysis Saponification LiOH, THF/MeOH/H2O 50°C, 4h Intermediate->Hydrolysis Acidification Acidify with 1M HCl Filter Precipitate Hydrolysis->Acidification Final Final Product: (E)-3-(1H-indol-6-yl)acrylic acid Acidification->Final

Figure 2: Operational workflow for the synthesis of the target acid.

Data Summary & Characterization

ParameterSpecification / Observation
Appearance Yellow to pale-brown powder
Melting Point 215°C – 217°C (decomp.)
¹H NMR (DMSO-d₆) Alkene Protons: Two doublets at ~6.5 ppm and ~7.7 ppm.[4] Coupling Constant (J): 15.5 – 16.0 Hz (Confirming E-geometry). Indole NH: Broad singlet at ~11.3 ppm.
Mass Spec (ESI) [M+H]⁺ = 188.06
Solubility Soluble in DMSO, MeOH; Insoluble in Water, Hexane.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Pd Black Formation Catalyst decomposition due to low ligand concentration or oxygen.Increase P(o-tol)₃ ratio to 1:3 or 1:4 relative to Pd. Ensure rigorous degassing.
Low Conversion Inactive catalyst or poor solubility.Switch to Pd₂(dba)₃ (source of Pd⁰).[6] Increase temp to 120°C. Verify DMF is anhydrous.
Z-Isomer Present Thermodynamic control not reached.The E-isomer is thermodynamically favored. Increase reaction time or temperature to allow isomerization.
Indole Decomposition N-H acidity interfering.[7]Protect indole nitrogen with Boc group (using Boc₂O, DMAP) prior to Heck coupling.

References

  • Synthesis of E-indole-6-acrylic acid. PrepChem. Retrieved from [Link]

  • Heck Reaction: State of the Art. Catalysts, 2017, 7(9), 267. Retrieved from [Link][6]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein J. Org.[6] Chem., 2012, 8, 2004–2010. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Optimization of Recrystallization Protocols for (E)-3-(1H-indol-6-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

(E)-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics and advanced materials[1]. Typically synthesized via a Knoevenagel condensation between 1H-indole-6-carboxaldehyde and malonic acid, the crude product often presents a complex purification challenge. The crude matrix usually contains unreacted starting materials, decarboxylation byproducts, and trace amounts of the thermodynamically less stable (Z)-isomer.

To achieve the >95% purity required for downstream pharmaceutical applications, recrystallization is the most scalable and effective purification method. The molecule possesses a unique physicochemical profile:

  • Hydrogen Bonding: Contains both a strong hydrogen bond donor/acceptor (carboxylic acid) and a secondary donor (indole NH).

  • Planarity & Conjugation: The (E)-alkene geometry ensures the molecule is entirely planar, promoting tight

    
     stacking and high crystal lattice energy.
    
  • Differential Solubility: The rigid (E)-isomer packs far more efficiently into a crystal lattice than the sterically hindered (Z)-isomer, a causality that allows for highly selective crystallization from the mother liquor.

Solvent Selection Rationale

Choosing the correct solvent system is not arbitrary; it is dictated by the need to disrupt the strong intermolecular hydrogen bonds of the indole-acrylic acid during dissolution, while providing a steep solubility curve upon cooling.

Based on established methodologies for related indole-propionic and acrylic acids[2], binary solvent systems utilizing a "Primary Solvent" (for dissolution) and an "Anti-Solvent" (to force precipitation) yield the highest purity and recovery rates.

Quantitative Solvent System Comparison
Solvent SystemRatio (v/v)Target Impurity RemovedExpected YieldCausal Mechanism for Selection
Ethanol / Water ~ 1 : 1.5Inorganic salts, polar byproducts75 - 85%Ethanol disrupts carboxylic acid dimers at reflux. Water acts as a highly polar anti-solvent, forcing the hydrophobic indole core out of solution upon cooling.
Ethyl Acetate / Heptane ~ 1 : 2Unreacted aldehydes, (Z)-isomer65 - 75%EtOAc provides moderate solubility via carbonyl H-bond acceptance. Heptane selectively precipitates the highly polar (E)-isomer while retaining lipophilic impurities.
Glacial Acetic Acid SinglePolymeric species60 - 70%High boiling point and strong H-bonding capacity dissolve stubborn crude mixtures. Requires extensive vacuum drying to remove residual solvent.

Experimental Protocols

Safety Note: (E)-3-(1H-indol-6-yl)acrylic acid is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[1]. All procedures must be conducted in a fume hood using appropriate PPE (P280).

Protocol A: The Aqueous-Alcoholic Binary System (EtOH/H₂O)

Best for general purity and removal of highly polar or inorganic contaminants.

  • Dissolution: Transfer 10.0 g of crude (E)-3-(1H-indol-6-yl)acrylic acid to a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add 50 mL of absolute ethanol.

  • Heating: Heat the suspension to reflux (78°C) using an oil bath. Stir vigorously until complete dissolution is achieved. Self-Validation: If undissolved material remains after 15 minutes at reflux, add ethanol in 5 mL increments until clear.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble polymeric byproducts or dust. Return the filtrate to the heat source.

  • Anti-Solvent Titration: While maintaining reflux, add hot deionized water dropwise via an addition funnel. Continue until the solution reaches the "cloud point" (a persistent, milky turbidity that does not disappear with stirring).

  • Clarification: Add 1–2 mL of absolute ethanol just until the solution turns clear again. This ensures the system is exactly at the saturation point.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20°C) over 2 hours. Causality: Slow cooling prevents the phenomenon of "oiling out" and ensures the crystal lattice forms slowly, excluding the (Z)-isomer and other impurities.

  • Maturation: Transfer the flask to an ice bath (4°C) for 1 hour to maximize the yield by driving the solubility to its absolute minimum.

  • Isolation: Filter the crystalline mass under vacuum. Wash the filter cake with 15 mL of ice-cold 1:1 EtOH/H₂O to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50°C to a constant weight.

Protocol B: The Organic Anti-Solvent System (EtOAc/Heptane)

Best for crude batches with high organic impurity loads (e.g., unreacted indole-6-carboxaldehyde).

  • Dissolution: Suspend 10.0 g of crude material in 60 mL of Ethyl Acetate. Heat to reflux (77°C) until dissolved.

  • Titration: Slowly add hot Heptane dropwise until the cloud point is reached (typically around 100-120 mL of Heptane).

  • Cooling & Isolation: Cool slowly to room temperature, then to 4°C. Filter and wash the crystals with ice-cold Heptane. Dry under vacuum.

Process Visualization

RecrystallizationWorkflow N1 Crude (E)-3-(1H-indol-6-yl)acrylic acid N2 Dissolve in Hot Primary Solvent (EtOH or EtOAc) N1->N2 N3 Hot Filtration (Removes Insolubles) N2->N3 N4 Titrate Anti-Solvent (H2O or Heptane) to Cloud Point N3->N4 N5 Controlled Cooling (Excludes (Z)-isomer) N4->N5 N6 Vacuum Filtration & Cold Wash N5->N6 N7 Vacuum Drying (To Constant Weight) N6->N7 N9 Mother Liquor (Retains Impurities) N6->N9 N8 Pure (E)-Isomer Crystals N7->N8

Figure 1: Step-by-step recrystallization workflow for (E)-3-(1H-indol-6-yl)acrylic acid.

Analytical Validation

To verify the success of the recrystallization, the following self-validating analytical checks should be performed:

  • Melting Point: A sharp melting point indicates high purity. Depression or broadening of the melting range suggests retained solvent or organic impurities.

  • ¹H-NMR (DMSO-d₆): Confirm the (E)-alkene geometry by observing the coupling constant (

    
    ) of the vinylic protons. The (E)-isomer will exhibit a trans-coupling constant of 
    
    
    
    , whereas any residual (Z)-isomer would show
    
    
    .
  • HPLC: Run the sample on a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA) to ensure the peak area of the (E)-isomer is >98% relative to the total integration.

References

  • Google Patents. "US3062832A - Process for the production of 3-indole-propionic acids". United States Patent and Trademark Office.

Sources

reagents for esterification of (E)-3-(1H-indol-6-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of (E)-3-(1H-indol-6-yl)acrylic acid

Abstract

The esterification of (E)-3-(1H-indol-6-yl)acrylic acid presents a unique chemoselective challenge due to the presence of three distinct reactive functionalities: the target carboxylic acid, the nucleophilic indole nitrogen (N-H), and the polymerizable


-unsaturated alkene.[1][2] This guide delineates three validated protocols for synthesizing esters ranging from simple methyl/ethyl derivatives to complex biological conjugates.[2] Emphasis is placed on suppressing N-acylation side reactions and preventing Michael-type polymerizations during the reaction course.[2]

Mechanistic Considerations & Reagent Selection

The substrate, (E)-3-(1H-indol-6-yl)acrylic acid, differs significantly from its more common 3-isomer (tryptophan analogs).[1][2] The 6-position is located on the benzenoid ring, making it less electron-rich than the pyrrolic 3-position.[1][2] While this reduces the risk of acid-catalyzed dimerization, the indole N-H (


) remains susceptible to acylation or alkylation under basic conditions.[1]
The Chemoselectivity Matrix

Select your reagent based on the desired ester (


) and scale:
MethodReagentsIdeal ForKey Risk
A. Modified Fisher MeOH/EtOH +

or

Methyl/Ethyl esters (Scale-up)Polymerization of alkene (Requires radical inhibitor)
B. Steglich Coupling EDC

HCl + DMAP
Complex/Chiral AlcoholsN-Acyl urea formation on Indole
C. Soft Alkylation

+ Alkyl Halide
Benzyl/Allyl estersN-Alkylation (requires specific stoichiometry)
D. Diazomethane

Methyl esters (Analytical/Small scale)Toxicity; Cost
Decision Logic (Graphviz)

ReagentSelection Substrate (E)-3-(1H-indol-6-yl)acrylic acid Scale Scale / Ester Type? Substrate->Scale Fisher Method A: Modified Fisher (TMSCl / MeOH) Scale->Fisher Simple Alkyl (Me/Et) >1 gram Steglich Method B: Steglich (EDC / DMAP) Scale->Steglich Complex/Chiral Alcohol Sensitive Substrate Alkylation Method C: Soft Alkylation (Cs2CO3 / R-X) Scale->Alkylation Benzyl/Allyl Esters Base Stable Control1 Add BHT (Inhibitor) Fisher->Control1 Control2 Limit DMAP < 10 mol% Steglich->Control2

Figure 1: Decision tree for reagent selection based on scale and ester complexity.[2]

Protocol A: Modified Fisher Esterification (In Situ HCl)

Best for: Methyl or Ethyl esters on a multi-gram scale.[2] Mechanism: Generation of anhydrous HCl via reaction of Acetyl Chloride or TMSCl with alcohol.[2] This is milder than refluxing sulfuric acid and reduces indole degradation.[2]

Reagents:

  • (E)-3-(1H-indol-6-yl)acrylic acid (1.0 equiv)[1][2]

  • Anhydrous Methanol or Ethanol (Solvent/Reactant)[1]

  • Trimethylsilyl chloride (TMSCl) (2.0 - 3.0 equiv)[2]

  • Critical Additive: BHT (Butylated hydroxytoluene) (1 mol%) to inhibit radical polymerization of the acrylate.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the indole-acrylic acid (e.g., 1.0 g, 5.34 mmol) in anhydrous Methanol (10 mL).

  • Inhibitor Addition: Add BHT (12 mg, 0.05 mmol). Note: Failure to add this may result in a gummy polymer, especially if heating is required.

  • Acid Generation: Cool the solution to 0°C in an ice bath. Dropwise, add TMSCl (1.35 mL, 10.7 mmol). Exothermic reaction.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[2]

    • Optimization: If conversion is slow after 6 hours, heat to 40°C. Avoid vigorous reflux to protect the indole.[2]

  • Workup: Concentrate the solvent under reduced pressure (keep bath <40°C).

  • Neutralization: Resuspend the residue in EtOAc and wash carefully with saturated

    
     (aq). Caution: CO2 evolution.[1][2]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from cold MeOH/Water or purify via silica flash chromatography.[2]
    

Protocol B: Steglich Esterification (EDC/DMAP)

Best for: Coupling with complex, expensive, or chiral alcohols (e.g., tert-butyl esters, functionalized linkers).[2] Mechanism: Carbodiimide activation.[1][2] Critical Risk: High concentrations of DMAP can catalyze the attack of the Indole-NH onto the activated acyl-isourea, forming an N-acyl side product.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (

    
    -OH) (1.1 equiv)[1][2]
    
  • EDC

    
     HCl (1.2 equiv)[1]
    
  • DMAP (0.1 equiv) — Strictly catalytic[1]

  • Solvent: Anhydrous DCM or DMF.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve (E)-3-(1H-indol-6-yl)acrylic acid (1.0 equiv) and the target Alcohol (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Cool to 0°C. Add EDC

    
     HCl (1.2 equiv) in one portion.
    
  • Catalysis: Add DMAP (0.1 equiv) last.

    • Why? Adding DMAP last ensures the alcohol is present to intercept the O-acylisourea intermediate immediately, minimizing the lifetime of the reactive species that could attack the indole nitrogen.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 3–6 hours.

  • Quench: Dilute with DCM, wash with 0.5 M HCl (to remove DMAP and urea), followed by

    
    .
    
Pathway Analysis: The Indole-N-Acylation Risk

SteglichRisk Acid Indole-Acrylic Acid EDC EDC Activation Acid->EDC Intermediate O-Acylisourea (Activated Ester) EDC->Intermediate Product Target Ester Intermediate->Product R-OH SideProduct N-Acyl Indole Byproduct (Dead End) Intermediate->SideProduct Intramolecular or Intermolecular NH PathCorrect Path A: Alcohol Attack (Fast with DMAP) PathSide Path B: Indole-NH Attack (Slow, but possible if Alcohol is hindered)

Figure 2: Competition between esterification and N-acylation.[1][2] Keeping DMAP low favors Path A.

Protocol C: Base-Promoted Alkylation (Cesium Carbonate)

Best for: Benzyl esters or alkyl halides where the alcohol is not available.[1][2] Reagents: Alkyl Bromide/Iodide,


, DMF.[2]

Expert Insight: The


 of the carboxylic acid is ~4.5, while the Indole N-H is ~17. Using a stoichiometric amount of a mild base like Cesium Carbonate (

) or Potassium Bicarbonate (

) allows for selective deprotonation of the carboxylate without deprotonating the indole nitrogen.

Protocol:

  • Dissolve substrate in DMF (0.2 M).[2]

  • Add

    
     (1.05 equiv).[2] Do not use excess base.
    
  • Stir for 15 mins at RT to form the carboxylate salt.

  • Add Alkyl Halide (1.0 equiv) dropwise.[2]

  • Stir at RT.[2] Do not heat above 40°C to prevent N-alkylation.[2]

Quality Control & Troubleshooting

ObservationDiagnosisRemediation
NMR: Doublet at

6.4 ppm (

Hz) disappears or broadens.[1][2]
Polymerization of the acrylic double bond.Add BHT or MEHQ to the reaction. Keep temp <50°C.
NMR: New peaks in the aromatic region (

7.0–8.0 ppm) shift significantly.[2]
N-alkylation or N-acylation has occurred.[1][2][3]Check base stoichiometry. Ensure DMAP was catalytic.
LCMS: Mass corresponds to Product + 187 Da.[2]Dimerization of the indole-acrylic acid.[1][2]Acid concentration too high.[1][2] Switch to Steglich method.
Appearance: Reaction turns dark red/black.[2]Indole oxidation.[2][4]Degas solvents with Argon.[2] Protect from light.[2]

Analytical Standard (1H NMR in DMSO-d6):

  • Indole NH: Broad singlet ~11.4 ppm.[2]

  • Alkene: Two doublets with large coupling constant (

    
     Hz), typically around 6.5 ppm and 7.7 ppm, indicating the trans (E) geometry is preserved.[2]
    

References

  • Indole Reactivity & Protection: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2][5] (Standard text on Indole N-H acidity vs C-3/C-6 reactivity).

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link[1]

  • Synthesis of Indole-Acrylic Acids (Panobinostat Intermediates)

    • Wong, Y.-L., et al. (2012).[1][2] Synthesis and biological evaluation of hydroxamic acids as histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Describes handling of indole-acrylic acid intermediates).

    • Patent US4894386A: Derivatives of indole-6-acrylic acid.[1][2] (Describes the hydrolysis and handling of the 6-yl isomer specifically). Link

  • Use of TMSCl for Esterification: Brook, M. A. (2000).[2] Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.[2][5] (Source for in-situ HCl generation).[2]

Sources

Application Note: Designing Covalent EGFR Inhibitors Using Indole-6-Acrylic Acid Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of the indole-6-acrylic acid scaffold in the design of covalent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), specifically mutant forms (e.g., T790M, L858R) associated with Non-Small Cell Lung Cancer (NSCLC). While the indole moiety functions as a hinge-binding scaffold mimicking the adenine of ATP, the acrylic acid motif serves as the precursor for a Michael acceptor "warhead" designed to form an irreversible covalent bond with Cysteine 797 (Cys797) . This protocol synthesizes computational modeling, synthetic chemistry, and rigorous biological validation into a cohesive workflow.

Rational Design & Pharmacophore Logic

The Structural Argument

The efficacy of third-generation EGFR inhibitors (e.g., Osimertinib) relies on a dual-binding mechanism:

  • ATP Competitive Binding: A heterocyclic core lodges into the ATP-binding pocket (hinge region).

  • Covalent Trapping: An electrophilic warhead reacts with the nucleophilic thiol (-SH) of Cys797, located at the lip of the ATP pocket.

The Indole-6-acrylic acid pharmacophore is privileged because:

  • Indole Core: Mimics the purine ring of ATP, forming key hydrogen bonds with Met793 in the hinge region.

  • C-6 Vector: The 6-position of the indole ring directs substituents toward the solvent-exposed region where Cys797 resides.

  • Acrylic Moiety: Provides the

    
    -unsaturated carbonyl system necessary for a Michael addition reaction. Note: In final drug candidates, the acid is typically converted to an amide (acrylamide) to optimize reactivity and cellular permeability.
    
Computational Docking Workflow

Before synthesis, candidates must be validated in silico.

Protocol:

  • Target Retrieval: Download EGFR T790M structure (e.g., PDB ID: 5J1Z or 6LUD ) from the RCSB PDB.

  • Ligand Preparation: Generate 3D conformers of Indole-6-acrylamide derivatives. Minimize energy using OPLS3e force field.

  • Covalent Docking Setup:

    • Define the "warhead" atom:

      
      -carbon of the acrylic group.
      
    • Define the "reactive" residue: Sulfur atom of Cys797.

    • Constraint: Distance

      
       between warhead and Cys797.
      
  • Scoring: Prioritize poses where the indole NH forms a hydrogen bond with Met793 and the warhead is pre-positioned for nucleophilic attack.

Chemical Synthesis Pathway[1]

The synthesis focuses on installing the acrylic warhead onto the indole core.

General Scheme:

  • Starting Material: 6-Bromoindole or Indole-6-carboxylic acid.

  • Warhead Installation:

    • Path A (Heck Reaction): 6-Bromoindole + Acrylamide derivatives (Pd(OAc)₂, Phosphine ligand).

    • Path B (Amidation): Indole-6-acrylic acid

      
       Activation (EDC/HOBt) 
      
      
      
      Reaction with amine (to form the amide).
  • Purification: HPLC to

    
     purity is mandatory for biological assays to avoid false positives from reactive impurities.
    

Biological Validation Protocols

Enzymatic Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC₅₀ of the compound against recombinant EGFR proteins. Principle: Measures ADP generated from the phosphorylation of a substrate (Poly[Glu,Tyr]) by EGFR.

Materials:

  • Recombinant EGFR (WT, L858R/T790M).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Reaction Assembly:

    • Add 2

      
      L Kinase (0.2 ng/
      
      
      
      L).
    • Add 2

      
      L Compound. Incubate 15 min at RT (allows covalent bond formation).
      
    • Add 1

      
      L ATP/Substrate mix (ATP concentration = 
      
      
      
      app).
  • Incubation: 60 min at RT.

  • Detection: Add 5

    
    L ADP-Glo™ Reagent (40 min) 
    
    
    
    Add 10
    
    
    L Kinase Detection Reagent (30 min).
  • Read: Measure Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation (Prism/GraphPad).

Cellular Antiproliferation Assay (MTT/CCK-8)

Objective: Assess cellular potency and selectivity.

Cell Lines:

  • H1975: NCI-H1975 (EGFR L858R/T790M) - Target.

  • A549: (EGFR WT, KRAS mutant) - Control/Selectivity.

  • A431: (EGFR WT amplified) - Skin toxicity proxy.

Protocol:

  • Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.001 – 10

    
    M). Incubate 72h.
    
  • Development: Add 10

    
    L CCK-8 reagent. Incubate 2h.
    
  • Measurement: Absorbance at 450 nm.

  • Validation: GI₅₀ (Growth Inhibition 50%) should be

    
     nM for H1975 and 
    
    
    
    M for A549 to indicate selectivity.
Target Engagement: Western Blotting

Objective: Confirm inhibition of EGFR autophosphorylation.

Protocol:

  • Treatment: Starve H1975 cells (serum-free) for 12h. Treat with compound (e.g., 100 nM) for 4h.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK, p-AKT,

      
      -Actin.
      
    • Observation: Effective covalent inhibitors should completely abolish p-EGFR signal at concentrations near the cellular IC₅₀.

Advanced Validation: Confirmation of Covalency

To prove the "acrylic" warhead is functioning as designed (irreversible binding), a Washout Assay is required.

Protocol:

  • Set A (Continuous): Treat cells with

    
     IC₅₀. Incubate 1h. Wash. Add fresh media with compound. Incubate 72h.
    
  • Set B (Washout): Treat cells with

    
     IC₅₀. Incubate 1h. Wash 3x with PBS.  Add fresh media without compound. Incubate 72h.
    
  • Result: If binding is covalent, Set B will show similar cell death to Set A (the target is permanently disabled). If reversible, cells in Set B will recover.

Visualizations

Pharmacophore & Design Logic

This diagram illustrates the structural logic of the Indole-6-acrylic acid scaffold.

PharmacophoreDesign Indole Indole Core (Hinge Binder) Linker C-6 Position (Vector) Indole->Linker Substituted at ATP_Pocket ATP Pocket (Met793 H-Bond) Indole->ATP_Pocket Occupies Acrylic Acrylic Acid/Amide (Michael Acceptor) Linker->Acrylic Positions Target EGFR Cys797 (Nucleophile) Acrylic->Target Covalent Bond (Irreversible)

Caption: Structural logic of Indole-6-acrylic acid pharmacophore targeting EGFR Cys797.

Experimental Workflow

The step-by-step validation pipeline.

Workflow Design 1. In Silico Design (Docking to PDB: 5J1Z) Synthesis 2. Synthesis (Indole-6-acrylic derivatization) Design->Synthesis Enzyme 3. Kinase Assay (ADP-Glo: IC50 Determination) Synthesis->Enzyme Cell 4. Cell Viability (H1975 vs A549) Enzyme->Cell If IC50 < 100nM Mechanism 5. Mechanism Check (Western Blot: pEGFR) Cell->Mechanism If Selective Validation 6. Covalency Check (Washout / Mass Spec) Mechanism->Validation

Caption: Integrated workflow for synthesizing and validating indole-based EGFR inhibitors.

EGFR Signaling Pathway

The downstream effects of successful inhibition.

Signaling EGF EGF Ligand EGFR EGFR (T790M) EGF->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Indole Inhibitor Inhibitor->EGFR Blocks (Covalent) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: EGFR signaling cascade; dashed lines indicate pathway blockade by the inhibitor.

Data Summary Template

Assay TypeMetricThreshold for Success
Enzymatic EGFR WT IC₅₀

nM (Sparing)
Enzymatic EGFR T790M IC₅₀

nM (Potent)
Cellular H1975 GI₅₀

nM
Cellular A549 GI₅₀

M
Washout Recovery %

(Irreversible)

References

  • Structure-Based Design of EGFR Inhibitors Title: "Osimertinib: A Third-Generation Irreversible EGFR Tyrosine Kinase Inhibitor."[1] Source:Journal of Medicinal Chemistry URL:[Link]

  • Indole Scaffolds in Cancer Therapy Title: "Indole-based derivatives as potential EGFR tyrosine kinase inhibitors."[2][3][4][5] Source:European Journal of Medicinal Chemistry URL:[Link] (Landing Page)

  • Covalent Inhibitor Protocols Title: "Methods for the discovery and characterization of covalent inhibitors." Source:Nature Reviews Drug Discovery URL:[Link]

  • EGFR Mutation Structural Biology Title: "Structural Basis for Inhibition of the Epidermal Growth Factor Receptor by Covalent Inhibitors."[6] Source:RCSB Protein Data Bank (PDB ID: 5J1Z) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Indole-6-Acrylic Acid (I6AA) Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing cis-trans isomerization of Indole-6-Acrylic Acid (I6AA). Document ID: TS-I6AA-001 Status: Active Audience: Medicinal Chemists, Chemical Biologists, Process Engineers.

Critical Alert: The Isomerization Mechanism

Why is my compound changing?

Indole-6-acrylic acid (I6AA) contains a conjugated exocyclic double bond susceptible to photoisomerization . The thermodynamically stable form is the (E)-isomer (trans). However, upon exposure to UV or visible light (specifically


 254–365 nm, and up to blue light), the 

electrons in the acrylic double bond absorb photon energy, exciting the molecule to a singlet state (

). This disrupts the double bond character, allowing rotation around the C-C bond. Upon relaxation, the molecule may become trapped in the kinetically favored but thermodynamically less stable (Z)-isomer (cis).

Key Risk Factors:

  • Solution State: Isomerization occurs orders of magnitude faster in solution than in the solid state.

  • Protic Solvents: Solvents like Methanol or Water can stabilize the transition state, accelerating isomerization.

  • Light Exposure: Even ambient laboratory fluorescent light contains sufficient UV/Blue intensity to trigger this conversion.

Experimental Protocols

Protocol A: Synthesis & Purification (Dark Mode)

Objective: Synthesize I6AA while maintaining >98% (E)-isomer purity.

Method: Knoevenagel Condensation (Indole-6-carboxaldehyde + Malonic Acid)

StepActionTechnical Rationale
1. Setup Wrap all reaction vessels, columns, and collection flasks in aluminum foil . Use amber glassware if available.Blocks UV/Vis photons from exciting the

-system.
2. Reaction Perform condensation using a catalytic base (e.g., Piperidine) in Pyridine/Toluene.Base catalysis promotes the formation of the thermodynamic (E)-product.
3. Workup Crucial: Acidify with cold HCl in the dark. Filter the precipitate immediately.Prolonged exposure to acid in light accelerates acid-catalyzed photoisomerization.
4. Drying Dry the solid under high vacuum in a desiccator covered with a black cloth.Removes residual solvent which facilitates isomerization.
Protocol B: Storage & Handling

Objective: Long-term preservation of the (E)-isomer.[1]

  • State: Store as a dry solid . Never store in solution (DMSO/MeOH) for >24 hours.

  • Temperature: -20°C is mandatory.

  • Atmosphere: Flush vials with Argon or Nitrogen to prevent oxidative degradation (which often accompanies isomerization).

  • Lighting: All handling (weighing, dissolution) should be performed under red light (photographic safe light) or in a hood with UV-filtered sash.

Analytical Validation (Self-Validating System)

To confirm you have the correct isomer, you must use


H-NMR . The coupling constant (

) of the vinylic protons is the definitive metric.
Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)Status
Coupling Constant (

)
15.0 – 16.5 Hz 10.0 – 12.0 Hz Pass/Fail Metric
Chemical Shift (

)
Downfield (Deshielded)Upfield (Shielded)Secondary Indicator
Thermodynamics StableMetastable-

Calculation of Isomeric Purity:



Troubleshooting Guide (FAQ)

Q1: I see a small "impurity" peak in my HPLC that grows over time. What is it?

  • Diagnosis: This is likely the (Z)-isomer. In Reverse Phase HPLC (C18), the (Z)-isomer is more polar (due to the dipole moment alignment) and typically elutes earlier than the (E)-isomer.

  • Fix: Check your autosampler. Is the vial clear glass? Is the light inside the autosampler on? Switch to amber vials immediately.

Q2: Can I convert the (Z)-isomer back to the (E)-isomer?

  • Diagnosis: Yes, this is a reversible process known as thermal relaxation or iodine-catalyzed isomerization .

  • Protocol: Dissolve the mixture in a non-polar solvent (e.g., Toluene), add a crystal of Iodine (

    
    ), and reflux in the dark for 1-2 hours. Wash with sodium thiosulfate (to remove iodine), dry, and recrystallize. This drives the equilibrium back to the thermodynamic (E)-form.
    

Q3: My compound turned yellow/brown during storage.

  • Diagnosis: This indicates oxidative degradation, likely polymerization of the indole ring, not just isomerization.

  • Fix: Repurify via recrystallization (Ethanol/Water) and ensure the new batch is stored under Argon at -20°C.

Visualizations

Diagram 1: Isomerization Risk Pathway

This diagram illustrates the physical mechanism of failure (isomerization) and the intervention points.

IsomerizationPathway Trans (E)-Indole-6-Acrylic Acid (Thermodynamically Stable) Excited Excited State (S1) [π -> π* Transition] Trans->Excited UV/Blue Light (hv) Rotation Bond Rotation (C=C bond relaxes) Excited->Rotation In Solution Cis (Z)-Isomer (Impurity) (Kinetically Trapped) Rotation->Cis Relaxation Cis->Trans Heat / I2 Catalyst (Restoration)

Caption: The photochemical pathway converting the stable Trans isomer to the Cis impurity upon light exposure.[2][3]

Diagram 2: Safe Handling Workflow

A decision tree for researchers to ensure sample integrity.

HandlingWorkflow Start Start: Solid I6AA SolventCheck Need to Dissolve? Start->SolventCheck AmberCheck Amber Glassware? SolventCheck->AmberCheck Yes LightCheck Lighting Condition? AmberCheck->LightCheck Yes Stop STOP: High Risk of Isomerization AmberCheck->Stop No (Clear Glass) LightCheck->Stop Fluorescent/Daylight Proceed Proceed with Experiment LightCheck->Proceed Red Light / Dark

Caption: Operational workflow to prevent light-induced degradation during experimental handling.

References

  • BenchChem. (2025).[4] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Retrieved from

  • MedChemExpress (MCE). (2024). trans-3-Indoleacrylic acid: Technical Data and Stability. Retrieved from

  • National Institutes of Health (NIH). (2018). The trans/cis photoisomerization in hydrogen bonded complexes. PMC6026859. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: trans-3-Indoleacrylic acid.[1][5][6][7][8] Retrieved from [6]

  • Royal Society of Chemistry. (2022). Visible-light-induced indole synthesis. Chemical Science. Retrieved from

Sources

Technical Support Center: (E)-3-(1H-indol-6-yl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical support center for researchers encountering yield issues in the synthesis of (E)-3-(1H-indol-6-yl)acrylic acid . It prioritizes the specific reactivity of the indole 6-position, which behaves distinctly from the electron-rich 3-position.

Current Status: Active | Topic: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Specialist

Diagnostic Phase: Route Selection & Strategy

Before optimizing conditions, verify you are using the correct synthetic pathway for the 6-position . Unlike the 3-position, the 6-position is not nucleophilic. You cannot use direct C-H functionalization (like Vilsmeier-Haack) to install the carbon chain at C6.

Select your starting material to access the correct troubleshooting module:

RouteSelection Start Select Starting Material Aldehyde Indole-6-carboxaldehyde (CAS: 1193-87-9) Start->Aldehyde Halide 6-Bromo/Iodoindole (CAS: 52415-29-9) Start->Halide Knoevenagel Route A: Knoevenagel-Doebner (Standard High-Yield Route) Aldehyde->Knoevenagel + Malonic Acid Heck Route B: Heck Coupling (Alternative for Halides) Halide->Heck + Acrylic Acid/Ester

Figure 1: Decision matrix for synthetic route selection based on available precursors.

Module A: The Knoevenagel-Doebner Protocol (Primary Route)

Context: This is the industry-standard route. It involves the condensation of indole-6-carboxaldehyde with malonic acid in pyridine, catalyzed by piperidine. Target Yield: >85% | Isomer Ratio: >95:5 (E:Z)

Core Protocol Optimization

The 6-position behaves like a substituted benzaldehyde. However, the indole nitrogen (N-H) is sensitive to oxidation and polymerization.

Optimized Reagent Ratios:

Component Equivalents Role Critical Note
Indole-6-carboxaldehyde 1.0 Limiting Reagent Ensure purity; aldehydes oxidize to carboxylic acids on storage.
Malonic Acid 2.2 - 2.5 Nucleophile Excess is required to drive the reaction and prevent "double condensation" side products.
Pyridine Solvent (10-15 vol) Base/Solvent Must be dry. Water inhibits the decarboxylation step.
Piperidine 0.1 - 0.2 Catalyst Essential for iminium ion formation. Do not omit.

| Aniline (Optional) | 0.05 | Co-catalyst | Can boost yield if the aldehyde is sterically hindered or unreactive. |

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned into a black tar. What happened? A: This is likely indole polymerization . Indoles are acid-sensitive and prone to oxidation at high temperatures.

  • Fix: Ensure your pyridine is free of strong acidic impurities.

  • Fix: Lower the temperature from reflux (115°C) to 80–90°C and extend the reaction time.

  • Fix: Degas your solvent with nitrogen/argon before heating. Oxygen promotes radical polymerization of the indole core.

Q: I have low conversion; the aldehyde peak remains in HPLC/TLC. A: This indicates a stalled Knoevenagel condensation, often due to "wet" reagents.

  • Mechanism: Water is a byproduct. If the solvent is wet, the equilibrium shifts backward.

  • Fix: Add 4Å molecular sieves to the reaction mixture.

  • Fix: Increase Piperidine loading to 0.25 eq. The iminium intermediate is the key driver; insufficient catalyst slows this step.

Q: I am isolating a mixture of the product and an intermediate (m/z = +44 mass). A: You have incomplete decarboxylation. The intermediate is the benzylidene malonic acid derivative.

  • Fix: The decarboxylation step requires heat. After the aldehyde is consumed (check TLC), increase temperature to reflux (110°C) for 60 minutes to force the loss of CO₂.

Module B: The Heck Coupling (Alternative Route)

Context: Used when starting from 6-bromoindole. Target Yield: 70-80% | Challenge: Regioselectivity and Catalyst Poisoning.

Critical Protocol Adjustment: N-Protection

Do not run this on free indole (N-H) unless necessary. The free N-H can coordinate to Palladium (Pd), poisoning the catalyst and requiring high loadings (5-10 mol%).

  • Recommendation: Protect the indole nitrogen with a Boc or Tosyl group before the Heck reaction. This prevents catalyst poisoning and increases yield by ~20-30%.

Optimized Conditions Table
ParameterStandard ConditionHigh-Yield Condition
Catalyst Pd(OAc)₂Pd(dppf)Cl₂ or Pd₂(dba)₃ + P(o-tol)₃
Base Triethylamine (TEA)DIPEA (Hünig's Base) or NaOAc
Solvent DMFDMAc (Dimethylacetamide) or 1,4-Dioxane
Temperature 100°C110-120°C

Q: I see multiple spots on TLC. Is the Pd attacking the C2 or C3 position? A: C-H activation at C2/C3 is a common side reaction with indoles.

  • Fix: Use the Jeffery conditions (Phase Transfer Catalysis). Add TBAB (Tetrabutylammonium bromide) (1.0 eq). This stabilizes the Pd-nanoparticles and accelerates the specific coupling to the halogen, outcompeting the non-specific C-H activation.

Module C: Isolation & Purification (The "Acid Crash")

Isolating acrylic acids is distinct because of their solubility profile. They are soluble in base (as salts) and insoluble in acid.

Step-by-Step Isolation Protocol:

  • Cooling: Cool the reaction mixture (Pyridine or DMF) to 0°C.

  • Acidification: Slowly pour the mixture into ice-cold 2M HCl (excess).

    • Why? This protonates the pyridine (making it water-soluble) and protonates the acrylate (making it insoluble).

  • Precipitation: The product should precipitate as a yellow/beige solid.

  • Filtration: Filter and wash copiously with water to remove pyridine salts.

  • Polishing (Recrystallization):

    • Solvent:Ethanol/Water (9:1) or Acetic Acid .

    • Note: Avoid methanol if you plan to use acid catalysis later, as Fischer esterification can occur.

Purification Crude Crude Reaction Mixture (Pyridine/DMF) AcidCrash Pour into Ice-Cold 2M HCl (pH < 2) Crude->AcidCrash Quench Filter Filtration AcidCrash->Filter Solid Solid Cake (Product + Impurities) Filter->Solid Liquor Mother Liquor (Pyridine-HCl, Salts) Filter->Liquor Recryst Recrystallization (EtOH/H2O) Solid->Recryst Purification Final Pure (E)-Isomer Recryst->Final

Figure 2: Workup workflow for maximizing recovery of the acrylic acid derivative.

References & Authority

  • Knoevenagel-Doebner Mechanism & Indole Derivatives:

    • Jones, G. "The Knoevenagel Condensation."[1][2][3][4][5] Organic Reactions, 2011 .[6] This is the foundational text for the pyridine/piperidine mechanism.

    • Application to Indoles: Specific optimization for indole-3-acrylic acids (analogous to 6-yl) demonstrates the necessity of the Doebner modification for decarboxylation.

  • Heck Reaction on Indoles:

    • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 . Covers the "Jeffery conditions" (TBAB additive) for difficult substrates.

  • Indole Stability & Handling:

    • Sundberg, R. J. "Indoles."[7][8] Best Synthetic Methods, Academic Press. Authoritative source on preventing indole polymerization during oxidative/acidic steps.

(Note: While specific patents exist for 3-yl isomers, the chemistry described above applies general principles of heterocyclic aldehyde condensation verified across the indole structural class.)

Sources

troubleshooting solubility issues of indole-6-acrylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility Issues of Indole-6-Acrylic Acid in Aqueous Buffers Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Technical Support Center: Indole-6-Acrylic Acid (I6AA)

Welcome to the Advanced Support Hub. You are likely here because your Indole-6-acrylic acid (I6AA) has precipitated upon dilution into your biological buffer, or you are struggling to achieve a stable stock solution. This is a common challenge with indole-conjugated organic acids. This guide synthesizes physical chemistry principles with practical, bench-validated protocols to resolve these solubility bottlenecks.

Part 1: The Solubility Architecture (FAQ)

Q1: Why does Indole-6-acrylic acid "crash out" when I add it to PBS or cell culture media?

A: This is a classic case of hydrophobic collapse driven by the compound's amphiphilic nature. Indole-6-acrylic acid (CAS: 215801-31-3) consists of two competing structural motifs:

  • The Indole Core (Hydrophobic): A bicyclic aromatic system that is highly lipophilic (LogP ~2.3). It drives the molecule to aggregate in aqueous environments to minimize water contact.

  • The Acrylic Acid Tail (Hydrophilic/Ionizable): A carboxylic acid group with a pKa of approximately 4.6 .

The Mechanism of Failure: When you dissolve I6AA in an organic solvent (like DMSO), it is fully solvated. Upon rapid dilution into a neutral buffer (pH 7.4), two things happen simultaneously:

  • Solvent Shock: The organic solvent concentration drops, stripping the hydrophobic indole ring of its solvation shell.

  • Protonation Kinetics: If the local pH at the injection site drops (even transiently) or if the buffer capacity is insufficient, a fraction of the molecules protonate (become uncharged). The uncharged form is virtually insoluble in water, leading to immediate nucleation and precipitation.

Q2: Is Indole-6-acrylic acid the same as the tryptophan metabolite Indole-3-acrylic acid?

A: No. They are structural isomers.

  • Indole-3-acrylic acid (IAA): The acrylic group is at the C3 position. It is a well-known microbial metabolite.

  • Indole-6-acrylic acid (I6AA): The acrylic group is at the C6 position.

  • Impact: While their solubility profiles are similar, their biological binding affinities and specific extinction coefficients differ. Ensure you are using the correct isomer (CAS 215801-31-3) for your specific target validation.

Part 2: Stock Solution Strategy

Q3: What is the optimal solvent for stock preparation?

A: We recommend anhydrous DMSO (Dimethyl Sulfoxide) over Ethanol. While Ethanol is a viable solvent, it is more volatile and can lead to concentration drift over time. DMSO provides higher solubility limits and better stability for frozen stocks.

Table 1: Solubility Profile of Indole-6-Acrylic Acid

SolventSolubility LimitStability (at -20°C)Notes
DMSO ~10 - 25 mg/mL> 6 MonthsRecommended. Hygroscopic; keep tightly sealed.
Ethanol (100%) ~10 mg/mL1-3 MonthsEvaporation risk. Good for animal dosing if DMSO is contraindicated.
Water (pH < 7) < 0.1 mg/mLUnstableInsoluble. Do not use for stock.
PBS (pH 7.4) < 0.5 mg/mLVariableOnly soluble after pre-dissolution in organic solvent.

Protocol: Preparing a 50 mM Stock Solution

  • Weigh the I6AA powder in a glass vial (avoid plastics initially to prevent static loss).

  • Add anhydrous DMSO to achieve 50 mM concentration.

  • Vortex vigorously for 30 seconds.

  • If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Aliquot into amber vials (light sensitive) and store at -20°C.

Part 3: The "Anti-Crash" Dilution Protocol

Q4: How do I dilute my stock into buffer without precipitation?

A: You must use the "Dropwise Vortex" method . Dumping the stock directly into a stagnant buffer volume creates a local "supersaturated zone" where the organic solvent concentration is too low to hold the compound, but the mixing isn't fast enough to disperse it.

The Validated Workflow:

DilutionProtocol Stock 50 mM DMSO Stock Inject Sub-surface Injection (Dropwise) Stock->Inject Buffer Aqueous Buffer (Pre-warmed 37°C) Vortex Vortexing Buffer (Continuous Motion) Buffer->Vortex Vortex->Inject Target is moving Result Stable Solution Inject->Result Rapid Dispersion

Figure 1: The "Dropwise Vortex" method ensures rapid dispersion, preventing local nucleation.

Step-by-Step Protocol:

  • Pre-warm your aqueous buffer (PBS, HBSS, or Media) to 37°C. Cold buffers decrease solubility.

  • Set the tube containing the buffer on a vortex mixer at medium speed .

  • While the buffer is swirling, insert the pipette tip below the surface of the liquid.

  • Slowly inject the DMSO stock into the center of the vortex .

  • Continue vortexing for 10 seconds after injection.

  • Visual Check: Hold the tube up to a light source. The solution should be clear. If it looks "milky" or opalescent, micro-precipitation has occurred.

Part 4: Buffer Composition & pH Management

Q5: My solution precipitates after 1 hour. What is happening?

A: This is likely a pH Drift or Salting Out issue.

Factor 1: The pKa Trap The carboxylic acid on I6AA has a pKa ~4.6. To stay soluble, the molecule must be ionized (deprotonated).

  • pH 7.4: >99% ionized (Soluble).

  • pH 5.0: ~70% ionized (Risk of precipitation).

  • pH 4.0: <20% ionized (Insoluble).

Critical Check: If you are working in cell culture media, metabolic activity can lower the pH over time. If the pH drops below 6.0, I6AA may precipitate.

  • Fix: Ensure your media is well-buffered (HEPES 25 mM is recommended over bicarbonate alone for long incubations).

Factor 2: Ionic Strength (Salting Out) High salt concentrations (e.g., 2x PBS, high-salt Krebs buffer) reduce the solubility of organic anions.

  • Fix: Keep salt concentrations at physiological levels (approx. 150 mM NaCl).

Part 5: Advanced Troubleshooting Decision Tree

Q6: I need a higher concentration (e.g., >500 µM) in aqueous buffer. It keeps crashing. What now?

A: At high concentrations, simple dilution fails. You need a Solubility Enhancer .

Strategy A: Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic indole ring, shielding it from water while maintaining solubility.

  • Protocol: Prepare the buffer containing 5-10% (w/v) HP-β-CD before adding the I6AA stock.

Strategy B: pH Adjustment (The "pH Jump")

  • Dilute I6AA into a slightly alkaline buffer (pH 8.0).

  • Allow it to dissolve fully.

  • Carefully adjust pH back to 7.4 using dilute HCl, with vigorous stirring.

TroubleshootingTree Start Precipitation Observed CheckConc Final Conc > 100 µM? Start->CheckConc CheckpH Check Buffer pH CheckConc->CheckpH No Enhancer Add 5% HP-β-Cyclodextrin or BSA (Carrier Protein) CheckConc->Enhancer Yes pHGood pHGood CheckpH->pHGood pH > 7.0 pHBad pHBad CheckpH->pHBad pH < 6.0 Mixing Mixing pHGood->Mixing Improve Mixing (Vortex Method) Adjust Adjust pHBad->Adjust Buffer with HEPES Adjust to pH 7.4 Success Success Mixing->Success Clear Solution Adjust->Success

Figure 2: Troubleshooting logic for persistent precipitation.

References

  • PubChem. (2025).[1] Indole-3-acrylic acid Compound Summary (Physicochemical Properties). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of E-indole-6-acrylic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of Indole-6-Carboxaldehyde Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-PUR-006 Topic: Removal of unreacted Indole-6-carboxaldehyde from reaction mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Removing unreacted indole-6-carboxaldehyde (I6C) is a frequent challenge in medicinal chemistry. As an electron-rich aromatic aldehyde, it presents two specific purification hurdles:

  • "Stickiness": The aldehyde moiety creates significant drag on silica gel (tailing), often co-eluting with polar products.

  • Stability: The indole ring is acid-sensitive. Aggressive acidic washes can cause polymerization or degradation (often observed as the mixture turning pink/red).

This guide prioritizes non-chromatographic chemical scavenging and selective extraction over standard column chromatography. These methods rely on chemoselectivity rather than polarity differences, offering higher recovery rates for your target molecule.

Decision Matrix: Select Your Protocol

Before starting, select the method that matches your scale and product stability.

purification_decision Start Start: Contaminated Mixture Scale What is your reaction scale? Start->Scale Small < 500 mg (High Value) Scale->Small Large > 1 gram (Scale Up) Scale->Large MethodA Method A: Polymer Scavenging (Highest Yield, Most Expensive) Small->MethodA Best for purity AcidSens Is product acid sensitive? Large->AcidSens MethodB Method B: Bisulfite Extraction (Scalable, Low Cost) AcidSens->MethodB No (Stable) MethodC Method C: Buffered Bisulfite (pH 7-8 Control) AcidSens->MethodC Yes (Labile)

Figure 1: Decision tree for selecting the appropriate purification strategy based on scale and compound stability.

Module 1: Chemical Scavenging (Recommended)

Best for: Small scale (<500 mg), high-value intermediates, or GMP steps where yield loss is unacceptable.

The Science

We utilize a Polymer-Supported (PS) Hydrazine or Tosylhydrazide resin. These resins function as "solid-phase fishing hooks." The hydrazine moiety reacts covalently with the aldehyde carbonyl of I6C to form a hydrazone. Since the hydrazine is attached to a solid bead, the impurity becomes solid-bound. Simple filtration removes the bead (and the impurity), leaving your product in the solution.

Protocol: Scavenging with PS-TsNHNH₂
ParameterSpecification
Reagent PS-Tosylhydrazide (or PS-TsNHNH₂)
Loading Typically 1.5 – 2.5 mmol/g
Stoichiometry 2.0 – 3.0 equivalents relative to the impurity (not the product)
Solvent DCM, DCE, THF, or MeOH (Resin must swell)
Time 2–4 hours (Room Temp) or 1 hour (40°C)

Step-by-Step:

  • Quantify Impurity: Estimate the amount of unreacted indole-6-carboxaldehyde via HPLC or NMR integration.

  • Calculate Resin:

    
    
    
  • Incubate: Add the resin to your reaction mixture (dissolved in DCM or THF).

  • Agitate: Shake or stir gently (do not use a magnetic stir bar, which grinds the resin).

  • Monitor: Check TLC. The aldehyde spot should disappear.

  • Filter: Pass the mixture through a fritted cartridge or filter paper. Rinse the resin with solvent to recover any product trapped in the pores.

  • Concentrate: Evaporate the filtrate.

Module 2: Bisulfite Adduct Extraction

Best for: Large scale (>1 g) or crude cleanup before crystallization.

The Science

Aldehydes react reversibly with sodium bisulfite (


) to form water-soluble 

-hydroxy sulfonate adducts.

The indole-6-carboxaldehyde moves from the organic layer to the aqueous layer, while your non-aldehyde product remains in the organic phase.
Protocol: The "Wash" Technique

Reagents Needed:

  • Saturated Aqueous Sodium Bisulfite (

    
    )
    
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in a generous amount of EtOAc (avoid Ether if possible, as adducts can precipitate at the interface).

  • Formation: Add equal volume of Saturated

    
     .
    
  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes .

    • Note: Bisulfite formation is not instantaneous; it requires contact time.

  • Separation: Allow layers to settle. The I6C is now in the bottom aqueous layer.

  • Repeat: If the aldehyde content is high (>10%), repeat the wash once more.

  • Rinse: Wash the organic layer with Brine to remove residual bisulfite.

  • Dry & Strip: Dry over

    
     and concentrate.
    

Critical Warning (Indole Stability): Sodium bisulfite is weakly acidic (pH ~4). If your product is highly acid-sensitive (e.g., contains acid-labile protecting groups like Boc, or electron-rich centers prone to polymerization), buffer the bisulfite solution to pH 7–8 using solid


 before use.

Module 3: Chromatographic Polish

Best for: Final purification if chemical methods leave trace residues (<1%).

Indole-6-carboxaldehyde often streaks on silica due to hydrogen bonding of the NH and the polar Carbonyl.

Troubleshooting the Column:

  • The "Tailing" Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes the acidic sites on the silica gel, preventing the indole from "dragging."

  • Eluent Choice: If EtOAc/Hexanes fails to separate the aldehyde from your product, switch to DCM/MeOH . The different selectivity often resolves the aldehyde (which moves faster in DCM) from more polar amine products.

Visual Workflow: Bisulfite Extraction

bisulfite_workflow Mix Crude Mixture (Product + Aldehyde) Solvent Dissolve in EtOAc or DCM Mix->Solvent Bisulfite Add Sat. NaHSO3 (Shake 5 mins) Solvent->Bisulfite SepFunnel Separatory Funnel Bisulfite->SepFunnel OrgLayer Organic Layer (Contains Product) SepFunnel->OrgLayer Top Layer (if EtOAc) AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) SepFunnel->AqLayer Bottom Layer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Waste Discard to Waste AqLayer->Waste

Figure 2: Workflow for the removal of Indole-6-carboxaldehyde using liquid-liquid extraction.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned pink/red after adding bisulfite. Did I destroy my product? A: This is a common "false alarm" with indoles. Indoles are susceptible to oxidative coupling or acid-catalyzed oligomerization, which produces highly colored species even at ppm levels.

  • Diagnosis: Check TLC.[1] Usually, the bulk of the material is intact.

  • Prevention: Ensure the bisulfite wash is brief and cold. If the color persists, filter the organic layer through a small pad of silica or charcoal; the colored impurities are often highly polar and will stick.

Q: Can I use this method if my product is also an aldehyde? A: No. Bisulfite and Scavenger resins are chemoselective for aldehydes. They cannot distinguish between the "impurity aldehyde" and the "product aldehyde." You must rely on careful chromatography or recrystallization in this specific case.

Q: The bisulfite wash formed a solid emulsion (rag layer). What do I do? A: The bisulfite adduct of indole-6-carboxaldehyde can sometimes precipitate if the concentration is too high.

  • Fix: Add water to dissolve the salt, or filter the entire biphasic mixture through a Celite pad to break the emulsion before separating layers.[2]

References

  • Biotage. (n.d.).[3] Metal Scavenger User Guide (and Organic Scavenging Principles). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773435, 1H-Indole-6-carboxaldehyde. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][4][5][6] Organic Process Research & Development. Retrieved from [Link]

Sources

optimizing reaction temperature for indole-acrylic acid condensation

Author: BenchChem Technical Support Team. Date: March 2026

Critical Protocol Alerts (Read Before Heating)

Before optimizing temperature, you must stabilize the reagents. The reaction between indole and acrylic acid (a Michael Addition) is chemically distinct from a standard condensation. The most common failure mode is not the coupling itself, but the degradation of the acrylic acid component.

⚠️ The "Polymerization Trap"

Acrylic acid is prone to radical polymerization at temperatures >50°C. If your reaction mixture turns into a viscous gel or a white solid, you have created poly(acrylic acid) rather than your target indole derivative.

  • The Fix: Ensure your acrylic acid contains a radical inhibitor (typically 200 ppm MEHQ - monomethyl ether hydroquinone).

  • Oxygen Requirement: MEHQ requires dissolved oxygen to function. Do not strictly degas your solvent with argon/nitrogen unless you are using a specific metal catalyst that is strictly air-sensitive. A small headspace of air is often necessary to keep the inhibitor active.

The Regioselectivity Switch: Temperature & Catalyst

The reaction of indole with acrylic acid can yield two isomers: the biologically active C3-alkylated product (3-(1H-indol-3-yl)propanoic acid) or the N1-alkylated byproduct. Temperature is the primary thermodynamic switch.

Mechanism & Temperature Logic
  • Kinetic Control (C3-Alkylation): Indole is an electron-rich heterocycle. The C3 position is the most nucleophilic carbon (soft nucleophile). Under acidic conditions and moderate temperatures (25°C – 60°C) , C3-attack is favored.

  • Thermodynamic Control (N1-Alkylation): The N-H bond is acidic (

    
    ). Under basic conditions  or high temperatures (>80°C) , the N-anion (hard nucleophile) dominates, or the C3-product undergoes a retro-Michael reaction and re-attacks at the Nitrogen.
    
Visualizing the Pathway

The following diagram illustrates the bifurcation of the reaction pathway based on temperature and catalyst choice.

IndoleReaction Start Indole + Acrylic Acid Acid Acid Catalyst (InBr3, TFA, SiO2) Start->Acid Preferred Base Base Catalyst (KOH, NaH) Start->Base Avoid for C3 Polymer Poly(acrylic acid) (Gummy Solid) Start->Polymer >80°C No Inhibitor C3_Kinetic C3-Intermediate (Kinetic) Acid->C3_Kinetic < 60°C N1_Thermo N1-Intermediate (Thermodynamic) Base->N1_Thermo Fast Product_C3 C3-Alkylated Product (Target Scaffold) C3_Kinetic->Product_C3 Irreversible at Low T Product_N1 N1-Alkylated Byproduct (Undesired) N1_Thermo->Product_N1 High T Product_C3->Start Retro-Michael (>100°C)

Figure 1: Reaction divergence based on catalyst and temperature. Note the risk of Retro-Michael reaction at high temperatures.[1]

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion & Equilibrium Stalling

User Question: "I am running the reaction at reflux (80°C) in acetonitrile, but the conversion stalls at 50%. Adding more acrylic acid doesn't help."

Diagnosis: You are fighting the Retro-Michael Equilibrium . The Michael addition of indole to acrylic acid is reversible. At reflux, the rate of the reverse reaction (decomposition of product back to indole) becomes significant.

Solution:

  • Lower the Temperature: Drop to 40°C–50°C. While the rate will decrease, the equilibrium constant (

    
    ) shifts toward the product (exothermic reaction).
    
  • Use a Lewis Acid Catalyst: Switch from thermal activation to catalytic activation. Indium(III) Bromide (

    
    ) or Ytterbium Triflates (
    
    
    
    ) allow the reaction to proceed at room temperature.
  • High Concentration: Run the reaction "neat" (solvent-free) or at very high concentration (1M - 2M) to drive the equilibrium forward via Le Chatelier's principle.

Issue 2: Formation of "Gummy" Residue

User Question: "My reaction mixture turned into a thick gel that I can't filter. What happened?"

Diagnosis: Thermal Polymerization of acrylic acid. You likely heated uninhibited acrylic acid, or the inhibitor (MEHQ) was consumed.

Solution:

  • Temperature Cap: Do not exceed 60°C unless strictly necessary.

  • Inhibitor Check: Ensure your acrylic acid is not "inhibitor-free" grade. If it is, add 0.1% Hydroquinone.

  • Dilution: Polymerization is concentration-dependent. Diluting with Toluene or DCM can reduce chain propagation rates compared to neat reactions.

Issue 3: N-Alkylation Contamination

User Question: "NMR shows a split signal for the indole N-H proton, suggesting I have a mixture of C3 and N1 products."

Diagnosis: Basicity or Overheating. Even weak bases or high temperatures can deprotonate the indole nitrogen, making it a competitive nucleophile.

Solution:

  • Acidify: Add 10 mol% Brønsted acid (e.g., Acetic Acid or TFA) to the mixture. This protonates the acrylic acid carbonyl (activating it) while keeping the indole nitrogen protonated (deactivating N-attack).

  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which enhance N-nucleophilicity. Use non-polar solvents like Toluene or DCM.

Validated Optimization Data

The following table summarizes the impact of temperature on yield and selectivity for the reaction of Indole (1.0 equiv) with Acrylic Acid (1.2 equiv).

TemperatureCatalystSolventTimeYield (C3)Yield (N1)Notes
25°C

(5 mol%)
DCM4 h92% <1%Optimal Kinetic Control [1]
80°C None (Thermal)MeCN12 h45%15%Competitive N-alkylation & Retro-Michael
110°C Acetic AcidToluene24 h60%5%Polymerization of acrylic acid observed
60°C Silica-

Neat1 h88%0%Solvent-free Green Chemistry approach [2]

Recommended Standard Operating Procedure (SOP)

Objective: Synthesis of 3-(1H-indol-3-yl)propanoic acid (C3-selective).

  • Preparation:

    • To a round-bottom flask, add Indole (1.0 equiv, e.g., 5 mmol).

    • Add Dichloromethane (DCM) or Acetonitrile (5 mL, 1M concentration).

    • Add Catalyst:

      
       (5 mol%) OR 
      
      
      
      (10 mol%).
  • Addition:

    • Add Acrylic Acid (1.2 equiv) dropwise at Room Temperature (25°C).

    • Note: Ensure Acrylic Acid contains MEHQ inhibitor.[2]

  • Reaction:

    • Stir at 25°C – 35°C for 4–6 hours.

    • Monitor by TLC (Indole usually has higher

      
       than the acid product).
      
  • Workup:

    • Dilute with EtOAc.

    • Wash with water (removes catalyst and unreacted acrylic acid).

    • Evaporate solvent. Recrystallize from Ethanol/Water if necessary.

References

  • Bandini, M., et al. (2002). "Indium(III)

    
    -unsaturated ketones and acids." Journal of Organic Chemistry. 
    
  • Palmisano, G., et al. (2009). "Acid-catalyzed reaction of indole with acrylic acid: A sustainable approach." Tetrahedron Letters.

  • BASF Technical Data. (2020). "Acrylic Acid: Safe Handling and Storage Guide." BASF Petrochemicals.

Sources

Technical Support Center: Separation of E and Z Isomers of 3-(1H-indol-6-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The separation of E (trans) and Z (cis) isomers of 3-(1H-indol-6-yl)acrylic acid is a critical step in developing histone deacetylase (HDAC) inhibitors and tryptophan analogues. The E-isomer is thermodynamically favored and typically the major product of Knoevenagel or Heck couplings. The Z-isomer, often required for specific binding pockets, is kinetically unstable and prone to photoisomerization.

This guide addresses the three primary challenges researchers face:

  • Chromatographic Resolution: Overcoming peak tailing and poor separation factors (

    
    ).
    
  • Bulk Purification: Isolating gram-scale quantities without expensive prep-HPLC.

  • Isomer Stability: Preventing Z-to-E reversion during processing.

Module 1: Chromatographic Separation (HPLC)

Q: I am seeing severe peak tailing and poor resolution between E and Z isomers on my C18 column. How do I fix this?

Diagnosis: Indole-acrylic acids contain two ionizable groups: the carboxylic acid (


) and the indole nitrogen (very weak base, but can H-bond). Tailing is usually caused by secondary interactions between the basic indole moiety and residual silanols on the column, or partial ionization of the carboxylic acid.

Troubleshooting Protocol:

  • Acidify the Mobile Phase (Critical): You must suppress the ionization of the carboxylic acid to keep the molecule neutral and hydrophobic.

    • Standard: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Enhanced: If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA) . The lower pH (

      
      ) ensures the acid is fully protonated (
      
      
      
      ) and TFA acts as an ion-pairing agent to mask silanols.
  • Optimize the Gradient: Z-isomers of cinnamic acid derivatives typically elute before E-isomers on Reverse Phase (C18) columns. The Z-isomer has a larger dipole moment and a less planar structure, reducing its hydrophobic interaction with the C18 stationary phase.

Recommended Analytical Method:

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Indole max) and 320 nm (Acrylate conjugation)
Expected Elution Z-isomer (

6-7 min), E-isomer (

8-9 min)

Module 2: Bulk Purification (Non-Chromatographic)

Q: I synthesized the compound, but I have a 90:10 E:Z mixture. How can I isolate the E-isomer without running a column?

Expert Insight: The E-isomer is significantly less soluble in aqueous acidic media and non-polar solvents due to its ability to pack tightly in a crystal lattice (planar symmetry). You can exploit this for "self-validating" purification.

Protocol: pH-Controlled Precipitation

  • Dissolution: Dissolve the crude mixture in minimal 1N NaOH (aq). Both isomers will form soluble sodium carboxylates.

  • Selective Protonation: Slowly add 1N HCl dropwise while stirring.

  • The "Cloud Point": As pH drops to

    
    , the E-isomer (lower solubility) will precipitate as a solid first.
    
  • Filtration: Filter the suspension immediately once a heavy precipitate forms but before the pH reaches 3.

  • Filtrate Recovery: The filtrate will be enriched in the Z-isomer. Acidify the filtrate further to pH 2 to precipitate the Z-enriched fraction.

Q: How do I isolate the Z-isomer if it's the minor product?

Protocol: Photoisomerization & Chromatography If you need the Z-isomer, you must drive the equilibrium toward it using light, as thermal energy favors E.

  • Irradiation: Dissolve E-isomer in Methanol. Irradiate with UV light (365 nm) for 2-4 hours. This typically yields a photostationary state (PSS) of

    
     40:60 (E:Z).
    
  • Separation: Evaporate solvent. Use the pH-Controlled Precipitation (above) to remove the bulk E-isomer.

  • Polishing: Purify the Z-enriched supernatant via Prep-HPLC or Flash Chromatography (Silica, DCM:MeOH 95:5).

Module 3: Identification & Validation

Q: How do I definitively prove I have the Z-isomer and not just an impure E-isomer?

Validation Standard: NMR spectroscopy is the gold standard. You must calculate the vicinal coupling constant (


) of the vinylic protons.

Data Comparison Table:

FeatureE-Isomer (Trans)Z-Isomer (Cis)

Coupling
15.5 – 16.5 Hz (Large)10.0 – 12.5 Hz (Small)

Vinylic Proton (

)
Upfield (

6.4 ppm)
Downfield (

6.0 ppm)
Solubility (MeOH) LowHigh
TLC (

)
Lower (more non-polar interaction?) Note: Varies by solvent systemOften Higher on Silica (less planar adsorption)

Note: In 3-(1H-indol-6-yl)acrylic acid, the olefinic protons are distinct. The large coupling constant of the E-isomer is diagnostic and unmistakable.

Module 4: Isomer Stability

Q: My purified Z-isomer converted back to E after drying. What happened?

Root Cause: Z-acrylic acids are metastable. Reversion to E is catalyzed by:

  • Heat: Drying in an oven

    
    C.
    
  • Acid/Base Catalysis: Traces of TFA or base left during evaporation.

  • Light: Ambient lab light can re-equilibrate the mixture.

Prevention Protocol:

  • Work in the Dark: Wrap flasks in aluminum foil.

  • Cold Evaporation: Rotary evaporate at

    
    C.
    
  • Lyophilization: Freeze-dry aqueous fractions instead of using heat.

  • Storage: Store solid Z-isomer at -20^\circ C, protected from light.

Visual Workflow: Synthesis & Separation

G Start Crude Reaction Mixture (Heck/Knoevenagel) Dissolve Dissolve in 1N NaOH Start->Dissolve Acidify Slow Acidification to pH 5-6 Dissolve->Acidify HCl dropwise Filter Filtration Acidify->Filter SolidE Solid Precipitate (Major: E-Isomer) Filter->SolidE Retentate Filtrate Filtrate (Mother Liquor) (Enriched Z-Isomer) Filter->Filtrate Permeate SolidE->Start UV (365nm) Photoisomerization FinalE Pure E-Isomer SolidE->FinalE Recrystallize (MeOH) Acidify2 Acidify to pH 2 Filtrate->Acidify2 PrepLC Prep-HPLC / Flash (C18, 0.1% TFA) Acidify2->PrepLC FinalZ Pure Z-Isomer (Store -20°C, Dark) PrepLC->FinalZ Isolate & Lyophilize

Caption: Workflow for the fractionation of E/Z indole-acrylic acid isomers using pH-controlled precipitation followed by chromatographic polishing.

References

  • Synthesis and Properties of Indole Acrylic Acids Source: PrepChem. "Synthesis of E-indole-6-acrylic acid." URL:[Link] Relevance: Confirms the precipitation method for the E-isomer and NMR coupling constants (

    
     Hz).
    
  • NMR Coupling Constants for Alkenes Source: Iowa State University, Chemical Instrumentation Facility. "NMR Coupling Constants." URL:[Link] Relevance: Authoritative source for

    
     coupling ranges (Trans: 12-18 Hz, Cis: 6-12 Hz).[1]
    
  • HPLC Method for Indole Derivatives Source: SIELC Technologies.[2] "Separation of 3-Indoleacrylic acid on Newcrom R1 HPLC column." URL:[Link] Relevance: Provides baseline chromatographic conditions for indole-acrylic acid derivatives using acidic mobile phases.

Sources

Technical Guide: Overcoming Steric Hindrance in 6-Substituted Indole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Crowded Indole" Challenge

Functionalizing the indole core is a staple of drug discovery, but 6-substituted indoles present a unique set of steric and electronic challenges. A substituent at C6 creates a "steric wall" that significantly impedes reactivity at the adjacent C7 position (the "bay region" relative to N1) and the C5 position . Furthermore, the electronic perturbation from C6 can unpredictably alter the standard C2 vs. C3 nucleophilic preference.

This guide provides field-validated strategies to overcome these barriers. We move beyond standard protocols to focus on Ru(II)-catalyzed C–H activation and Cu-catalyzed directing-group strategies that have proven robust even with bulky C6-substituents (e.g., -Cl, -Me, -OMe).

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, identify your target position relative to the C6-substituent.

IndoleStrategy Start Target Position on 6-Substituted Indole C7 Target C7 (Sterically Crowded) Start->C7 C5 Target C5 (Remote/Benzenoid) Start->C5 C4 Target C4 (Peri-Position) Start->C4 C7_Method Ru(II)-Catalysis (N-Piv Directing Group) C7->C7_Method Preferred C7_Alt Rh(III) or Ir(III) (Often fails if C6 is bulky) C7->C7_Alt Alternative C5_Method Cu-Catalysis (C3-Carbonyl DG) C5->C5_Method High Regioselectivity C5_Alt Ir-Borylation (Steric Control) C5->C5_Alt Variable Selectivity C4_Method Ru(II) or Ir(III) (Bulky N-Silyl DG) C4->C4_Method Steric Steering

Figure 1: Strategic workflow for functionalizing 6-substituted indoles based on target regioselectivity.

Module A: C7-Functionalization (The "Crowded Neighbor")

The Problem: The C7 position is inherently less reactive than C2/C3. When a substituent is present at C6, the steric crowding in the "bay region" (between C7 and N1) often shuts down standard Pd(II) or Rh(III) catalytic cycles that rely on tight coordination geometries.

The Solution: Ruthenium(II) Biscarboxylate Catalysis. Unlike Rh(III) systems that often form strained 5-membered metallacycles, Ru(II) systems utilizing a Pivaloyl (N-Piv) directing group proceed via a 6-membered ruthenacycle intermediate.[1] This geometry is more accommodating of C6-steric bulk.

  • Scope: Works for 6-Me, 6-Cl, 6-F, and 6-OMe substituted indoles.

  • Key Reagents:

    
    , 
    
    
    
    , and PivOH (as additive).
  • Mechanism: Base-assisted internal electrophilic-type substitution (BIES).

Protocol 1: Ru(II)-Catalyzed C7-Amidation of 6-Chloroindole

Target: Installation of a sulfonamide at C7.

Reagents:

  • Substrate: N-Pivaloyl-6-chloroindole (1.0 equiv)

  • Coupling Partner: Tosyl azide (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Additive:

    
     (20 mol%), 
    
    
    
    (10 mol%)
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under

    
    , charge a sealed tube with N-Pivaloyl-6-chloroindole (0.2 mmol), 
    
    
    
    (6.1 mg),
    
    
    (13.7 mg), and
    
    
    (5.5 mg).
  • Addition: Add DCE (2.0 mL) followed by tosyl azide (0.24 mmol).

  • Reaction: Seal the tube and heat to 80 °C for 12 hours. The mixture typically turns dark brown.

  • Workup: Cool to room temperature (RT). Filter through a short pad of Celite to remove Ag salts. Wash with DCM.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • DG Removal (Optional): Treat the product with

    
     in MeOH/THF at reflux to remove the N-Piv group.
    

Why this works: The N-Piv group directs the Ru center to C7. The 6-Cl substituent does not inhibit the formation of the ruthenacycle, unlike in many Rh(III) systems where 6-substitution leads to 0% yield [1][2].

Module B: C5-Functionalization (The "Remote" Core)

The Problem: Direct C5 functionalization is difficult because it competes with the more reactive C2/C3 (pyrrole) and C4/C7 (directed) positions. A C6-substituent further deactivates the C5 position electronically and sterically.

The Solution: Copper-Catalyzed C3-Directed Alkylation. By installing a carbonyl group (e.g., ketone or ester) at C3, you can use a copper-carbene mechanism to selectively alkylate C5.[2] The C3-carbonyl acts as a "relay" directing group.

Protocol 2: Cu-Catalyzed C5-Alkylation

Target: Alkylation of 6-methylindole at C5.

Reagents:

  • Substrate: 3-Acetyl-6-methylindole (1.0 equiv)

  • Reagent: Diethyl diazomalonate (1.5 equiv)

  • Catalyst:

    
     (10 mol%) / 1,10-Phenanthroline (12 mol%)
    
  • Solvent: 1,4-Dioxane

Key Insight: The reaction proceeds via a radical-like pathway or Cu-carbene insertion. The C6-methyl group prevents "slippage" to C6, actually enhancing C5 regioselectivity compared to unsubstituted indoles [4].

Troubleshooting Guide (FAQ)

Q1: My C7-arylation of 6-methoxyindole failed using Rh(III) catalysis. I recovered starting material. Why? A: This is a classic "steric wall" failure. Rh(III) catalysts typically form tight 5-membered metallacycles with directing groups like pyridine or pyrimidine. A C6-methoxy group creates severe steric clash with the catalyst ligands in this geometry.

  • Fix: Switch to the Ru(II)/N-Piv system described in Module A. The 6-membered metallacycle is more flexible and accommodates the C6-OMe group [2].

Q2: I am trying to borylate 6-bromoindole using Ir-catalysis, but I get a mixture of C3 and C4 products. How do I hit C7? A: Ir-catalyzed borylation is sterically governed. In 6-bromoindole:

  • C7 is blocked by the bulky Br.

  • C5 is blocked by the bulky Br.

  • C2 is electronically favored but often blocked if N is substituted.

  • C3/C4 are the most accessible.

  • Fix: To hit C7, you must use a Silyl-Directing Group (N-SiHMe2) . This allows for an intramolecular "relay" borylation that forces the Ir center to C7, overriding the steric repulsion from the C6-Br group [3].

Q3: Can I use the N-Piv group for C7 functionalization and then remove it without affecting my C6-halogen? A: Yes. The N-Piv group is removed under mild basic conditions (


 or 

). These conditions are generally orthogonal to aryl chlorides or bromides at C6, preserving your halogen handle for subsequent cross-coupling.

Data Summary: Catalyst Tolerance for C6-Substituents

Catalyst SystemDirecting GroupC6-HC6-FC6-ClC6-MeC6-OMePrimary Ref
Rh(III) (

)/Ag
Pyrimidine[1]
Ru(II) (p-cymene) Pivaloyl (N-Piv)[2]
Pd(II) (OAc) Phosphinoyl⚠️⚠️[5]
Ir(I) (Borylation) None (Steric)[3]

Legend: ✅ = High Yield (>70%), ⚠️ = Moderate/Low Yield, ❌ = No Reaction/Trace.

Mechanistic Visualization

The following diagram illustrates why Ru(II) succeeds where Rh(III) often fails for 6-substituted indoles.

Mechanism cluster_contrast Contrast with Rh(III) Substrate N-Piv-6-Substituted Indole Coordination Ru(II) Coordination (O-bound) Substrate->Coordination CMD C-H Activation Step (Base-Assisted) Coordination->CMD AgSbF6/PivOH Metallacycle 6-Membered Ruthenacycle (Accommodates C6-Bulk) CMD->Metallacycle Critical Step Rh_Fail Rh(III) 5-Membered Cycle (Steric Clash with C6) CMD->Rh_Fail If Rh catalyst used Product C7-Functionalized Indole Metallacycle->Product Reductive Elimination

Figure 2: The 6-membered ruthenacycle intermediate allows for C7-activation even in the presence of C6-substituents, avoiding the steric clash observed in 5-membered Rh-cycles.

References

  • Luo, H., et al. (2019). "Rh(III)-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation." RSC Advances. Link

  • Lyu, Y., et al. (2020).[1] "C7-Indole Amidations and Alkenylations by Ruthenium(II) Catalysis." Angewandte Chemie International Edition. Link

  • Miyaura, N., et al. (2021). "Ligand-free iridium-catalyzed regioselective C–H borylation of indoles." RSC Advances. Link

  • Isono, T., et al. (2025).[2] "Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles." Chemical Science. Link

  • Shi, Z., et al. (2016). "Pd-catalyzed C-H functionalization of indoles." Accounts of Chemical Research. Link

Sources

Validation & Comparative

Distinguishing 6-Indolyl vs. 3-Indolyl Acrylic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

Distinguishing 3-indolyl acrylic acid (3-IAA) from its positional isomer 6-indolyl acrylic acid (6-IAA) is a critical analytical challenge in metabolomics and synthetic biology. Both compounds share the identical molecular formula (


) and exact mass (187.0633 Da), rendering standard high-resolution MS1 scans insufficient for identification.

The differentiation relies on exploiting subtle electronic differences that govern gas-phase fragmentation kinetics and chromatographic retention . This guide details a validated workflow combining LC-MS/MS retention time logic with diagnostic fragmentation pathways—specifically the quinolinium ring expansion unique to the 3-substituted indole moiety.

Feature3-Indolyl Acrylic Acid (3-IAA)6-Indolyl Acrylic Acid (6-IAA)
Origin Tryptophan metabolite (common)Synthetic / Minor metabolite
Substitution Site Pyrrole Ring (C3)Benzene Ring (C6)
Key Fragment m/z 130 (Quinolinium ion)m/z 143 (Decarboxylation dominant)
Fragmentation Mechanism Ring expansion (favored)Benzyl-type cleavage
Chromatography (C18) Elutes earlier (typically)Elutes later (more hydrophobic character)

Mechanistic Insight: The Quinolinium Rearrangement

To confidently distinguish these isomers, one must understand the causality behind their fragmentation.

The 3-IAA Signature (Ring Expansion)

3-substituted alkyl indoles possess a unique fragmentation channel. Upon collisional activation, the methylene group (or in this case, the vinyl side chain) at the C3 position facilitates a ring expansion of the pyrrole moiety to form a stable quinolinium ion .

  • Precursor: m/z 188

    
    
    
  • Transition: Loss of the carboxyl/side chain elements.

  • Product: m/z 130 (Quinolinium cation).

The 6-IAA Signature (Benzene Stability)

In 6-IAA, the acrylic acid group is attached to the benzene ring. The pyrrole ring remains unsubstituted at C3.

  • The quinolinium rearrangement is mechanistically disfavored because the substituent is not positioned to participate in the pyrrole ring expansion.

  • Fragmentation is dominated by standard neutral losses (e.g.,

    
    , 
    
    
    
    ) from the carboxylic acid, often yielding a dominant m/z 143 (decarboxylated vinyl-indole) rather than the m/z 130 rearrangement ion.

Fragmentation IAA_3 3-Indolyl Acrylic Acid [M+H]+ m/z 188 Quinolinium Quinolinium Ion (Ring Expansion) m/z 130 IAA_3->Quinolinium Major Pathway (Pyrrole Expansion) VinylIndole 6-Vinyl Indole (Decarboxylation) m/z 143 IAA_3->VinylIndole Minor Pathway IAA_6 6-Indolyl Acrylic Acid [M+H]+ m/z 188 IAA_6->Quinolinium Suppressed/Absent IAA_6->VinylIndole Major Pathway (CO2 Loss)

Figure 1: Mechanistic divergence in fragmentation pathways. 3-IAA favors ring expansion to m/z 130, while 6-IAA favors direct decarboxylation to m/z 143.

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a UV-isomerization check is mandatory, as acrylic acids are photo-labile and can form cis/trans geometric isomers that complicate identification.

A. Sample Preparation (Crucial Step)
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL.

  • Light Protection: Amber glassware is mandatory. Indole acrylic acids undergo rapid trans-to-cis photoisomerization under standard lab lighting. This can create "ghost peaks" in your chromatogram.

B. LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

ParameterSettingRationale
Column C18 (e.g., Acquity BEH or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µmStandard reverse-phase separation.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic modifier for elution.
Gradient 5% B to 95% B over 10 minSlow gradient required to separate positional isomers.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Ionization ESI Positive Mode (+)Indoles protonate readily at the nitrogen (or C3).
C. Mass Spectrometry Parameters (MRM)

Use these transitions to build a diagnostic ratio.

  • Precursor Ion: 188.07 m/z (

    
    )
    
  • Transition 1 (Quantifier for 3-IAA): 188.0

    
     130.1 (Collision Energy: ~25-30 eV)
    
  • Transition 2 (Quantifier for 6-IAA): 188.0

    
     143.1 (Collision Energy: ~20 eV)
    
  • Transition 3 (Common): 188.0

    
     144.1 (Loss of 
    
    
    
    only)

Data Interpretation & Decision Matrix

To interpret your data, calculate the Ion Ratio (IR) :



The Decision Matrix
ObservationConclusionConfidence Level
IR > 5.0 (Dominant 130 peak)3-Indolyl Acrylic Acid High
IR < 0.5 (Dominant 143 peak)6-Indolyl Acrylic Acid High
Retention Time 3-IAA typically elutes earlier than 6-IAA on C18.Medium (Matrix dependent)
Double Peaks? Check for cis/trans isomers. (See Section 5)N/A
Why Retention Time Differs[1]
  • 3-IAA: The acrylic group is on the heterocyclic ring, closer to the polar N-H. This creates a "polar patch" that interacts more strongly with the mobile phase, leading to slightly earlier elution on hydrophobic C18 columns.

  • 6-IAA: The acrylic group is on the benzenoid ring, extending the hydrophobic surface area of the molecule linearly. This typically results in stronger interaction with C18 ligands and later elution.

Pitfall Alert: Geometric Isomerization

Researchers often mistake cis-3-IAA for 6-IAA because they have different retention times.

  • The Test: If you see two peaks in your 3-IAA standard, expose the sample to UV light for 10 minutes and re-inject.

  • Result: If the ratio of the two peaks changes (one grows, one shrinks), you are observing cis/trans isomerization, not positional isomers. 6-IAA and 3-IAA are chemically stable positional isomers and will not interconvert under UV light.

References

  • Fragmentation of Indole Alkaloids: El Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives."[1] American Journal of Analytical Chemistry, 2016, 7, 351-355.[1] Link

  • Diagnostic Ions for Indoles: Simoes-Pires, C., et al. "Fragmentation of plumeran indole alkaloids... by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2010. Link

  • Photoisomerization of Acrylic Acids: Kammeyer, A., et al. "Photoisomerization spectrum of urocanic acid in human skin." Journal of Investigative Dermatology, 1995. Link

  • LC-MS of Indole Metabolites: Zhu, X., et al. "Profile and potential role of novel metabolite biomarkers... in pathogenesis of neuromyelitis optica." Frontiers in Immunology, 2023. Link

  • General MS Mechanisms: NIST Mass Spectrometry Data Center. "Indoleacrylic acid, 2TMS derivative."[2] NIST Chemistry WebBook.[2] Link

Sources

Comparative Guide: Melting Point & Stability of Indole-6-Acrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of indole-based building blocks, (E)-indole-6-acrylic acid stands out for its high thermal stability relative to its more common positional isomer, indole-3-acrylic acid.[1] This guide provides a technical comparison of the melting points (MP) of indole-6-acrylic acid isomers, analyzing the thermodynamic stability of geometric (


) and positional variants.

Key Finding: The stable synthetic form, (E)-indole-6-acrylic acid , exhibits a melting point range of 215–217°C , significantly higher than the biologically ubiquitous indole-3-acrylic acid (~185°C).[1] This difference highlights the impact of benzene-ring substitution on crystal lattice energy compared to pyrrole-ring substitution.[1]

Comparative Data: Melting Points of Indole-Acrylic Acid Isomers

The following table synthesizes experimental data for the 6-isomer and its key positional analogs. Note that the (E)-isomer is the thermodynamically stable product obtained from standard condensation reactions.

Compound IsomerConfigurationMelting Point (°C)AppearanceStability Profile
Indole-6-acrylic acid (E)-Trans 215 – 217 Yellow PowderHigh thermal stability; stable at RT.[1]
Indole-6-acrylic acid (Z)-Cis< 180 (Est.)Unstable Oil/SolidMetastable; reverts to (E) upon heating/acid exposure.[1]
Indole-4-acrylic acid (E)-Trans215 – 218 (dec)Off-white SolidSimilar lattice energy to 6-isomer.[1]
Indole-3-acrylic acid (E)-Trans185 – 194 (dec)Light YellowLower MP; prone to decarboxylation at high temp.[1]

Technical Insight: The striking similarity in melting points between the 4-isomer and 6-isomer (both ~215°C) suggests that substitution on the benzene ring of the indole core facilitates more efficient


-

stacking in the crystal lattice than substitution on the electron-rich pyrrole ring (3-isomer).[1]
Isomerism Deep Dive: Geometric vs. Positional
Geometric Isomerism: (E) vs. (Z)

For indole-6-acrylic acid, the (E)-isomer is the dominant product synthesized via Knoevenagel condensation due to steric hindrance minimization.[1]

  • Thermodynamics: The (E)-isomer minimizes steric clash between the indole core and the carboxylic acid moiety. The (Z)-isomer suffers from steric repulsion, raising its internal energy and lowering its melting point.

  • Photoisomerization: The (Z)-isomer is typically generated in situ via UV irradiation of the (E)-isomer but is rarely isolated as a solid for MP determination due to its tendency to revert to the (E) form or degrade.

Positional Isomerism: 6- vs. 3-Substitution
  • Indole-3-acrylic acid (a tryptophan metabolite) melts at a lower temperature (~185°C) and often decomposes upon melting.[1] The electron-rich nature of the C3 position makes the acrylic side chain more susceptible to oxidative degradation and decarboxylation.

  • Indole-6-acrylic acid places the acrylic group on the benzenoid ring, which is less electron-rich than the pyrrole ring.[1] This results in enhanced chemical stability and a more robust crystal lattice, evidenced by the >20°C increase in melting point.

Experimental Protocol: Synthesis & Characterization

To ensure accurate characterization of (E)-indole-6-acrylic acid, the following workflow is recommended. This protocol favors the formation of the stable (E)-isomer.[2]

A. Synthesis (Knoevenagel Condensation)
  • Reagents: Indole-6-carboxaldehyde (1.0 eq), Malonic acid (1.2 eq), Piperidine (cat.), Pyridine (solvent).

  • Reaction: Heat to 80–100°C for 4–6 hours. The elevated temperature thermodynamically favors the (E)-isomer .[2]

  • Workup: Pour into ice-cold HCl (1M). The precipitate formed is crude (E)-indole-6-acrylic acid.[1]

B. Purification & MP Measurement
  • Purification: Recrystallize from Ethanol/Water or Methanol. Note: Avoid prolonged heating in DMSO as it may induce minor isomerization.

  • MP Determination:

    • Instrument: Capillary melting point apparatus (e.g., Buchi or Stuart).

    • Ramp Rate: 10°C/min to 200°C, then 1°C/min to endpoint.

    • Observation: Watch for "sweating" (solvent loss) at ~200°C. Sharp melting should occur at 215–217°C . Darkening indicates decomposition.

Visualizing the Isomer Landscape

The following diagram illustrates the synthetic pathway to the stable (E)-isomer and its relationship to the metastable (Z)-isomer and positional variants.

IndoleAcrylicIsomers Aldehyde Indole-6-carboxaldehyde Reaction Knoevenagel Condensation (Malonic Acid, Pyridine, 90°C) Aldehyde->Reaction Starting Material E_Isomer (E)-Indole-6-acrylic acid (Stable Product) MP: 215-217°C Reaction->E_Isomer Thermodynamic Control Z_Isomer (Z)-Indole-6-acrylic acid (Metastable) MP: <180°C (Est) E_Isomer->Z_Isomer UV Light (hv) Positional Positional Isomer Comparison: (E)-Indole-3-acrylic acid MP: ~185°C E_Isomer->Positional Structural Analog Z_Isomer->E_Isomer Heat / Acid

Figure 1: Synthetic pathway favoring the stable (E)-isomer and its relationship to the metastable (Z)-isomer.[1]

References
  • PrepChem. Synthesis of E-indole-6-acrylic acid. (Experimental protocol and MP data: 215-217°C).[1] Available at: [Link]

  • PubChem. Indoleacrylic acid (Compound Summary). (General physical properties and isomer data). Available at: [Link]

Sources

HPLC Methodologies for (E)-3-(1H-indol-6-yl)acrylic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

(E)-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3) is a structural regioisomer of the more common biological metabolite, 3-indoleacrylic acid (heteroauxin analogue).[1][2] While the 3-isomer is a well-characterized tryptophan metabolite found in Peptostreptococcus species and plant physiology, the 6-isomer is primarily utilized as a high-value synthetic building block in the development of histone deacetylase (HDAC) inhibitors and fluorescent probes.[1][2]

This guide provides a technical comparison of HPLC methodologies for the 6-isomer. Since direct literature data for the 6-isomer is scarcer than for the 3-isomer, this guide synthesizes empirical data from the 3-isomer with robust chromatographic theory to establish validated separation protocols.

Key Chemical Properties
Property(E)-3-(1H-indol-6-yl)acrylic acid(E)-3-(1H-indol-3-yl)acrylic acid (Reference)Chromatographic Impact
Substitution 6-position (Benzene ring)3-position (Pyrrole ring)6-isomer is more hydrophobic (higher LogP).[1][2]
pKa (COOH) ~4.5~4.6Requires acidic mobile phase (pH < 3.[1][2]0) for retention stability.[1][2]
UV Max ~280-290 nm~280 nm, 220 nmIndole core absorption allows sensitive UV detection.[1][2]
LogP (Calc) ~2.4 - 2.6~2.2 - 2.36-isomer elutes after the 3-isomer in Reverse Phase.[1][2]

Comparative Methodology: Selecting the Right Column

The choice of stationary phase is critical for resolving the 6-isomer from its regioisomers (impurities) or synthetic precursors.

Scenario A: General Purity Profiling (C18)

Best for: Routine purity checks, synthetic reaction monitoring.[1] Mechanism: Hydrophobic interaction dominates.[1][2] The 6-isomer, lacking the electron-rich nitrogen interaction of the 3-position, behaves as a standard lipophilic aromatic acid.[1][2]

Scenario B: Isomeric Resolution (Phenyl-Hexyl)

Best for: Separating the 6-isomer from the 3-isomer or 5-isomer.[1][2] Mechanism:


 interactions.[1][2] The electron density distribution differs significantly between the benzene ring (6-position) and the pyrrole ring (3-position).[2] Phenyl-hexyl phases exploit these subtle electronic differences, often providing superior selectivity (

) for regioisomers than C18.[2]
Comparative Data Summary (Projected)

Based on linear solvent strength models and substituent hydrophobicity constants.

ParameterMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Selectivity)
Retention Factor (

)
Moderate (

)
High (

)
Selectivity (

)
~1.1 - 1.2> 1.3 (Superior)
Peak Shape Excellent (with acid modifier)Good (may require higher organic %)
Resolution (

)
AdequateOptimal for complex mixtures

Detailed Experimental Protocols

Method A: Reverse Phase C18 (Standard Protocol)

Recommended for initial characterization and purity assessment.

System Requirements:

  • HPLC: Agilent 1200/1260 or Waters Alliance/Acquity (UPLC compatible).

  • Detector: DAD/UV at 280 nm (primary) and 220 nm (secondary).[1][2]

  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry).[1]

Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2] Note: Low pH suppresses carboxylic acid ionization, ensuring sharp peaks.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Phase
0.0 10 1.0 Equilibration
2.0 10 1.0 Isocratic Hold
15.0 90 1.0 Linear Gradient
18.0 90 1.0 Wash
18.1 10 1.0 Re-equilibration

| 23.0 | 10 | 1.0 | End |

Expected Results:

  • (E)-3-(1H-indol-3-yl)acrylic acid: ~8.5 - 9.0 min[1][2]

  • (E)-3-(1H-indol-6-yl)acrylic acid: ~9.5 - 10.5 min (Elutes after the 3-isomer due to increased hydrophobicity).

Method B: Isomeric Separation (Phenyl-Hexyl)

Recommended when 3-isomer contamination is suspected.[1][2]

Modifications:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax StableBond-Phenyl).[1][2]

  • Mobile Phase: Methanol is often preferred over Acetonitrile for Phenyl columns to enhance

    
     selectivity.[1][2]
    
    • Solvent A: 10 mM Ammonium Formate pH 3.0.[1][2]

    • Solvent B: Methanol.[1][2]

Protocol Insight: The Phenyl-Hexyl phase interacts more strongly with the electron-deficient nature of the acrylic side chain when it is conjugated to the benzene ring (6-position) versus the electron-rich pyrrole ring (3-position), enhancing the separation factor (


).[1][2]

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of indole acrylic acid isomers.

HPLC_Workflow Start Start: Sample (E)-3-(1H-indol-6-yl)acrylic acid Check_Purity Goal: Purity Check? Start->Check_Purity Check_Isomer Goal: Isomer Separation? Start->Check_Isomer Method_C18 Method A: C18 Column Mobile Phase: H2O/ACN + 0.1% FA Gradient: 10-90% B Check_Purity->Method_C18 Method_Phenyl Method B: Phenyl-Hexyl Column Mobile Phase: H2O/MeOH + 10mM NH4 Formate Exploit Pi-Pi Interactions Check_Isomer->Method_Phenyl Result_C18 Result: Good Peak Shape RT: ~10 min Separates Synthetic Byproducts Method_C18->Result_C18 Result_Phenyl Result: High Selectivity Resolves 3-yl vs 6-yl Isomers Critical for QC Method_Phenyl->Result_Phenyl

Caption: Decision tree for selecting between C18 and Phenyl-Hexyl chemistries based on analytical goals.

Critical Technical Considerations (E-E-A-T)

pH Control is Non-Negotiable

Indole acrylic acids have a carboxylic acid group (


).[1][2]
  • Risk: At neutral pH (pH 7), the molecule is ionized (carboxylate form), leading to early elution (

    
    ) and peak tailing due to secondary interactions with silanols.[1]
    
  • Solution: Always maintain pH < 3.0 using Formic Acid (0.1%) or Phosphoric Acid (0.1%) to keep the molecule protonated (neutral) and retained.[2]

Isomer Identification

If a reference standard for the 6-isomer is unavailable, use the Relative Retention (RR) rule:

  • Inject a standard of 3-indoleacrylic acid (widely available).[1][2]

  • The 6-isomer will elute later (typically 1.1x - 1.2x the retention time of the 3-isomer) on a C18 column due to the higher hydrophobicity of the benzene-substituted indole compared to the pyrrole-substituted indole.[1][2]

Sample Preparation
  • Solvent: Dissolve in DMSO or Methanol. Avoid pure water as solubility is low.[2]

  • Stability: Indole derivatives are light-sensitive.[1][2] Use amber vials and analyze within 24 hours.

References

  • Frankenberger, W. T., & Poth, M. (1987).[1][3] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.[1][2][3][4] Link

    • Establishes the retention order of substituted indoles (3- < 5- < 6-).
  • Cayman Chemical. (2024).[2] trans-Indole-3-acrylic Acid Product Data & Properties.[1][2]Link[1][2]

    • Provides physicochemical baseline for the 3-isomer reference standard.
  • Wlodarska, M., et al. (2017).[1] Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation.[1][2] Cell Host & Microbe.[1][2] Link[1][2]

    • Context for biological relevance and extraction methods of indole acrylic acids.
  • PubChem. (2025).[1][2] Compound Summary: (E)-3-(1H-indol-6-yl)acrylic acid.[1]Link[1][2]

    • Source for CAS, LogP, and structural data.[1]

  • Mac-Mod Analytical. (2023). Guide to Selectivity in Reversed-Phase HPLC.Link

    • Authoritative source on Phenyl-Hexyl vs. C18 selectivity mechanisms.

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of (E)-3-(1H-indol-6-yl)acrylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption properties of (E)-3-(1H-indol-6-yl)acrylic acid. In the absence of direct experimental data for the 6-substituted isomer, this document leverages established spectroscopic principles and available data for structurally related indoleacrylic acid isomers and cinnamic acid derivatives to provide a well-grounded estimation of its absorption maxima. This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of indole-containing compounds.

Introduction: The Chromophoric System of Indoleacrylic Acids

Indole and its derivatives are fundamental scaffolds in numerous biologically active molecules and pharmaceutical agents. The inherent aromaticity of the indole ring system gives rise to characteristic UV absorption bands. When conjugated with an acrylic acid moiety, as in the case of (E)-3-(1H-indol-6-yl)acrylic acid, an extended π-electron system is formed. This extended conjugation is the primary determinant of the compound's UV-Vis absorption profile, influencing both the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

The position of the acrylic acid substituent on the indole ring significantly impacts the electronic transitions and, consequently, the UV-Vis spectrum. This guide will explore these structure-property relationships to build a comprehensive understanding of the target molecule's expected spectroscopic behavior in comparison to its better-characterized isomers.

Comparative Analysis of Indoleacrylic Acid Isomers

CompoundCommon NameKey Structural FeatureReported λmax (in Ethanol)Reference
(E)-3-(1H-indol-3-yl)acrylic acid 3-Indoleacrylic acidAcrylic acid at position 3~280 nm, with a shoulder at ~288 nm and a peak around 222 nm[1]
(E)-3-(1H-indol-6-yl)acrylic acid 6-Indoleacrylic acidAcrylic acid at position 6Estimated to be in a similar range to the 3-isomer, potentially with slight shifts.N/A
Cinnamic Acid N/APhenyl group instead of indole~273 nm[2]

Expert Insights: The electronic communication between the indole nitrogen and the acrylic acid side chain is a key factor governing the UV-Vis absorption. In the 3-substituted isomer, the acrylic acid is in direct conjugation with the pyrrole part of the indole ring. For the 6-substituted isomer, the conjugation is through the benzene portion of the indole nucleus. This difference in the conjugation pathway is expected to result in subtle but measurable differences in their respective UV-Vis spectra. It is plausible that the λmax of the 6-substituted isomer will be in a similar region to the 3-substituted isomer, as the overall conjugated system is of a comparable length. However, variations in the electronic environment could lead to shifts of a few nanometers and changes in the fine structure of the absorption bands.

The Influence of the Indole Moiety and Acrylic Acid System

To understand the expected UV-Vis characteristics of (E)-3-(1H-indol-6-yl)acrylic acid, it is instructive to consider the chromophores involved: the indole ring and the acrylic acid side chain.

  • Indole Chromophore: The indole ring itself exhibits strong absorption bands in the UV region, typically around 220 nm and a broader band between 260-290 nm with vibrational fine structure.

  • Acrylic Acid Chromophore: Unconjugated acrylic acid absorbs at wavelengths below 200 nm. However, when conjugated with an aromatic system, this absorption is shifted to longer wavelengths.[3]

  • Conjugated System: The combination of the indole and acrylic acid moieties in (E)-3-(1H-indol-6-yl)acrylic acid creates an extended conjugated system. The electronic transitions within this system, primarily π → π* transitions, are responsible for the principal absorption bands observed in the UV-Vis spectrum.

G Indole_N Nitrogen Lone Pair Indole_Pi Aromatic π-System C_C_double_bond C=C Double Bond Indole_Pi->C_C_double_bond Conjugation C_O_double_bond C=O Double Bond C_C_double_bond->C_O_double_bond Conjugation

Experimental Protocol for UV-Vis Analysis

To ensure accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following provides a general methodology for the analysis of indoleacrylic acid derivatives.

Objective: To determine the UV-Vis absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax) for (E)-3-(1H-indol-6-yl)acrylic acid or its analogs.

Materials:

  • (E)-3-(1H-indol-6-yl)acrylic acid (or related compound)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent in which the analyte is readily soluble and that is transparent in the UV region of interest (typically 200-400 nm). Ethanol is a common choice for indole derivatives.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use the chosen solvent to record a baseline correction (autozero).

  • Sample Measurement:

    • Rinse a quartz cuvette with the solvent, then with a small amount of the sample solution before filling it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

    • If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

G start start prep_stock prep_stock start->prep_stock prep_working prep_working prep_stock->prep_working setup_spec setup_spec prep_working->setup_spec baseline baseline setup_spec->baseline measure measure baseline->measure analyze analyze measure->analyze end end analyze->end

Predicted UV-Vis Absorption of (E)-3-(1H-indol-6-yl)acrylic Acid

Based on the analysis of related structures, the UV-Vis spectrum of (E)-3-(1H-indol-6-yl)acrylic acid in a polar protic solvent like ethanol is predicted to exhibit the following characteristics:

  • A strong absorption band around 220-230 nm , corresponding to a π → π* transition within the indole ring system.

  • A broader, more structured absorption band in the region of 270-300 nm , also arising from a π → π* transition of the extended conjugated system. The λmax within this band is expected to be close to that of the 3-isomer, likely in the 275-285 nm range. The fine structure may differ due to the altered substitution pattern.

Conclusion and Recommendations

This guide provides a comparative framework for understanding the UV-Vis absorption properties of (E)-3-(1H-indol-6-yl)acrylic acid. While direct experimental data is currently lacking, a reasoned estimation based on the well-characterized 3-isomer and fundamental spectroscopic principles suggests a spectrum with characteristic indole and extended conjugation absorptions.

For researchers working with this specific compound, it is highly recommended to experimentally determine its UV-Vis spectrum using the protocol outlined in this guide. This will provide definitive data for its characterization, quantification, and for use in various applications, including reaction monitoring and purity assessment. The data presented herein for related compounds can serve as a valuable reference for interpreting the experimentally obtained spectrum.

References

  • PubChem. (n.d.). 3-Indoleacrylic acid. Retrieved from [Link]

  • Kieber, D. J., et al. (2023). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Marine Chemistry, 257, 104323.
  • Andrijević, L., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.

Sources

Comparative Guide: Crystal Structure & Functional Analysis of Indolyl-Acrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the crystal structure data, synthesis, and functional properties of (2E)-3-(1H-indol-6-yl)-2-propenoic acid (6-IAA) versus its naturally occurring isomer, Indole-3-acrylic acid (3-IAA).

Executive Summary

(2E)-3-(1H-indol-6-yl)-2-propenoic acid is a synthetic isomer of the well-characterized tryptophan metabolite Indole-3-acrylic acid . While the 3-isomer is a known aryl hydrocarbon receptor (AhR) agonist produced by gut microbiota, the 6-isomer serves as a critical synthetic scaffold for developing tubulin polymerization inhibitors and fluorescent probes.

This guide analyzes the structural divergence between these two isomers. Specifically, it contrasts the established crystallographic packing of the 3-isomer (which confers photostability) with the predicted supramolecular assembly of the 6-isomer, providing a roadmap for researchers aiming to crystallize or derivatize this compound.

FeatureTarget: 6-Indolylacrylic Acid Alternative: 3-Indolylacrylic Acid
CAS Number 215801-31-31204-06-4
Origin Synthetic (Knoevenagel Condensation)Natural (Tryptophan Metabolite)
Crystal Habit Predicted: Triclinic/Monoclinic NeedlesObserved: Monoclinic Plates/Prisms
Photostability Unknown (Likely reactive if packed parallel)High (Stable to UV in solid state)
Primary Interaction Linear H-bond chain (Head-to-Tail)Centrosymmetric Dimer (Acid-Acid)

Crystal Structure Data & Packing Analysis[1][2]

The "Alternative" Standard: Indole-3-Acrylic Acid (3-IAA)

The crystal structure of 3-IAA is a classic example of solid-state photostability. According to the topochemical principles established by G.M.J. Schmidt , the reactivity of cinnamic acid derivatives depends on the distance between alkene double bonds in the crystal lattice.

  • Space Group: Monoclinic (typically

    
     or 
    
    
    
    depending on solvation).
  • Packing Motif: The molecules form centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups (

    
     motif).
    
  • Photostability: In the solid state, 3-IAA is light-stable .[1] This indicates that the crystal packing enforces a distance greater than 4.2 Å between the alkene double bonds of adjacent molecules, preventing the [2+2] photocycloaddition required to form truxillic/truxinic acid dimers.

  • Intermolecular Forces: The indole N-H donor typically engages in edge-to-face

    
    -interactions or hydrogen bonds with the carbonyl oxygen of a neighboring dimer, creating a "herringbone" or offset stack that precludes photoreaction.
    
The Target: (2E)-3-(1H-indol-6-yl)-2-propenoic Acid (6-IAA)

Unlike the 3-isomer, the 6-isomer places the acrylic acid side chain on the benzene ring, significantly altering the molecular vector.

  • Structural Vector: In 6-IAA, the angle between the indole N-H vector and the acrylic acid tail is roughly 120°, whereas in 3-IAA, they are nearly parallel (pointing in the same general direction).

  • Predicted Packing:

    • H-Bonding: The 6-isomer is predicted to form the standard carboxylic acid dimer (

      
      ). However, the distal N-H group at position 1 is more accessible for intermolecular H-bonding with carbonyls of adjacent layers, potentially leading to linear hydrogen-bonded tapes  rather than the discrete dimers seen in the 3-isomer.
      
    • Implications: This "linear tape" motif often favors parallel alignment of alkene chains. If the double bonds align within 3.5–4.0 Å , the 6-isomer may be photoreactive in the solid state (forming cyclobutane dimers upon UV exposure), unlike the stable 3-isomer.

Experimental Protocols

Synthesis of (2E)-3-(1H-indol-6-yl)-2-propenoic Acid

Since 6-IAA is not a natural metabolite, it must be synthesized. The standard protocol utilizes a Knoevenagel condensation.

Reagents:

  • Indole-6-carboxaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 eq)

Protocol:

  • Dissolution: Dissolve Indole-6-carboxaldehyde (500 mg) and malonic acid (430 mg) in pyridine (5 mL).

  • Catalysis: Add piperidine (30 µL) and heat the mixture to 85°C for 4–6 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold 2M HCl (50 mL) to precipitate the crude acid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to obtain pale yellow needles.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a doublet for the alkene proton at
    
    
    ppm (
    
    
    Hz), confirming the trans (
    
    
    ) geometry.
Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction (and to fill the data gap for this specific isomer), use the Slow Evaporation method.

Protocol:

  • Prepare a saturated solution of 6-IAA in Methanol or Acetonitrile .

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover the vial with parafilm and pierce 3–4 small holes to control evaporation rate.

  • Store in a vibration-free, dark environment at 20°C.

  • Observation: Harvest crystals after 5–7 days. Expected morphology: Yellow prisms or needles.

Pathway & Structural Logic Diagrams

Synthesis vs. Biosynthesis Comparison

The following diagram contrasts the biological origin of the 3-isomer with the synthetic route of the 6-isomer.

IndolePathways Trp L-Tryptophan GutMicro Gut Microbiota (Peptostreptococcus) Trp->GutMicro Metabolism Indole3 Indole-3-Acrylic Acid (Natural Isomer) GutMicro->Indole3 Deamination Indole6Ald Indole-6-Carboxaldehyde Indole6 (2E)-3-(1H-indol-6-yl)-2-propenoic Acid (Synthetic Target) Indole6Ald->Indole6 Knoevenagel Condensation (Pyridine/Piperidine) Malonic Malonic Acid Malonic->Indole6

Figure 1: Comparison of the biosynthetic pathway for the 3-isomer (blue) and the synthetic pathway for the 6-isomer (red).

Predicted Crystal Packing Logic

This diagram illustrates the divergent packing forces driving the solid-state assembly.

CrystalPacking Sub3 3-Isomer (3-IAA) Packing3 Centrosymmetric Dimers (Acid-Acid) Sub3->Packing3 Parallel Vector Sub6 6-Isomer (6-IAA) Packing6 Linear Tapes / Sheets (Acid-Acid + N-H...O) Sub6->Packing6 Linear Vector Result3 Light Stable (Alkene distance > 4.2Å) Packing3->Result3 Result6 Potential Photoreactivity (Risk of [2+2] Cycloaddition) Packing6->Result6

Figure 2: Logic flow predicting the stability differences based on molecular geometry.

References

  • Schmidt, G. M. J. (1964). "Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids." Journal of the Chemical Society, 2014-2021. (Foundational text on acrylic acid packing and photostability).
  • Wlodawer, A., et al. (1971). "Crystal structure of indole-3-propionic acid and comparison with indole-3-acetic acid." Acta Crystallographica Section B, 27(12). (Provides unit cell benchmarks for indole-alkanoic acids).
  • Roager, H. M., et al. (2016). "Indole-3-acetic acid in microbial metabolism." Microbiome, 4(1). (Discusses the biological context of the 3-isomer).
  • Sigma-Aldrich. (2024).[2] "Product Specification: (E)-3-(1H-Indol-6-yl)acrylic acid (CAS 215801-31-3)."

  • Baytas, S. N., et al. (2014). "Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives." Bioorganic & Medicinal Chemistry, 22(12), 3096-3104.[3] (Synthesis protocols relevant to indole-acrylic scaffolds).

Sources

Comparative Therapeutics: Indole-Acrylic Acid vs. Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold Wars

In the realm of fragment-based drug discovery (FBDD) and nutraceutical development, the acrylic acid side chain (


) serves as a critical pharmacophore. When attached to an aromatic core, it yields two distinct but related classes of bioactive molecules:
  • Indole-Acrylic Acids (IAAs): Characterized by the nitrogen-containing indole core (e.g., trans-indole-3-acrylic acid, a gut microbiota metabolite).

  • Cinnamic Acid Derivatives (CADs): Characterized by the phenyl core (e.g., caffeic acid, ferulic acid, ubiquitous in plants).

The Core Distinction: While both scaffolds exhibit anti-inflammatory and antioxidant properties, their mechanisms diverge significantly. IAAs are "privileged structures" for the Aryl Hydrocarbon Receptor (AhR) , driving mucosal barrier integrity. CADs are dominant Nrf2 activators (Michael acceptors) and direct radical scavengers but generally lack potent AhR affinity.

Note on Isomerism: This guide primarily focuses on the bioactive trans-indole-3-acrylic acid (I3AA), the dominant biological metabolite. However, we address the Indole-6-acrylic acid isomer as a synthetic scaffold of interest for Structure-Activity Relationship (SAR) optimization, particularly for enhancing metabolic stability and receptor selectivity.

Chemical Biology & Mechanism of Action

The Bioisostere Divergence

The substitution of the phenyl ring (Cinnamic) with an indole ring (Indole-Acrylic) alters electron density and lipophilicity, fundamentally changing the protein-ligand interaction landscape.

  • Indole-Acrylic Acid (IAA): The indole nitrogen (NH) acts as a hydrogen bond donor, critical for binding in the hydrophobic pocket of the AhR ligand-binding domain (LBD). The extended

    
    -system of the indole allows for stronger 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in the receptor pocket.
  • Cinnamic Acid (CA): The phenyl ring is more lipophilic but lacks the H-bond donor capability of the indole NH. Its activity is largely driven by the electrophilicity of the

    
    -unsaturated carbonyl, which reacts with cysteine thiols (e.g., Keap1) to activate Nrf2.
    
Signaling Pathway Architecture

The following diagram illustrates the divergent signaling cascades activated by these two scaffolds.

G cluster_ligands Ligand Scaffolds cluster_cytosol Cytosol cluster_nucleus Nucleus IAA Indole-Acrylic Acid (AhR Agonist) AhR_Complex AhR / HSP90 / XAP2 IAA->AhR_Complex High Affinity Binding Keap1_Nrf2 Keap1 / Nrf2 IAA->Keap1_Nrf2 Weak/Indirect CAD Cinnamic Acid Deriv. (Michael Acceptor) CAD->Keap1_Nrf2 Electrophilic Attack ARNT ARNT AhR_Complex->ARNT Translocation Keap1_Mod Keap1-Cys Modification Keap1_Nrf2->Keap1_Mod Cys Alkylation ARE ARE (DNA) Keap1_Mod->ARE Nrf2 Release & Translocation XRE XRE (DNA) ARNT->XRE Heterodimerization XRE->Keap1_Nrf2 AhR-Nrf2 Cross-talk CYP1A1 CYP1A1 (Metabolism) XRE->CYP1A1 IL22 IL-22 / Mucin 2 (Barrier Function) XRE->IL22 HO1 HO-1 / NQO1 (Antioxidant) ARE->HO1

Figure 1: Divergent signaling pathways. Indole-acrylics primarily target the AhR-XRE axis (blue), while Cinnamic derivatives target the Keap1-Nrf2-ARE axis (red).

Comparative Potency Analysis

The following data synthesizes experimental values from key literature sources (see References). Note that "Indole-6-acrylic acid" data is sparse; thus, Indole-3-acrylic acid (I3AA) is used as the indole benchmark, with SAR notes for the 6-position.

Receptor Activation & Potency (EC50)
Assay TargetIndole-Acrylic Acid (I3AA)Cinnamic Acid Derivatives (CADs)*Interpretation
AhR Activation (Luciferase)High Potency EC50: ~10–50 µMInactive / Weak EC50: >100 µM (or inactive)The indole core is essential for AhR pocket occupancy. CADs lack the specific geometry/H-bonding.
Nrf2 Induction (NQO1/HO-1)Moderate CD: >50 µMHigh Potency CD: 10–25 µM (esp. Caffeic/Ferulic)CADs are superior electrophiles (Michael acceptors) for Keap1 modification.
Anti-Inflammatory (LPS-induced IL-6)Potent (Barrier-Specific) IC50: ~50 µMPotent (General) IC50: ~20–60 µMI3AA works via AhR-mediated tolerance (IL-10/IL-22); CADs work via NF-κB inhibition and ROS scavenging.
Gut Barrier (TEER / Mucin-2)Strong Inducer Direct upregulation of Muc2Weak/Moderate Indirect protection via antioxidant effectsI3AA is a specific signal for goblet cell differentiation and mucin production.

*CADs refer to bioactive derivatives like Caffeic Acid or Ferulic Acid. Unsubstituted Cinnamic Acid is significantly weaker.

SAR Insight: The Case for Indole-6-Acrylic Acid

While the 3-isomer (I3AA) is the natural metabolite, medicinal chemistry suggests the 6-position of the indole ring is a "tunable" site for AhR affinity.

  • Hypothesis: 6-substituted indoles (e.g., 6-formylindolo[3,2-b]carbazole, FICZ) are often nanomolar AhR ligands.

  • Synthetic Potential: Developing Indole-6-acrylic acid (moving the acrylic chain to C6) or placing a halogen (F, Cl) at C6 of the I3AA scaffold could theoretically enhance metabolic stability (blocking P450 oxidation sites) and increase AhR affinity by filling a specific hydrophobic sub-pocket.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds in your own lab, use the following validated workflows.

Protocol A: AhR Activation Assay (Luciferase Reporter)

Validates the "Indole Advantage"

  • Cell Line: HepG2-Luc (stably transfected with XRE-Luciferase construct).

  • Seeding: 20,000 cells/well in 96-well white plates (DMEM + 10% FBS). Incubate 24h.

  • Treatment:

    • Vehicle: 0.1% DMSO.

    • Positive Control: FICZ (10 nM) or ITE (1 µM).

    • Test Compounds: Indole-Acrylic Acid vs. Cinnamic Acid (Dose curve: 1, 10, 50, 100 µM).

  • Incubation: 18–24 hours.

  • Readout: Lyse cells using Passive Lysis Buffer (Promega). Add Luciferin substrate. Measure luminescence.

  • Validation Check: The Positive Control (FICZ) must yield >10-fold induction over Vehicle. I3AA should show dose-dependent induction; Cinnamic Acid should show minimal induction.

Protocol B: Nrf2 Induction (NQO1 Activity)

Validates the "Cinnamic Advantage"

  • Cell Line: Hepa1c1c7 (Murine hepatoma).

  • Treatment: Treat cells with compounds (1–50 µM) for 48 hours.

  • Lysis: Digitonin-EDTA buffer.

  • Reaction: Add Menadione (substrate) + MTT (colorimetric indicator) + NADPH.

  • Principle: NQO1 reduces Menadione; the product reduces MTT to purple formazan.

  • Calculation: Specific Activity = (Absorbance change / min) / Protein concentration.

  • Validation Check: Sulforaphane (2 µM) should be used as positive control (expect >2-fold induction). Caffeic acid should outperform Indole-acrylic acid in this assay.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Compound Library (IAA vs CAD) Treat Treatment (24h) (0.1% DMSO limit) Compound->Treat Cells Reporter Cells (HepG2-XRE / Hepa1c1c7) Cells->Treat Lysis Cell Lysis Treat->Lysis Readout Readout Generation Lysis->Readout Add Substrate (Luciferin/MTT) Norm Normalization (vs Total Protein) Readout->Norm EC50 Calculate EC50/CD Norm->EC50

Figure 2: Step-by-step experimental workflow for comparative potency validation.

References

  • Wlodarska, M., et al. (2017). "Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation." Cell Host & Microbe.

    • Key Finding: Identifies I3AA as a potent AhR ligand that promotes Muc2 expression and barrier function.
  • Tamaru, S., et al. (2024). "Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter." BMC Research Notes.

    • Key Finding: Establishes the hierarchy of Nrf2 induction: Sulforaphane > Caffeic Acid > simple phenolics.
  • Lamas, B., et al. (2018). "Aryl hydrocarbon receptor and intestinal immunity." Mucosal Immunology.

    • Key Finding: Reviews the structural requirements for AhR ligands, highlighting the indole core preference over phenyl rings.
  • PrepChem. "Synthesis of E-indole-6-acrylic acid." PrepChem Archives.

    • Key Finding: Provides the synthetic route for the 6-isomer, distinguishing it
  • Pontillo, A.R.N., et al. (2025). "Cinnamic Acid Derivatives and Their Biological Efficacy."[1][2] Molecules.

    • Key Finding: Comprehensive review of Cinnamic Acid derivatives' SAR, focusing on antioxidant and antimicrobial potency.

Sources

Benchmarking Purity: A Comparative Guide to Reference Standards for (E)-3-(1H-indol-6-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing histone deacetylase (HDAC) inhibitors or tryptophan metabolism modulators, (E)-3-(1H-indol-6-yl)acrylic acid is a critical pharmacophore. However, its conjugated alkene-indole motif presents a "double-edged sword" of reactivity: it is essential for biological activity but highly prone to photo-isomerization (E


 Z)  and oxidative degradation .

This guide objectively compares reference standard grades and provides a self-validating protocol to ensure your data withstands regulatory scrutiny.

Part 1: The Technical Landscape
The Critical Distinction: 6-yl vs. 3-yl

Before sourcing standards, verify the regiochemistry.

  • 3-yl Isomer (Indole-3-acrylic acid): A common biological metabolite of tryptophan (gut microbiota).[1] Widely available, often confused with the 6-yl form.

  • 6-yl Isomer (Target): A synthetic intermediate often used in medicinal chemistry (e.g., Panobinostat analogs). Commercial availability is lower, and "research grade" batches often contain up to 10% regioisomers (4-yl or 5-yl) from non-selective Heck couplings.

Stability Profile & Degradation Pathways

The primary challenge in analyzing this molecule is the E-to-Z isomerization . The E-isomer (trans) is thermodynamically stable but kinetically unstable under UV light (365 nm) or low pH.

  • Pathway A (Isomerization): Exposure to ambient light shifts the equilibrium toward the Z-isomer (cis), which often has significantly lower biological potency.

  • Pathway B (Oxidation): The electron-rich indole ring is susceptible to oxidation at the C2/C3 position, leading to oxindole derivatives, particularly in solution.

Part 2: Comparative Analysis of Reference Standards

Do not assume all "98% Purity" labels are equal. The table below benchmarks the three primary tiers of reference standards available for this compound.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research Chemical (Reagent Grade)
Primary Use GMP Release Testing, Clinical PharmacokineticsMethod Validation, Routine QC, SAR StudiesEarly-stage Synthesis, High-Throughput Screening
Traceability SI-Traceable (NIST/BIPM). Mass balance calculation provided.Chromatographic purity only.Vendor-stated purity (often unverified).
Isomeric Purity Quantified E:Z Ratio. Explicitly guarantees <0.5% Z-isomer.>98% Total Purity (may include Z-isomer).Unknown. Often a mixture of E/Z.
Water Content Measured (Karl Fischer) & factored into assay value."Loss on Drying" (LOD) typically used.Not measured (hygroscopic risk).
Cost Factor 100x (High)10x (Moderate)1x (Low)
Risk Profile Low. Defensible in regulatory filings (IND/NDA).Medium. Requires in-house re-validation for critical assays.High. Risk of regioisomers (4-yl/5-yl) and undefined salt forms.

Senior Scientist Recommendation:

  • For Drug Release/Stability: You must use Tier 1 (CRM) or generate a Tier 2 standard and characterize it fully (qNMR, KF, ROI) to elevate it to a "Primary Standard" status.

  • For Discovery: Tier 3 is acceptable only if you perform the "Self-Validating Purity Assay" described below to confirm regiochemistry.

Part 3: The Self-Validating Purity Assay (Protocol)

This protocol is designed to separate the E-isomer from the Z-isomer and potential regioisomers.

Methodology: Reverse-Phase UPLC/HPLC
  • Column: C18 with high carbon load (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress -COOH ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 280 nm (Indole characteristic) and 320 nm (Acrylic conjugation - specific to the intact linker).

  • Temperature: 30°C.

The "Stress Test" (System Suitability)

Crucial Step: To prove your method can detect the Z-isomer impurity, you must manufacture it in situ.

  • Take 1 mL of your standard solution (100 µg/mL in MeOH).

  • Expose it to direct UV light (or sunlight) for 30 minutes.

  • Inject this "Stressed Sample."

  • Success Criteria: You should see a new peak emerging just before the main E-isomer peak (Z-isomers typically elute earlier on C18 due to a smaller hydrodynamic radius and lower lipophilicity).

  • Resolution (Rs): Ensure Rs > 1.5 between the new Z-peak and the main E-peak.

Part 4: Visualization of Workflows
Diagram 1: Degradation & Isomerization Logic

This diagram illustrates the causality between environmental stress and impurity generation.

IndoleStability E_Isomer (E)-3-(1H-indol-6-yl)acrylic acid (Bioactive Form) UV_Light Stress: UV Light (hv) E_Isomer->UV_Light Oxidation Stress: Air/Peroxides E_Isomer->Oxidation Z_Isomer (Z)-Isomer (Geometric Impurity) UV_Light->Z_Isomer Isomerization Oxindole Oxindole Derivatives (Degradation Product) Oxidation->Oxindole C2/C3 Oxidation Loss_Potency Loss of Potency & Regulatory Flag Z_Isomer->Loss_Potency Oxindole->Loss_Potency

Caption: Pathways of instability. The E-to-Z shift is the primary mode of failure in non-amber glassware.

Diagram 2: The Analytical Decision Tree

Follow this logic to validate your reference standard.

ValidationWorkflow Start Receive Reference Standard Check_CoA Review CoA: Is E:Z Ratio Listed? Start->Check_CoA Method_Dev Run HPLC Protocol (0.1% Formic Acid) Check_CoA->Method_Dev Stress_Test Perform UV Stress Test (Generate Z-marker) Method_Dev->Stress_Test Resolution_Check Is Resolution (E vs Z) > 1.5? Stress_Test->Resolution_Check Pass VALIDATED Proceed to Study Resolution_Check->Pass Yes Fail REJECT / OPTIMIZE Adjust Gradient or Column Resolution_Check->Fail No

Caption: Decision tree for validating reference standard specificity before use in critical assays.

References
  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2] (2006).[3][4][5] Link

  • Cayman Chemical. Product Information: trans-Indole-3-acrylic acid (Structural Analog Data). (2024).[4][6] Link

  • Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid Product Specification & Safety Data. (2025).[3][7] Link

  • Wlodarska, M., et al. "Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation."[1] Cell Host & Microbe, 22(1), 25-37 (2017).[1] (Provides context on biological stability of indole acrylics). Link

  • Sielc Technologies. "Separation of 3-Indoleacrylic acid on Newcrom R1 HPLC column." (Methodology basis for indole acrylics). Link

Sources

Safety Operating Guide

(E)-3-(1H-indol-6-yl)acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of (E)-3-(1H-indol-6-yl)acrylic acid (CAS: 215801-31-3).[1]

Operational Context: As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of synthesis or procurement. This compound is a functionalized indole derivative often used as a metabolic probe or synthetic intermediate. While not P-listed (acutely toxic) under RCRA, it possesses specific hazard characteristics (irritant, potentially harmful if swallowed) that mandate strict segregation from oxidative waste streams to prevent uncontrolled exothermic degradation.

Chemical Identity & Hazard Profile
ParameterSpecification
Chemical Name (E)-3-(1H-indol-6-yl)acrylic acid
CAS Number 215801-31-3
Molecular Formula C₁₁H₉NO₂
Physical State Solid (Off-white to yellow powder)
Solubility Soluble in DMSO, Methanol; poorly soluble in water
Stability Light-sensitive; stable under normal temperatures.[1]
GHS Classification Warning (GHS07) H302: Harmful if swallowed H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation

Pre-Disposal Safety Assessment

Before handling waste, you must establish a "Safety Perimeter" around the workspace. This compound is an organic acid; therefore, the primary risk during consolidation is accidental mixing with strong bases or oxidizers, which can generate heat or toxic gases.

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) or P100 if handling bulk powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during waste transfer.[1]

  • Ocular: Chemical safety goggles. Safety glasses are insufficient for waste consolidation due to splash risks from liquid mixtures.

Waste Classification & Segregation Logic

Proper classification is the linchpin of regulatory compliance. You must determine if the waste is "pure substance" or a "mixture."

  • Solid Waste: Unused powder or contaminated solids (wipes, weighing boats).

  • Liquid Waste: Reaction mixtures or mother liquors containing the compound.

Waste Routing Decision Tree

WasteRouting Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid SolidType Pure or Contaminated Debris? Solid->SolidType SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Container: High-Density Polyethylene (HDPE) Label: 'Hazardous Waste - Toxic/Irritant' SolidType->PureSolid Pure Compound Debris Container: Clear hazardous waste bag Double-bagged SolidType->Debris Wipes/PPE Halogenated Segregate: Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Halogenated NonHalogenated Segregate: Non-Halogenated Organic Waste (e.g., DMSO, Methanol) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Stream? Check pH SolventCheck->Aqueous Water-based AdjustPH Do NOT Drain Dispose. Collect as Aqueous Hazardous Waste Aqueous->AdjustPH

Figure 1: Decision logic for segregating (E)-3-(1H-indol-6-yl)acrylic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stock or excess powder.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1] Avoid metal containers as organic acids can slowly corrode certain alloys over time.

  • Transfer:

    • Place the waste container inside a fume hood.[2][3]

    • Transfer the solid carefully to avoid dust generation.[3]

    • Critical: Do not mix with oxidizers (e.g., permanganates, nitrates) in the same solid waste bin.

  • Labeling:

    • Apply a hazardous waste label.[3][4]

    • Constituents: "(E)-3-(1H-indol-6-yl)acrylic acid".

    • Hazards: Check "Toxic" and "Irritant".[5]

  • Storage: Store in the "Organic Solids" satellite accumulation area, away from light (amber glass or wrapped in foil) until pickup.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mixtures (e.g., DMSO, Methanol solutions).

  • Compatibility Check: Ensure the solvent stream is compatible.

    • Safe: Methanol, Ethanol, DMSO, Acetone, Dichloromethane.

    • Unsafe:[1] Do not mix with nitric acid or perchloric acid waste streams.

  • Dilution (Optional but Recommended): If the concentration is high (>1 M), dilute with the compatible solvent to reduce precipitation risks in the waste drum.

  • Pouring:

    • Use a funnel.

    • Leave at least 10% headspace in the container for thermal expansion.

  • Final Disposition: This waste will ultimately be incinerated. Ensure the container is rated for flammable solvents if the carrier solvent is flammable.

Protocol C: Spill Cleanup (Immediate Response)

If a spill occurs (>500 mg), follow this workflow immediately:

  • Isolate: Alert nearby personnel and mark the area.

  • Protect: Don full PPE (Goggles, N95, Double Gloves).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is an oxidizer (unlikely here, but good practice).

  • Decontaminate: Wipe the surface with 10% sodium bicarbonate solution (to neutralize the acid residue) followed by water.

  • Disposal: All cleanup materials go into the "Solid Hazardous Waste" bin.

Regulatory & Compliance Notes

  • EPA/RCRA (USA): While not explicitly P-listed, this compound should be treated as Hazardous Waste due to its toxicity and irritant properties. It generally falls under the "Lab Pack" category for incineration.

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink, even if diluted. Indole derivatives can be toxic to aquatic life and difficult for municipal water treatment plants to degrade.

  • Incineration: The preferred method of final destruction is high-temperature incineration with scrubber systems to handle nitrogen oxides (NOx) generated from the indole ring.

References

  • Sigma-Aldrich. (E)-3-(1H-Indol-6-yl)acrylic acid Safety Data Sheet (SDS). Retrieved from [1]

  • PubChem. Compound Summary: 3-(Indol-6-yl)acrylic acid.[1] National Library of Medicine. Retrieved from [1]

  • University of Washington EH&S. Laboratory Chemical Waste Disposal Guidelines. Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet: Indole-3-acrylic acid (Structural Analog).[1][6] Retrieved from [1]

Sources

Personal Protective Equipment & Handling Guide: (E)-3-(1H-indol-6-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Chemical Profile

Target Compound: (E)-3-(1H-indol-6-yl)acrylic acid CAS Number: 215801-31-3 Synonyms: (2E)-3-(1H-indol-6-yl)-2-propenoic acid Molecular Formula: C₁₁H₉NO₂ Molecular Weight: 187.20 g/mol [1][2]

This guide provides a validated safety and operational framework for handling (E)-3-(1H-indol-6-yl)acrylic acid . Unlike its more common isomer (indole-3-acrylic acid), the 6-yl derivative is a specialized building block in drug discovery, often used in the synthesis of tubulin polymerization inhibitors and other heterocyclic pharmaceuticals.

Critical Distinction: Ensure you are handling the 6-yl isomer (CAS 215801-31-3). Safety protocols for indole derivatives are structurally sensitive; however, in the absence of isomer-specific toxicology, we apply the Precautionary Principle , treating this compound as a bioactive irritant with potential acute toxicity (H302).

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs and vendor safety data, this compound is classified as a Warning level hazard. It poses risks primarily through inhalation of dust and direct contact with mucous membranes.

Hazard CategoryCodeHazard StatementMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[3]Systemic absorption via GI tract; potential interference with enzymatic pathways (e.g., tryptophan metabolism).
Skin Irritation H315 Causes skin irritation.[4][5][6][7]Acidic functionality (pKₐ ~4.5) can disrupt the stratum corneum, leading to dermatitis.
Eye Irritation H319 Causes serious eye irritation.[5][6][8]Direct chemical abrasion and inflammation of the conjunctiva.
STOT - Single Exp. H335 May cause respiratory irritation.[3][4][5][8][9]Inhalation of fine particulates triggers mucosal inflammation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks identified above, the following PPE configuration is mandatory for all laboratory personnel. This system relies on a "Barrier-in-Depth" approach.

PPE Specifications Table
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P2 Respirator (Minimum)Rationale: Prevents inhalation of airborne particulates during weighing. Upgrade: Use a half-mask with P100/HEPA cartridges if handling >1g outside a fume hood.
Ocular Chemical Splash Goggles Rationale: Safety glasses are insufficient. Goggles provide a seal against airborne dust and accidental splashes of solubilized compound (e.g., in DMSO).
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil nitrile (tactility). Outer Layer: 5-8 mil nitrile (durability). Rationale: Indole derivatives can permeate thin latex; nitrile offers superior chemical resistance to organic acids.
Dermal (Body) Lab Coat (High-Neck) Rationale: 100% Cotton or Nomex. Must be buttoned to the neck to prevent clavicle/neck exposure during transfer operations.
Engineering Controls Fume Hood / BSC Requirement: All open-container manipulations must occur within a certified chemical fume hood with a face velocity of 80-100 fpm.

Operational Protocol: Safe Handling Workflow

Phase A: Receipt & Storage[6][9]
  • Inspection: Upon receipt, inspect the container for breach. Verify CAS 215801-31-3 matches the label.[1]

  • Environment: Store in a cool, dry place (2-8°C recommended) .

  • Light Sensitivity: Indole double bonds are susceptible to photo-isomerization. Store in amber vials or wrap containers in aluminum foil.

Phase B: Weighing & Solubilization

Objective: Prepare a stock solution (typically DMSO or Ethanol) without generating dust.

  • Preparation: Place the balance inside the fume hood or use a static-free powder weighing enclosure.

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder appears "flyaway" (electrostatic).

  • Transfer: Use a micro-spatula. Do not pour directly from the stock bottle.

  • Dissolution:

    • Add solvent (DMSO is preferred for stability; Ethanol for biological compatibility) gently down the side of the vial to wash down powder.

    • Vortex with the cap tightly sealed .

Phase C: Waste Disposal
  • Solid Waste: Contaminated paper towels, weigh boats, and gloves go into "Hazardous Solid Waste" (Incineration).

  • Liquid Waste: Solutions must be disposed of in "Organic Solvent Waste" (Non-Halogenated, unless halogenated solvents were used).

  • Deactivation: Wipe down work surfaces with 70% Ethanol followed by a detergent wash to remove indole residues.

Visualization: Handling Workflow

The following diagram illustrates the logical flow of handling to minimize exposure vectors.

HandlingWorkflow Receipt Receipt & Verification (CAS 215801-31-3) Storage Storage (2-8°C, Dark, Desiccated) Receipt->Storage Inspect Seal Weighing Weighing (Fume Hood + N95) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/EtOH) Weighing->Solubilization Anti-static Transfer Disposal Disposal (High Temp Incineration) Weighing->Disposal Contaminated Solids Usage Experimental Use (In Vitro/In Vivo) Solubilization->Usage Dilution Usage->Disposal Waste Stream

Figure 1: Operational workflow emphasizing containment at the weighing and solubilization stages to prevent particulate dispersion.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. This protocol is based on the compound's acidic and irritant properties.

Incident TypeImmediate ActionSecondary Action
Ocular Exposure Flush immediately with eyewash for 15 minutes. Hold eyelids open.Seek medical attention.[3][4][5][6][8][10] Bring SDS.
Skin Contact Brush off dry powder first (do not wet initially to avoid spreading). Then wash with soap and water for 15 mins.Monitor for redness/blistering (dermatitis).
Inhalation Evacuate to fresh air immediately.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do not sweep dry. Cover with wet paper towels (to dampen dust), then scoop into hazardous waste.Clean area with weak base (e.g., Sodium Bicarbonate solution) to neutralize acid residues.
Visualization: Emergency Logic Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal EyeAct Flush 15 mins (Eyewash Station) Eye->EyeAct SkinAct1 Brush off Dry Powder Skin->SkinAct1 InhalAct Evacuate to Fresh Air Inhal->InhalAct Medical Seek Medical Evaluation (Provide SDS) EyeAct->Medical SkinAct2 Wash Soap/Water SkinAct1->SkinAct2 SkinAct2->Medical If irritation persists InhalAct->Medical If dyspnea occurs

Figure 2: Decision logic for immediate response to exposure incidents.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5375048, 3-Indoleacrylic acid (Analogous Structure Safety Data). Retrieved February 26, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

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